Product packaging for D-Xylofuranose, 1,2,3,5-tetraacetate(Cat. No.:CAS No. 30571-56-3)

D-Xylofuranose, 1,2,3,5-tetraacetate

Katalognummer: B1593585
CAS-Nummer: 30571-56-3
Molekulargewicht: 318.28 g/mol
InChI-Schlüssel: ZYPMNZKYVVSXOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

D-Xylofuranose, 1,2,3,5-tetraacetate is a useful research compound. Its molecular formula is C13H18O9 and its molecular weight is 318.28 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2,3,5-tetra-O-acetyl-D-xylofuranose is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170164. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O9 B1593585 D-Xylofuranose, 1,2,3,5-tetraacetate CAS No. 30571-56-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[(2R,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNHAHWGVLXCCI-DAAZQVBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to D-Xylofuranose, 1,2,3,5-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of D-Xylofuranose, 1,2,3,5-tetraacetate. This peracetylated sugar is a key synthetic intermediate, primarily utilized in the laboratory synthesis of nucleoside analogues for research in drug development and molecular biology. While isomeric with the more common D-xylopyranose tetraacetate, its furanose ring structure offers unique stereochemical properties for the synthesis of specific bioactive compounds. This document consolidates available data on its physical and chemical characteristics, provides guidance on its synthesis and characterization, and discusses its role in a biological context.

Chemical Properties

This compound is a derivative of the pentose (B10789219) sugar D-xylose, in which all hydroxyl groups are acetylated. It exists as a colorless to light yellow oil and is primarily used as a synthetic building block in carbohydrate and nucleoside chemistry.[1]

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 42927-46-8[1]
Molecular Formula C₁₃H₁₈O₉[1][2]
Molecular Weight 318.28 g/mol [2][3]
Physical State Colorless to light yellow oil[1]
Purity ≥95% (commercially available)[1]
Storage Store at -20°C[1]
Stability ≥ 4 years at -20°C[1]
Solubility

Solubility information for this compound in various common laboratory solvents is provided in Table 2.

SolventSolubilityReference(s)
Dimethylformamide (DMF) 30 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO) 15 mg/mL[1]
Ethanol 15 mg/mL[1]
Phosphate-buffered saline (PBS), pH 7.2 10 mg/mL[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furanose ring and the methyl protons of the four acetate (B1210297) groups. The anomeric proton (H-1) is expected to be a doublet with a chemical shift significantly downfield. The remaining ring protons (H-2, H-3, H-4, and H-5) will appear as multiplets in the range of 4-5.5 ppm. The methyl protons of the acetate groups will be observed as sharp singlets between 1.9 and 2.2 ppm.

¹³C NMR: The carbon NMR spectrum will exhibit signals for the five carbons of the xylofuranose (B8766934) ring and the carbonyl and methyl carbons of the four acetate groups. The anomeric carbon (C-1) will be the most downfield of the ring carbons. The carbonyl carbons of the acetate groups will resonate in the 168-172 ppm region, while the methyl carbons will appear around 20-21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show strong absorption bands characteristic of the ester functional groups. Key expected peaks are listed in Table 3.

Wavenumber (cm⁻¹)Functional Group
~1740-1750C=O stretch (ester)
~1220-1240C-O stretch (ester)
~1040-1080C-O stretch (furanose ring)
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (or adducts thereof, e.g., [M+Na]⁺) corresponding to its molecular weight of 318.28 g/mol . Fragmentation patterns will likely involve the sequential loss of acetyl groups (CH₃CO), acetic acid (CH₃COOH), and ketene (B1206846) (CH₂=C=O).

Experimental Protocols

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not well-documented in readily available literature. However, a general approach involves the acetylation of D-xylose. It is important to note that the acetylation of D-xylose typically yields a mixture of pyranose and furanose anomers, with the pyranose form being the major product. The selective synthesis of the furanose isomer can be challenging and may require specific reaction conditions or the use of protecting groups.

A general procedure for the acetylation of D-xylose is as follows:

  • Dissolution: D-xylose is dissolved in a suitable solvent, typically a mixture of acetic anhydride (B1165640) and a catalyst.

  • Catalysis: A catalyst, such as sodium acetate or a Lewis acid (e.g., zinc chloride), is added to promote the reaction.

  • Reaction: The mixture is stirred at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed to remove excess reagents and byproducts.

  • Purification: The crude product, which will be a mixture of isomers, is purified using column chromatography on silica (B1680970) gel to isolate the desired this compound.

A potential synthetic workflow is illustrated in the following diagram:

G D_Xylose D-Xylose Acetylation Acetylation (Acetic Anhydride, Catalyst) D_Xylose->Acetylation Mixture Mixture of Furanose and Pyranose Tetraacetates Acetylation->Mixture Purification Chromatographic Purification Mixture->Purification Product This compound Purification->Product

General synthesis workflow for this compound.

Biological Context

Role as a Synthetic Precursor

The primary biological relevance of this compound is its use as a synthetic precursor in the laboratory. It serves as a key building block for the synthesis of various nucleoside analogues.[1] These modified nucleosides are crucial tools for researchers in drug development and molecular biology to study the mechanisms of enzymes involved in nucleic acid metabolism and to develop potential therapeutic agents.

The workflow for its application in nucleoside synthesis is as follows:

G Xylofuranose D-Xylofuranose, 1,2,3,5-tetraacetate Coupling Glycosidic Bond Formation (with Nucleobase) Xylofuranose->Coupling Protected_Nucleoside Protected Nucleoside Analogue Coupling->Protected_Nucleoside Deprotection Deprotection Protected_Nucleoside->Deprotection Final_Product Nucleoside Analogue Deprotection->Final_Product

Application in the synthesis of nucleoside analogues.
Misconceptions

It is important to clarify that this compound is a carbohydrate derivative and not a fatty acid. Some commercial sources have erroneously categorized it as such.[3] Its chemical structure and properties are distinctly those of an acetylated sugar.

Signaling Pathways

There is no direct evidence to suggest that this compound is involved in any specific cellular signaling pathways. Its peracetylated nature makes it a synthetic compound not typically found in biological systems. Research on signaling pathways related to its parent sugar, D-xylose, focuses on the metabolic routes for its utilization by microorganisms.

Conclusion

References

In-depth Technical Guide: Structure Elucidation of D-Xylofuranose, 1,2,3,5-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure elucidation of D-Xylofuranose, 1,2,3,5-tetraacetate, a key intermediate in the synthesis of various biologically active compounds, including nucleoside analogues.[1][2] The structural confirmation of this peracetylated furanose derivative relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document details the experimental protocols and data interpretation necessary for its unambiguous identification.

Chemical Structure and Properties

This compound is a derivative of the pentose (B10789219) sugar D-xylose, where all hydroxyl groups are acetylated. The furanose form indicates a five-membered ring structure.

Table 1: General Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₁₈O₉[2][3]
Molecular Weight 318.28 g/mol [2][3]
Appearance Colorless oil or crystalline solid[2][4]
CAS Number 42927-46-8 (for D-form)[2]

Experimental Protocols

Synthesis of this compound

Materials:

Procedure:

  • Dissolve D-xylose in a mixture of pyridine and dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound. The furanose form is often one of the isomers produced in such reactions and needs to be separated from the pyranose form.

Diagram 1: Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification D_Xylose D_Xylose Acetylation Acetylation D_Xylose->Acetylation Acetic Anhydride, Pyridine Crude_Product Crude_Product Acetylation->Crude_Product Reaction Quench Extraction Extraction Crude_Product->Extraction Dichloromethane Washing Washing Extraction->Washing Drying Drying Washing->Drying MgSO4 Concentration Concentration Drying->Concentration Column_Chromatography Column_Chromatography Concentration->Column_Chromatography Silica Gel Pure_Product Pure_Product Column_Chromatography->Pure_Product D-Xylofuranose, 1,2,3,5-tetraacetate

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Data and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound (in CDCl₃)

ProtonExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (Hz)
H-1 (anomeric)~ 6.0 - 6.3d or sJ₁,₂ ≈ 0-4
H-2~ 5.2 - 5.5m
H-3~ 5.2 - 5.5m
H-4~ 4.2 - 4.5m
H-5, H-5'~ 4.0 - 4.4m
Acetyl CH₃~ 2.0 - 2.2s

Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound (in CDCl₃)

CarbonExpected Chemical Shift (ppm)
C-1 (anomeric)~ 98 - 105
C-2~ 70 - 75
C-3~ 70 - 75
C-4~ 78 - 82
C-5~ 62 - 65
Acetyl C=O~ 169 - 171
Acetyl CH₃~ 20 - 21

Interpretation:

  • The chemical shift of the anomeric proton (H-1) is highly diagnostic and typically appears downfield. The coupling constant between H-1 and H-2 (J₁,₂) is crucial for determining the anomeric configuration (α or β). For furanose rings, small J₁,₂ values are generally observed.

  • The signals for the acetyl methyl groups will appear as sharp singlets in the upfield region of the ¹H NMR spectrum.

  • The anomeric carbon (C-1) resonates at a characteristic downfield position in the ¹³C NMR spectrum.

  • 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the unambiguous assignment of all proton and carbon signals.

Diagram 2: Logic of NMR-based Structure Elucidation

G cluster_nmr NMR Spectroscopy cluster_info Structural Information oneD_NMR 1D NMR (¹H, ¹³C) Proton_Env Proton Environments (Chemical Shifts) oneD_NMR->Proton_Env Stereochem Stereochemistry (J-coupling, NOESY) oneD_NMR->Stereochem twoD_NMR 2D NMR (COSY, HSQC, HMBC) Connectivity H-H Connectivity (COSY) twoD_NMR->Connectivity Direct_CH Direct C-H Attachment (HSQC) twoD_NMR->Direct_CH Long_Range_CH Long-Range C-H Connectivity (HMBC) twoD_NMR->Long_Range_CH Final_Structure Final Structure Confirmation Proton_Env->Final_Structure Connectivity->Final_Structure Direct_CH->Final_Structure Long_Range_CH->Final_Structure Stereochem->Final_Structure

Caption: Logical workflow for determining molecular structure using various NMR techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For peracetylated sugars, electrospray ionization (ESI) or fast atom bombardment (FAB) are common ionization techniques.

Expected Fragmentation Pattern: The mass spectrum of this compound (MW = 318.28) is expected to show a molecular ion peak ([M+H]⁺ at m/z 319 or [M+Na]⁺ at m/z 341 in positive ion mode). The fragmentation pattern will be dominated by the sequential loss of acetyl groups (CH₂=C=O, 42 Da) and acetic acid (CH₃COOH, 60 Da).

Table 4: Potential Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment
319[M+H]⁺
341[M+Na]⁺
259[M+H - CH₃COOH]⁺
217[M+H - CH₃COOH - CH₂=C=O]⁺
199[M+H - 2(CH₃COOH)]⁺
157[M+H - 2(CH₃COOH) - CH₂=C=O]⁺
139Furanose ring fragment
109Further fragmented furanose ring
43[CH₃CO]⁺

Interpretation:

  • The presence of the molecular ion peak confirms the molecular weight.

  • The characteristic losses of 60 and 42 Da are indicative of the presence of acetyl groups.

  • The fragmentation pattern can help to distinguish between furanose and pyranose isomers, although this often requires high-resolution mass spectrometry and comparison with standards.[6]

Conclusion

References

An In-depth Technical Guide to the Physical Properties of 1,2,3,5-tetra-O-acetyl-D-xylofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,2,3,5-tetra-O-acetyl-D-xylofuranose. This acetylated derivative of D-xylose is a valuable building block in synthetic organic chemistry, particularly in the synthesis of nucleoside analogues and other biologically active molecules. This document summarizes its key characteristics, presents available quantitative data in a structured format, and outlines a general experimental approach for its synthesis and characterization.

Core Physical and Chemical Properties

1,2,3,5-tetra-O-acetyl-D-xylofuranose is a derivative of the five-carbon sugar D-xylose, in which the hydroxyl groups at positions 1, 2, 3, and 5 of the furanose ring are acetylated. This per-O-acetylation significantly alters the polarity and reactivity of the parent sugar, rendering it soluble in a range of organic solvents and suitable for various chemical transformations.

Data Presentation: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₃H₁₈O₉[1][2]
Molecular Weight 318.28 g/mol [1][2]
Physical State Neat Oil[3]
CAS Number 42927-46-8[1][3]
Purity ≥95% (Commercially available)[3]
Storage Temperature -20°C[3]
Stability ≥ 4 years at -20°C[3]
Solubility DMF: 30 mg/mLDMSO: 15 mg/mLEthanol: 15 mg/mLPBS (pH 7.2): 10 mg/mL[3]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and purification of 1,2,3,5-tetra-O-acetyl-D-xylofuranose is not explicitly available in the searched literature, a general methodology can be inferred from standard procedures for the acetylation of monosaccharides. The synthesis of the analogous 1,2,3,4-tetra-O-acetyl-5-thio-D-xylopyranose involved acetylation following other transformations, suggesting a common acetylation step.[4]

General Synthesis and Purification Workflow

The synthesis of 1,2,3,5-tetra-O-acetyl-D-xylofuranose typically involves the acetylation of D-xylose. The key challenge in this synthesis is to control the reaction conditions to favor the formation of the furanose ring over the more thermodynamically stable pyranose ring. This can often be achieved through kinetic control at low temperatures and by using specific solvent systems.

Below is a generalized experimental workflow for the synthesis, purification, and characterization of 1,2,3,5-tetra-O-acetyl-D-xylofuranose.

G Generalized Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization D_Xylose D-Xylose Acetylation Acetylation (e.g., Acetic Anhydride (B1165640), Pyridine) D_Xylose->Acetylation Quenching Reaction Quenching (e.g., with ice-water) Acetylation->Quenching Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate (B1210297)/Water) Quenching->Extraction Drying Drying of Organic Phase (e.g., Na2SO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography TLC TLC Analysis Chromatography->TLC NMR NMR Spectroscopy (1H, 13C) TLC->NMR MS Mass Spectrometry NMR->MS OpticalRotation Polarimetry MS->OpticalRotation

A generalized workflow for the synthesis, purification, and characterization of the target compound.

Detailed Methodologies (Hypothetical Protocol based on General Procedures)

  • Acetylation of D-Xylose: D-xylose is dissolved in a suitable solvent, such as pyridine, and cooled in an ice bath. Acetic anhydride is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: Upon completion, the reaction is quenched by pouring the mixture into ice-water. The product is then extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed sequentially with dilute acid (e.g., 1M HCl) to remove pyridine, a saturated solution of sodium bicarbonate to neutralize any remaining acid, and brine.

  • Purification: The organic layer is dried over an anhydrous salt such as sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product, which is likely a mixture of furanose and pyranose isomers, is then purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 1,2,3,5-tetra-O-acetyl-D-xylofuranose isomer.

  • Characterization: The purified product is characterized by standard spectroscopic methods.

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the structure and stereochemistry of the furanose ring and the presence of the four acetyl groups.

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula (C₁₃H₁₈O₉).

    • Polarimetry: The specific rotation of the purified compound is measured to determine its optical activity.

Note: As specific spectroscopic data for 1,2,3,5-tetra-O-acetyl-D-xylofuranose is not available in the searched literature, researchers would need to acquire this data experimentally for full characterization.

Concluding Remarks

References

An In-depth Technical Guide to D-Xylofuranose, 1,2,3,5-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Xylofuranose, 1,2,3,5-tetraacetate, a key intermediate in the synthesis of nucleoside analogues, which are a cornerstone of antiviral and anticancer drug development. This document details its chemical properties, experimental protocols for its synthesis and purification, and its primary application in the synthesis of xylo-nucleosides.

Chemical Identity and Properties

This compound is a fully protected derivative of D-xylose in its furanose form. The acetylation of the hydroxyl groups enhances its solubility in organic solvents and makes it a versatile precursor for various chemical transformations, most notably the glycosylation of nucleobases.[1]

Table 1: Physicochemical and Identification Data for this compound

PropertyValueReference(s)
CAS Number 42927-46-8[1][2]
Molecular Formula C₁₃H₁₈O₉[1][2]
Molecular Weight 318.28 g/mol [2]
IUPAC Name [(2R,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate (B1210297)[2]
Appearance Colorless to light yellow oilN/A
Purity ≥95%[1]
Solubility DMF: 30 mg/mL, DMSO: 15 mg/mL, Ethanol: 15 mg/mL, PBS (pH 7.2): 10 mg/mL[1]
Storage -20°C[1]
InChI Key IHNHAHWGVLXCCI-DAAZQVBGSA-N[2]

Note: Some sources may list other CAS numbers for different anomers, such as 61248-15-5 for the α-anomer.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound. While the seminal work by Chang and Lythgoe in 1950 described its synthesis, the full experimental details are not readily accessible.[3] Therefore, the following protocol is a well-established method for the acetylation of sugars, adapted for the synthesis of the target compound.

2.1. Synthesis of this compound

This protocol is based on the general method of per-acetylation of sugars using acetic anhydride (B1165640) and pyridine (B92270).

Materials:

  • D-xylose

  • Acetic anhydride

  • Pyridine, anhydrous

  • Dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend D-xylose (1 equivalent) in a round-bottom flask containing anhydrous pyridine (5-10 volumes).

  • Cool the mixture in an ice bath with stirring.

  • Slowly add acetic anhydride (5-6 equivalents) to the suspension.

  • Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and cautiously quench with cold water.

  • Dilute the mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a syrup.

2.2. Purification

The crude product is a mixture of anomers and potentially some pyranose forms. Purification is typically achieved by column chromatography.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (for column chromatography)

  • Hexanes

  • Ethyl acetate

  • Glass column

  • Fraction collector (optional)

Procedure:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes or a hexane/ethyl acetate mixture) and pack a glass column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be optimized based on TLC analysis.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a clear oil.

2.3. Characterization

The purified product should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific, fully assigned ¹H and ¹³C NMR spectra for this compound are not widely published, the structure can be confirmed by analyzing the chemical shifts and coupling constants. Expected ¹H NMR signals would include resonances for the anomeric proton, other furanose ring protons, the C5 methylene (B1212753) protons, and the methyl protons of the four acetate groups. ¹³C NMR would show signals for the carbonyl carbons of the acetate groups, the carbons of the furanose ring, and the methyl carbons of the acetate groups. Data from similar compounds, such as β-D-ribofuranose 1,2,3,5-tetraacetate, can be used as a reference for expected chemical shift ranges.[4]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the compound. The expected molecular ion peak would correspond to [M+Na]⁺ or [M+H]⁺.

  • Purity: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) if the compound is sufficiently volatile.

Application in Nucleoside Synthesis

This compound is a crucial starting material for the synthesis of xylo-nucleosides, which are analogues of natural nucleosides with potential therapeutic applications.[1] The following is a general experimental workflow for the synthesis of a xylo-nucleoside.

Experimental Workflow: Synthesis of a Xylo-Nucleoside

  • Preparation of the Nucleobase: The chosen nucleobase (e.g., adenine (B156593), thymine) is often silylated to enhance its solubility and nucleophilicity. This is typically achieved by reacting the nucleobase with a silylating agent like hexamethyldisilazane (B44280) (HMDS) in the presence of a catalyst.

  • Glycosylation Reaction: The silylated nucleobase is then coupled with this compound in the presence of a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf) in an anhydrous organic solvent. This reaction forms the N-glycosidic bond.

  • Deprotection: The acetyl protecting groups on the sugar moiety are removed, typically by treatment with a base such as sodium methoxide (B1231860) in methanol.

  • Purification: The final nucleoside analogue is purified using techniques such as column chromatography or recrystallization.

Visualizations

Diagram 1: Synthesis of this compound

G D_Xylose D-Xylose Crude_Product Crude Product (Mixture of anomers) D_Xylose->Crude_Product Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Crude_Product Pyridine Pyridine Pyridine->Crude_Product Purification Column Chromatography (Silica Gel) Crude_Product->Purification Final_Product D-Xylofuranose, 1,2,3,5-tetraacetate Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Application in Xylo-Nucleoside Synthesis

G cluster_reactants Reactants Xylo_furanose D-Xylofuranose, 1,2,3,5-tetraacetate Glycosylation Glycosylation (Lewis Acid Catalyst) Xylo_furanose->Glycosylation Silylated_Base Silylated Nucleobase Silylated_Base->Glycosylation Protected_Nucleoside Protected Xylo-Nucleoside Glycosylation->Protected_Nucleoside Deprotection Deprotection (e.g., NaOMe/MeOH) Protected_Nucleoside->Deprotection Final_Nucleoside Final Xylo-Nucleoside Analogue Deprotection->Final_Nucleoside

Caption: General workflow for the synthesis of a xylo-nucleoside analogue.

References

Technical Guide: D-Xylofuranose, 1,2,3,5-tetraacetate - Solubility and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the solubility and recommended storage conditions for D-Xylofuranose, 1,2,3,5-tetraacetate. Additionally, it outlines a representative experimental protocol for solubility determination and a general workflow for its application in nucleoside synthesis, a critical process in drug development and biochemical research.

Solubility Data

This compound, a key intermediate in the synthesis of nucleosides, exhibits solubility in a range of common laboratory solvents. The following table summarizes the available quantitative solubility data.

SolventConcentrationMethod
Dimethylformamide (DMF)30 mg/mL[1]Not specified
Dimethyl sulfoxide (B87167) (DMSO)15 mg/mL[1]Not specified
Dimethyl sulfoxide (DMSO)100 mg/mL[2]With sonication
Ethanol15 mg/mL[1]Not specified
Phosphate-Buffered Saline (PBS, pH 7.2)10 mg/mL[1]Not specified

Storage Conditions

Proper storage of this compound is crucial to maintain its stability and purity. The recommended storage conditions for the pure compound and its solutions are detailed below.

FormStorage TemperatureDurationNotes
Pure Compound (Neat Oil) -20°CUp to 3 years[2][3]Store under an inert atmosphere.[4]
Room TemperatureVariesPermissible for short-term storage and shipping in some regions.[1][3][4]
Stock Solutions -80°CUp to 6 months[2][3]Aliquot to avoid repeated freeze-thaw cycles.[2][3]
-20°CUp to 1 month[2][3]Aliquot to avoid repeated freeze-thaw cycles.[2][3]

Handling Recommendations: Before use, and prior to opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least one hour. Vials should be kept tightly sealed to prevent moisture absorption, especially for hygroscopic solutions in solvents like DMSO.

Experimental Protocols

Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of this compound using a shake-flask technique, a widely accepted method for equilibrium solubility experiments.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., DMF, DMSO, Ethanol, PBS pH 7.2)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

  • Add an excess amount of this compound to a pre-weighed vial.

  • Record the exact weight of the compound.

  • Add a known volume of the selected solvent to the vial.

  • Tightly seal the vial and place it on an orbital shaker set to a constant speed and temperature (e.g., 25°C).

  • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • After equilibration, visually inspect the vial to confirm the presence of undissolved solid.

  • Centrifuge the vial at a high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the original concentration in the saturated solution to determine the solubility.

G Workflow for Solubility Determination A Add excess D-Xylofuranose, 1,2,3,5-tetraacetate to vial B Add known volume of solvent A->B C Seal and equilibrate on shaker at constant temperature B->C D Centrifuge to pellet undissolved solid C->D E Withdraw and dilute supernatant D->E F Quantify concentration (e.g., by HPLC) E->F G Calculate solubility F->G

Workflow for Solubility Determination
Representative Workflow for Nucleoside Synthesis

This compound is a crucial starting material for the synthesis of various nucleoside analogues. The Vorbrüggen glycosylation is a common and effective method for coupling a protected sugar with a silylated nucleobase. The following is a generalized workflow.

Objective: To synthesize a pyrimidine (B1678525) nucleoside analogue using this compound and a pyrimidine base.

Materials:

  • This compound

  • Pyrimidine base (e.g., Uracil, Thymine)

  • Hexamethyldisilazane (HMDS)

  • A Lewis acid catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) - TMSOTf)

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

  • Reagents for deprotection (e.g., Methanolic ammonia)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Silylation of the Nucleobase: The pyrimidine base is refluxed with HMDS to form a silylated derivative, which enhances its solubility and reactivity.

  • Glycosylation Reaction: The silylated base is dissolved in an anhydrous solvent. This compound is added, followed by the dropwise addition of the Lewis acid catalyst at a controlled temperature (often 0°C to room temperature). The reaction is stirred until completion, monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is quenched, and the crude product is extracted.

  • Purification of the Protected Nucleoside: The crude product is purified by silica gel column chromatography to isolate the protected nucleoside.

  • Deprotection: The acetyl protecting groups are removed from the sugar moiety, typically using a solution of ammonia (B1221849) in methanol, to yield the final nucleoside.

  • Final Purification: The deprotected nucleoside is purified, often by recrystallization or further chromatography, to yield the pure product.

G General Workflow for Nucleoside Synthesis cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Deprotection A Silylation of Pyrimidine Base C Vorbrüggen Glycosylation (Lewis Acid Catalyst) A->C B D-Xylofuranose, 1,2,3,5-tetraacetate B->C D Work-up and Purification of Protected Nucleoside C->D E Deprotection of Acetyl Groups D->E F Final Purification E->F G Pure Nucleoside Analogue F->G G D-Xylose Metabolic Pathway Xylose D-Xylose Xylitol Xylitol Xylose->Xylitol Xylose Reductase (NAD(P)H -> NAD(P)+) Xylulose D-Xylulose Xylitol->Xylulose Xylitol Dehydrogenase (NAD+ -> NADH) X5P D-Xylulose-5-Phosphate Xylulose->X5P Xylulokinase (ATP -> ADP) PPP Pentose Phosphate Pathway X5P->PPP

References

A Technical Review of Acetylated Xylofuranose Derivatives: Synthesis, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of acetylated xylofuranose (B8766934) derivatives, focusing on their synthesis, spectroscopic characterization, and biological potential. These sugar derivatives serve as crucial intermediates in the synthesis of novel nucleoside analogues and other bioactive compounds, exhibiting a range of activities from anticancer to enzyme inhibition. This document summarizes key quantitative data, details common experimental protocols, and visualizes synthetic workflows to support ongoing research and development in medicinal chemistry.

Synthesis of Acetylated Xylofuranose Derivatives

The synthesis of acetylated xylofuranose derivatives is fundamental to accessing a wide array of functionalized carbohydrate scaffolds. These compounds are typically not the final bioactive molecules but serve as key glycosyl donors or intermediates, where the acetyl groups act as versatile protecting groups that can influence reactivity and stereoselectivity.

A common synthetic pathway starts from D-xylose. The initial step often involves the formation of a methyl furanoside, followed by protection of the hydroxyl groups through acetylation or benzoylation. The resulting peracylated furanose is a stable, key intermediate. One documented approach involves the conversion of D-xylose into 1,2-O-isopropylidene-α-D-xylofuranose, which can then undergo further modifications before acetylation. A multi-step synthesis can achieve an overall yield of around 36-56% for a tetra-O-acetylated derivative from D-xylose.[1][2]

The workflow for synthesizing a key intermediate, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (a close analogue whose synthetic principles are applicable to xylofuranose), illustrates a typical sequence involving methylation, benzoylation, and finally, acetylation.

Synthesis_Workflow Xylose D-Xylose MeXylo Methyl Xylofuranoside Xylose->MeXylo 1. MeOH, H+ BenzoylMeXylo Methyl 2,3,5-tri-O-benzoyl- D-xylofuranoside MeXylo->BenzoylMeXylo 2. Benzoyl Chloride, Pyridine BenzoylXylo 2,3,5-tri-O-benzoyl- D-xylofuranose BenzoylMeXylo->BenzoylXylo 3. Hydrolysis FinalProduct 1-O-Acetyl-2,3,5-tri-O-benzoyl- β-D-xylofuranose BenzoylXylo->FinalProduct 4. Acetic Anhydride, Pyridine

General synthetic workflow for a protected xylofuranose.

Data Presentation

Quantitative data is essential for the reproducibility and comparison of synthetic methods and biological activities. The following tables summarize key data points extracted from the literature.

Table 1: Synthesis Yields for Key Intermediates

This table presents reported yields for the synthesis of acetylated thio-xylopyranose, a derivative accessed through furanose intermediates.

Starting MaterialIntermediate/Final ProductKey ReagentsOverall Yield (%)Reference
D-Xylose1,2,3,4-tetra-O-acetyl-5-thio-α-D-xylopyranose1. Isopropylidene protection2. Benzoylation3. Methanolysis & Acetolysis36%[1][2]
1,2-O-isopropylidene-α-D-xylofuranose cyclic sulfate1,2,3,4-tetra-O-acetyl-5-thio-α-D-xylopyranose1. KSAc2. Methanolysis & Acetolysis56%[1][2]
Table 2: Spectroscopic Characterization Data
¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
4.97 (s, 1H)H-1
4.66 (dd, 1H)H-3
4.59 (d, 1H)H-2
4.35 (td, 1H)H-4
4.11 (dd, 1H)H-5
4.09 (dd, 1H)H-5'
3.31 (s, 3H)OCH₃
2.08 (s, 3H)OAc
1.48, 1.31 (2s, 6H)C(CH₃)₂
Data from reference[3].

FTIR Spectroscopy: The presence of acetyl groups is readily confirmed by FTIR spectroscopy. Key characteristic peaks for acetylated carbohydrates appear at:

  • ~1730-1740 cm⁻¹: Strong absorbance due to the carbonyl (C=O) stretch of the acetyl ester.

  • ~1370 cm⁻¹: C-H bending in the acetyl group.

  • ~1230-1245 cm⁻¹: Strong C-O stretching of the acetyl group.

  • Diminished O-H stretch: A significant reduction in the broad O-H stretching band around 3300-3500 cm⁻¹ indicates successful acetylation of hydroxyl groups.

Table 3: Biological Activity of Xylofuranose Derivatives

Acetylated xylofuranoses are precursors to various bioactive molecules. The following table details the inhibitory activities of guanidino xylofuranose derivatives, which are synthesized from these precursors.

CompoundTargetActivity TypeValueReference
Guanidinomethyltriazole 3'-O-dodecyl xylofuranos-5'-yl isonucleosideAcetylcholinesterase (AChE)Inhibition Constant (Kᵢ)22.87 µM
3-O-dodecyl (N-Boc)guanidino xylofuranoseAcetylcholinesterase (AChE)Inhibition Constant (Kᵢ)7.49 µM
Aminomethyltriazole 5'-isonucleosideK562 (Chronic Myeloid Leukemia)Growth Inhibition (GI₅₀)6.33 µM
Aminomethyltriazole 5'-isonucleosideMCF-7 (Breast Cancer)Growth Inhibition (GI₅₀)8.45 µM

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Protocol 1: General Synthesis of a Glycosyl Acetate Donor

This protocol outlines the synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, a widely used glycosyl donor whose preparation is analogous to that of xylofuranose derivatives.

  • Methyl Glycoside Formation: D-ribose (1 equivalent) is dissolved in methanol (B129727) containing a catalytic amount of acid (e.g., HCl or H₂SO₄) and stirred at room temperature for several hours until TLC indicates consumption of the starting material.

  • Benzoylation: The reaction mixture is neutralized, and the solvent is evaporated. The crude methyl ribofuranoside is dissolved in pyridine, and benzoyl chloride (3-4 equivalents) is added dropwise at 0°C. The reaction is stirred overnight.

  • Acetolysis (Hydrolysis and Acetylation): The benzoylated intermediate is dissolved in a mixture of glacial acetic acid and acetic anhydride. A catalytic amount of sulfuric acid is added, and the solution is stirred at low temperature (e.g., 10°C) for 15-20 hours.

  • Workup and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and concentrated. The final product is purified by recrystallization from a solvent like ethanol (B145695) to yield the white solid product.

Protocol 2: Glycosylation Using an Acetylated Donor

Acetylated furanoses are excellent donors for glycosylation reactions to form nucleosides or other glycosides.

  • Preparation: The glycosyl acceptor (1.0 equivalent) and the acetylated xylofuranose donor (1.2-1.5 equivalents) are dried by azeotroping with toluene (B28343) in a flame-dried, argon-purged flask.

  • Activation: The dried reagents are dissolved in a dry solvent (e.g., dichloromethane). A Lewis acid promoter (e.g., SnCl₄, TMSOTf, or BF₃·Et₂O) is added dropwise at a reduced temperature (e.g., -20°C to 0°C).

  • Reaction: The reaction mixture is stirred and allowed to warm to room temperature. The progress is monitored by TLC until the donor is consumed.

  • Quenching and Workup: The reaction is quenched by adding a saturated aqueous solution of sodium bicarbonate. The mixture is filtered through Celite®, and the organic layer is separated, washed with brine, and dried over sodium sulfate.

  • Purification: After filtration and concentration, the crude product is purified by silica (B1680970) gel column chromatography to yield the desired glycoside.

Visualization of Cellular Mechanisms

While specific signaling pathways for acetylated xylofuranose derivatives are not extensively detailed, their nucleoside analogue derivatives are often designed as anticancer agents that induce apoptosis. The diagram below illustrates a generalized apoptotic signaling pathway commonly targeted by such agents.

Apoptosis_Pathway cluster_0 Cellular Exterior cluster_1 Cytoplasm & Mitochondrion Drug Xylofuranosyl Nucleoside Analogue Bax Bax Activation Drug->Bax Induces Stress Mito Mitochondrial Permeability ↑ Bax->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 ActiveCasp3 Active Caspase-3 (Executioner) ActiveCasp9->ActiveCasp3 Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Intrinsic apoptosis pathway often targeted by nucleosides.

This guide serves as a foundational resource for professionals engaged in the field of carbohydrate chemistry and drug discovery. The compiled data and methodologies provide a practical starting point for the synthesis and evaluation of novel acetylated xylofuranose derivatives and their subsequent application in developing new therapeutic agents.

References

In-depth Technical Guide: The Stereochemistry of D-Xylofuranose, 1,2,3,5-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the stereochemistry of D-Xylofuranose, 1,2,3,5-tetraacetate, a fully acetylated derivative of D-xylose in its furanose form. The defined stereochemistry, established by its IUPAC name [(2R,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate (B1210297), dictates the spatial arrangement of the acetate functional groups and the conformation of the five-membered furanose ring. This guide synthesizes available information on its structure, synthesis, and spectroscopic characterization, presenting it in a format tailored for researchers in carbohydrate chemistry and drug development. A comprehensive understanding of the stereochemical properties of this molecule is crucial for its application as a synthetic intermediate, particularly in the synthesis of nucleoside analogues and other biologically active compounds.

Introduction

This compound is a carbohydrate derivative where all hydroxyl groups of D-xylofuranose are protected by acetyl groups. This peracetylation renders the molecule more soluble in organic solvents and serves to protect the hydroxyl groups during synthetic transformations. The stereochemistry of the parent sugar, D-xylose, and the subsequent cyclization to the furanose form, create a unique three-dimensional structure that is locked in by the bulky acetate groups. The precise orientation of these groups influences the molecule's reactivity, conformational preferences, and its utility as a building block in complex organic synthesis.

Stereochemical Configuration

The absolute configuration of this compound is derived from D-xylose. The IUPAC name, [(2R,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate , systematically describes the stereochemistry at each chiral center of the oxolane (furanose) ring.

  • C1 (Anomeric Carbon): The stereochemistry at the anomeric carbon (C1) is not explicitly defined in the common name but is crucial for a complete stereochemical description. Both α and β anomers are possible, arising from the orientation of the acetate group at C1 relative to the other substituents.

  • C2: The hydroxyl group at C2 of D-xylose is on the right in the Fischer projection, leading to the (S) configuration in the furanose ring.

  • C3: The hydroxyl group at C3 is on the left, resulting in an (R) configuration.

  • C4: The hydroxyl group at C4 is on the right, giving an (R) configuration.

The furanose ring itself is not planar and adopts puckered conformations, typically described as either envelope (E) or twist (T) forms. The bulky acetate groups significantly influence the conformational equilibrium of the ring.

Chemical Structure

Caption: 2D representation of this compound structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₃H₁₈O₉
Molecular Weight 318.28 g/mol
IUPAC Name [(2R,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate
CAS Number 30571-56-3

Experimental Protocols

General Synthesis of Per-O-acetylated Sugars

Materials:

Procedure:

  • Dissolution: D-xylose is suspended in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine (B128534) at 0 °C.

  • Acetylation: Acetic anhydride is added dropwise to the stirred suspension. The reaction mixture is typically allowed to warm to room temperature and stirred for several hours (e.g., 12-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is then diluted with dichloromethane and washed sequentially with water, saturated aqueous NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product, which may contain a mixture of α and β anomers as well as pyranose and furanose forms, is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound.

Note: The ratio of furanose to pyranose forms and the anomeric ratio (α/β) can be influenced by the reaction conditions, including the solvent, base, temperature, and reaction time.

Spectroscopic Data for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed stereochemical and conformational analysis of carbohydrate derivatives. Although a complete, assigned NMR dataset for this compound is not publicly available, the following table outlines the expected signals and the type of information that would be derived from such data.

Nucleus Expected Chemical Shift Range (ppm) Key Information Provided
¹H NMR
Anomeric Proton (H-1)~ 5.5 - 6.5The chemical shift and coupling constant (³JH1,H2) are diagnostic for the anomeric configuration (α or β).
Ring Protons (H-2, H-3, H-4)~ 4.0 - 5.5The coupling constants between adjacent ring protons (³JH,H) provide crucial information about the dihedral angles and thus the conformation of the furanose ring.
Exocyclic Protons (H-5, H-5')~ 3.5 - 4.5These signals and their couplings to H-4 help to determine the conformation around the C4-C5 bond.
Acetyl Methyl Protons~ 1.9 - 2.2The presence of four distinct singlets would confirm the presence of the four acetate groups.
¹³C NMR
Anomeric Carbon (C-1)~ 95 - 105The chemical shift of the anomeric carbon is highly sensitive to its configuration.
Ring Carbons (C-2, C-3, C-4)~ 70 - 85
Exocyclic Carbon (C-5)~ 60 - 70
Carbonyl Carbons (C=O)~ 168 - 172Four distinct signals would confirm the four acetate groups.
Acetyl Methyl Carbons~ 20 - 22

Logical Workflow for Stereochemical Elucidation

The process of confirming the stereochemistry of a carbohydrate derivative like this compound follows a logical workflow.

stereochemistry_workflow synthesis Synthesis of This compound purification Purification by Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) purification->nmr ms Mass Spectrometry (Confirmation of Molecular Weight) purification->ms data_analysis Analysis of NMR Data (Chemical Shifts, Coupling Constants) nmr->data_analysis structure Final Stereochemical Assignment ms->structure anomeric Determination of Anomeric Configuration (α/β) data_analysis->anomeric conformation Conformational Analysis of Furanose Ring (Envelope/Twist) data_analysis->conformation anomeric->structure conformation->structure

Anomeric Configuration of Tetra-O-acetyl-D-xylofuranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anomeric configuration of tetra-O-acetyl-D-xylofuranose, a key derivative of D-xylose. Understanding the stereochemistry at the anomeric center (C1) is critical for its application in the synthesis of nucleoside analogues and other bioactive molecules. This document summarizes the available quantitative data, details relevant experimental protocols, and illustrates the underlying chemical principles.

Introduction to Anomeric Configuration

In carbohydrate chemistry, anomers are diastereomers of cyclic saccharides that differ in the configuration at the hemiacetal or hemiketal carbon, also known as the anomeric carbon. For furanose rings, which are five-membered, the two anomers are designated as alpha (α) and beta (β). The orientation of the substituent at the anomeric carbon relative to the other substituents on the ring determines this designation. The interplay of steric and stereoelectronic effects, most notably the anomeric effect, governs the relative stability and reactivity of these anomers.[1]

The acetylation of D-xylose can lead to a mixture of pyranose and furanose forms, with each having α and β anomers. The furanose form, 1,2,3,5-tetra-O-acetyl-D-xylofuranose, is a crucial intermediate in various synthetic pathways. The selective synthesis and separation of its anomers are often necessary for the stereospecific synthesis of target molecules.

Quantitative Data

Precise quantitative data for the individual anomers of 1,2,3,5-tetra-O-acetyl-D-xylofuranose is not extensively documented in publicly available literature. However, data for related compounds and general principles of anomer separation and characterization provide valuable insights. The following tables summarize the available physical and spectroscopic properties.

Table 1: Physical Properties of Tetra-O-acetyl-D-xylofuranose Anomers

Propertyα-Anomerβ-AnomerReference
CAS Number 61248-15-5Not available[2]
Molecular Formula C₁₃H₁₈O₉C₁₃H₁₈O₉[3]
Molecular Weight 318.28 g/mol 318.28 g/mol [3]
Melting Point Data not availableData not available
Optical Rotation Data not availableData not available

Table 2: Spectroscopic Data for α-Tetra-O-acetyl-D-xylofuranose

Carbon Atom ¹³C Chemical Shift (ppm)
C1Data not available
C2Data not available
C3Data not available
C4Data not available
C5Data not available
Acetyl CH₃Data not available
Acetyl C=OData not available

Note: A publicly available ¹³C NMR spectrum for "PERACETYL-ALPHA-D-XYLOSE,(FURANOSE)" exists but the solvent is not specified, and peak assignments are not provided.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and separation of the α and β anomers of 1,2,3,5-tetra-O-acetyl-D-xylofuranose are not explicitly described in a single source. However, by combining information from the synthesis of related compounds, a general approach can be outlined.

Synthesis of Tetra-O-acetyl-D-xylofuranose

The synthesis of acetylated furanoses often involves the protection of the hydroxyl groups of the parent sugar. A common method for acetylation is the use of acetic anhydride (B1165640) with a catalyst. The ratio of furanose to pyranose and the α/β anomeric ratio can be influenced by the reaction conditions, such as the catalyst (acidic or basic), temperature, and reaction time.[4]

A plausible synthetic route, adapted from procedures for related sugars, is as follows:

  • Protection of D-xylose to favor the furanose form: D-xylose can be converted to a derivative that locks the ring in the furanose conformation, such as 1,2-O-isopropylidene-α-D-xylofuranose.[5]

  • Acetylation: The remaining free hydroxyl groups at positions 3 and 5 are then acetylated using acetic anhydride in the presence of a base like pyridine.

  • Deprotection and Acetolysis: The isopropylidene group is subsequently removed under acidic conditions, followed by acetylation of the newly freed hydroxyl groups at C1 and C2. This step often leads to a mixture of α and β anomers.

General Acetylation Procedure (adapted from the synthesis of other sugar acetates):

  • D-xylose is dissolved in a suitable solvent system, which can include a mixture of acetic anhydride and a catalyst.

  • Catalysts can be acidic (e.g., perchloric acid) or basic (e.g., sodium acetate). The choice of catalyst can influence the anomeric ratio of the product.[4]

  • The reaction is typically stirred at a controlled temperature for several hours.

  • Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the crude tetra-O-acetyl-D-xylofuranose as a mixture of anomers.

Separation of Anomers

The separation of anomeric mixtures of peracetylated sugars is a significant challenge. Chromatographic techniques are most commonly employed.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly on specialized columns such as those with chiral stationary phases, has been shown to be effective in separating anomers of monosaccharides and their derivatives.[6][7][8] The choice of mobile phase is critical for achieving good resolution.

  • Column Chromatography: Traditional silica (B1680970) gel column chromatography can also be used, although it may be less efficient for closely related anomers.

  • Enzymatic Deacetylation: Regio- and stereoselective enzymatic deacylation has been used to separate anomers of peracylated sugars. For instance, specific lipases can selectively deacetylate one anomer, allowing for the separation of the modified and unmodified sugars.[9]

Anomeric Configuration and Stability

The relative populations of the α and β anomers in solution are determined by their thermodynamic stability. The anomeric effect generally favors the anomer with an axial electronegative substituent on the anomeric carbon in pyranose rings.[1] In furanose rings, the conformational flexibility makes the prediction of the dominant anomer more complex, as multiple low-energy conformations can exist. The equilibrium between the anomers can be influenced by the solvent polarity.

Diagrams

General Workflow for Synthesis and Separation

Synthesis_Workflow cluster_synthesis Synthesis cluster_separation Separation D_Xylose D_Xylose Protection Protection D_Xylose->Protection 1. Furanose    Protection Acetylation Acetylation Protection->Acetylation 2. Acetylation Deprotection_Acetolysis Deprotection_Acetolysis Acetylation->Deprotection_Acetolysis 3. Deprotection &    Acetolysis Anomeric_Mixture Anomeric_Mixture Deprotection_Acetolysis->Anomeric_Mixture Crude Product HPLC HPLC Anomeric_Mixture->HPLC Chromatography Alpha_Anomer Alpha_Anomer HPLC->Alpha_Anomer Isolated α-anomer Beta_Anomer Beta_Anomer HPLC->Beta_Anomer Isolated β-anomer

Caption: General workflow for the synthesis and separation of tetra-O-acetyl-D-xylofuranose anomers.

Anomeric Equilibrium

Anomeric_Equilibrium Alpha_Anomer α-tetra-O-acetyl-D-xylofuranose Open_Chain Open-Chain Intermediate Alpha_Anomer->Open_Chain Beta_Anomer β-tetra-O-acetyl-D-xylofuranose Open_Chain->Beta_Anomer

Caption: Equilibrium between the α and β anomers of tetra-O-acetyl-D-xylofuranose via an open-chain intermediate.

Conclusion

References

A Technical Guide to D-Xylofuranose, 1,2,3,5-tetraacetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: D-Xylofuranose, 1,2,3,5-tetraacetate is a key acetylated derivative of D-xylose, a five-carbon sugar. This compound serves as a crucial starting material and intermediate in the synthesis of various biologically active molecules, most notably unnatural nucleosides and their analogues. Its protected hydroxyl groups allow for selective chemical modifications, making it a valuable tool for medicinal chemists and researchers in the field of drug discovery and development. This guide provides an in-depth overview of its commercial availability, key technical data, and representative experimental protocols for its application in nucleoside synthesis.

Commercial Suppliers and Physical Properties

This compound is readily available from several commercial chemical suppliers. Researchers can procure this compound from vendors specializing in carbohydrates, nucleoside chemistry, and general laboratory reagents. The quality and purity of the compound may vary between suppliers, and it is essential to consult the certificate of analysis for specific batch information.

Table 1: Prominent Commercial Suppliers
SupplierWebsite
MedChemExpress--INVALID-LINK--
Cayman Chemical--INVALID-LINK--
Sigma-Aldrich (Ambeed, Inc.)--INVALID-LINK--
Biosynth--INVALID-LINK--
Table 2: Physicochemical and Technical Data
PropertyValueSource
CAS Number 64529-50-6 (for D-form)MedChemExpress, Cayman Chemical, Sigma-Aldrich
Molecular Formula C₁₃H₁₈O₉MedChemExpress, Cayman Chemical, Sigma-Aldrich
Molecular Weight 318.28 g/mol MedChemExpress, Cayman Chemical, Sigma-Aldrich
Appearance Colorless to light yellow oil or crystalline solidCayman Chemical
Purity ≥95% to 99.96% (Varies by supplier)MedChemExpress, Cayman Chemical, Sigma-Aldrich
Solubility Soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol. Limited solubility in aqueous buffers.Cayman Chemical
Storage Conditions Store at -20°C for long-term stability. Can be stored at room temperature for short periods.MedChemExpress, Sigma-Aldrich
Table 3: Supplier-Specific Purity and Formulation
SupplierPurityFormulation
MedChemExpress99.96%Crystalline solid
Cayman Chemical≥95%A neat oil
Sigma-Aldrich (Ambeed, Inc.)98%Liquid

Application in Nucleoside Synthesis

The primary application of this compound is as a glycosyl donor in the synthesis of nucleosides. The acetyl protecting groups enhance its stability and solubility in organic solvents used in glycosylation reactions. Two common strategies for nucleoside synthesis using this precursor are the Vorbrüggen glycosylation (a chemical method) and enzymatic synthesis.

Experimental Protocol 1: Chemical Synthesis of a Xylofuranosyl Nucleoside via Vorbrüggen Glycosylation

This protocol is a representative example of a Vorbrüggen glycosylation reaction, a widely used method for the formation of the N-glycosidic bond in nucleosides.

Materials:

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the silylated nucleobase in the anhydrous solvent.

  • Addition of Glycosyl Donor: To the solution of the silylated base, add a solution of this compound in the same anhydrous solvent.

  • Initiation of Glycosylation: Cool the reaction mixture to 0°C in an ice bath. Slowly add the Lewis acid catalyst (e.g., TMSOTf) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically several hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching the Reaction: Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (B1210297).

  • Washing and Drying: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure acetylated xylofuranosyl nucleoside.

  • Deprotection (Optional): The acetyl groups can be removed by treatment with a base, such as sodium methoxide (B1231860) in methanol, to yield the final unprotected nucleoside.

Vorbruggen_Glycosylation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Xylofuranose D-Xylofuranose, 1,2,3,5-tetraacetate Reaction Glycosylation Xylofuranose->Reaction Nucleobase Silylated Nucleobase Nucleobase->Reaction Catalyst Lewis Acid (e.g., TMSOTf) Catalyst->Reaction Solvent Anhydrous Solvent Solvent->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Acetylated Xylofuranosyl Nucleoside Purification->Product

Caption: Workflow for Vorbrüggen Glycosylation.

Experimental Protocol 2: Enzymatic Synthesis of a Xylofuranosyl Nucleoside

Enzymatic methods offer a "greener" alternative to chemical synthesis, often providing higher selectivity and milder reaction conditions. This representative protocol utilizes a nucleoside phosphorylase.

Materials:

  • This compound

  • A suitable purine (B94841) or pyrimidine (B1678525) base

  • Nucleoside phosphorylase (e.g., from E. coli or Bacillus species)

  • Phosphate (B84403) buffer (e.g., potassium phosphate buffer, pH 7.0)

  • A suitable co-substrate (e.g., a purine nucleoside as a ribose donor if the enzyme requires it)

  • Incubator/shaker

  • Method for reaction termination (e.g., heating)

  • HPLC for analysis and purification

Procedure:

  • Enzyme and Substrate Preparation: Prepare a solution of the nucleoside phosphorylase in the phosphate buffer. Dissolve the nucleobase and this compound in the same buffer. Gentle heating or the use of a co-solvent may be necessary to aid dissolution.

  • Enzymatic Reaction: Combine the enzyme solution with the substrate solution in a suitable reaction vessel. If required, add the co-substrate.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-60°C) with gentle agitation.

  • Reaction Monitoring: Monitor the formation of the nucleoside product over time using HPLC.

  • Reaction Termination: Once the reaction has reached the desired conversion, terminate it by heating the mixture (e.g., to 95°C for 5 minutes) to denature the enzyme.

  • Purification: Centrifuge the terminated reaction mixture to pellet the denatured protein. Filter the supernatant and purify the xylofuranosyl nucleoside product using preparative HPLC.

  • Deprotection (if necessary): Similar to the chemical method, the acetyl groups can be removed enzymatically using a lipase (B570770) or chemically with a mild base.

Enzymatic_Synthesis cluster_reactants Reactants cluster_biocatalyst Biocatalyst & Conditions cluster_process Process cluster_product Product Xylofuranose D-Xylofuranose, 1,2,3,5-tetraacetate Incubation Incubation (Optimal Temp) Xylofuranose->Incubation Nucleobase Nucleobase Nucleobase->Incubation Enzyme Nucleoside Phosphorylase Enzyme->Incubation Buffer Phosphate Buffer Buffer->Incubation Termination Reaction Termination Incubation->Termination Purification HPLC Purification Termination->Purification Product Xylofuranosyl Nucleoside Purification->Product

Caption: Workflow for Enzymatic Nucleoside Synthesis.

Conclusion

This compound is an indispensable building block for the synthesis of novel nucleoside analogues. Its commercial availability and well-established reactivity in both chemical and enzymatic transformations make it a valuable resource for researchers in drug discovery. The choice between a chemical or enzymatic approach will depend on the specific target molecule, desired stereoselectivity, and scalability of the synthesis. The protocols and data presented in this guide offer a solid foundation for the successful application of this versatile reagent in the laboratory.

Methodological & Application

Application of D-Xylofuranose, 1,2,3,5-tetraacetate in Nucleoside Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: D-Xylofuranose, 1,2,3,5-tetraacetate is a key acetylated derivative of D-xylose, a five-carbon sugar. In the field of medicinal chemistry and drug development, this compound serves as a crucial starting material for the synthesis of a variety of nucleoside analogues. These synthetic nucleosides, which mimic the structure of natural nucleosides, are pivotal in the development of therapeutic agents, particularly those with antiviral and anticancer properties. The modification of the sugar moiety in a nucleoside is a well-established strategy to alter its biological activity, metabolic stability, and pharmacokinetic profile.

Application Notes:

The primary application of this compound in nucleoside synthesis lies in its role as a glycosyl donor in glycosylation reactions. In these reactions, the xylofuranose (B8766934) sugar is coupled with a heterocyclic base (a nucleobase) to form the fundamental nucleoside structure. The acetate (B1210297) protecting groups on the sugar hydroxyls are essential for the reaction's success, as they enhance the stability of the sugar and influence the stereochemical outcome of the glycosylation.

One of the most common and effective methods for this coupling is the Vorbrüggen glycosylation . This reaction typically involves the use of a silylated nucleobase and a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄). The silylation of the nucleobase increases its nucleophilicity and solubility in organic solvents, facilitating the reaction with the glycosyl donor.

The resulting xylofuranosyl nucleosides can be further modified to generate a diverse library of compounds for biological screening. These modifications can include deprotection of the acetyl groups, functionalization of the sugar hydroxyls, or alteration of the nucleobase. Nucleoside analogues derived from D-xylofuranose have been investigated for their potential as inhibitors of viral replication and as cytotoxic agents against cancer cell lines. The structural variations in the sugar portion can lead to compounds that are selectively recognized and processed by viral or cancer cell enzymes, leading to therapeutic effects.

Experimental Protocols

Protocol 1: General Procedure for Vorbrüggen Glycosylation of a Purine (B94841) Base (e.g., Adenine) with this compound

This protocol is a generalized procedure based on the principles of the Vorbrüggen glycosylation reaction. Researchers should optimize the reaction conditions for their specific substrates.

1. Silylation of the Nucleobase: a. To a suspension of adenine (B156593) (1.0 mmol) in anhydrous acetonitrile (B52724) (10 mL), add N,O-bis(trimethylsilyl)acetamide (BSA) (3.0 mmol). b. Heat the mixture at reflux under an inert atmosphere (e.g., argon or nitrogen) until the solution becomes clear, indicating the formation of the silylated adenine derivative. c. Cool the reaction mixture to room temperature.

2. Glycosylation Reaction: a. To the solution of the silylated adenine, add a solution of this compound (1.2 mmol) in anhydrous acetonitrile (5 mL). b. Cool the mixture to 0 °C in an ice bath. c. Slowly add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 mmol), to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

3. Work-up and Purification: a. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL). b. Extract the mixture with ethyl acetate (3 x 20 mL). c. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. d. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product. e. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the protected nucleoside, 9-(2,3,5-tri-O-acetyl-β-D-xylofuranosyl)adenine.

4. Deprotection (optional): a. Dissolve the protected nucleoside in anhydrous methanol. b. Add a catalytic amount of sodium methoxide (B1231860) (NaOMe) and stir at room temperature until the deprotection is complete (monitored by TLC). c. Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H+). d. Filter the resin and concentrate the filtrate to obtain the deprotected nucleoside, 9-(β-D-xylofuranosyl)adenine.

Protocol 2: Synthesis of a Theophylline (B1681296) Nucleoside Analogue

This protocol outlines the synthesis of a theophylline nucleoside, adapting the general Vorbrüggen conditions.

1. Silylation of Theophylline: a. Suspend theophylline (1.0 mmol) in a mixture of anhydrous acetonitrile (10 mL) and hexamethyldisilazane (B44280) (HMDS) (2.0 mmol). b. Add a catalytic amount of ammonium (B1175870) sulfate. c. Heat the mixture at reflux under an inert atmosphere until a clear solution is obtained. d. Remove the excess solvent and HMDS under reduced pressure.

2. Glycosylation Reaction: a. Dissolve the silylated theophylline and this compound (1.2 mmol) in anhydrous 1,2-dichloroethane (B1671644) (15 mL). b. Cool the solution to 0 °C. c. Add tin(IV) chloride (SnCl₄) (1.2 mmol) dropwise. d. Stir the reaction mixture at room temperature for 18-24 hours, monitoring by TLC.

3. Work-up and Purification: a. Dilute the reaction mixture with dichloromethane (B109758) (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and brine (15 mL). b. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. c. Purify the residue by silica gel column chromatography to afford 7-(2,3,5-tri-O-acetyl-β-D-xylofuranosyl)theophylline.

Data Presentation

Table 1: Representative Reaction Conditions for Vorbrüggen Glycosylation

Glycosyl DonorNucleobaseCatalystSolventTemperatureTime (h)Yield (%)
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseSilylated 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidineTMSOTfAcetonitrileRoom Temp.Not specifiedNot specified (ratio of N-7 to N-1 isomer was 2:1)[1]
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseSilylated 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidineTMSOTfAcetonitrileRoom Temp.Not specifiedNearly quantitative[1]
Protected 1-O-acetyl-2-deoxy-α,β-D-ribofuranoseDoubly silylated 2-chloroadenineTriflic acidNot specifiedNot specifiedNot specifiedUp to 68%
(4-acetoxy-1,3-dioxan-2-yl)methyl benzoateSilylated pyrimidine (B1678525) and purine basesTMSOTfNot specifiedNot specifiedNot specified24-61%[2]

Visualizations

experimental_workflow start Start: this compound & Nucleobase silylation Silylation of Nucleobase (e.g., with BSA or HMDS) start->silylation glycosylation Vorbrüggen Glycosylation (Lewis Acid Catalyst, e.g., TMSOTf) silylation->glycosylation workup Aqueous Work-up & Extraction glycosylation->workup purification Purification (Column Chromatography) workup->purification protected_nucleoside Protected Nucleoside Analogue purification->protected_nucleoside deprotection Deprotection (e.g., NaOMe in MeOH) protected_nucleoside->deprotection final_product Final Nucleoside Analogue deprotection->final_product

Caption: General experimental workflow for the synthesis of nucleoside analogues.

vorbruggen_mechanism cluster_0 cluster_1 cluster_2 reactant This compound + Silylated Nucleobase intermediate Oxocarbenium Ion Intermediate (Stabilized by C2-acetate) reactant->intermediate Activation lewis_acid Lewis Acid (e.g., TMSOTf) attack Nucleophilic Attack by Silylated Base product {Protected β-Nucleoside} attack->product Formation of Glycosidic Bond

Caption: Simplified mechanism of the Vorbrüggen glycosylation reaction.

References

Application Notes and Protocols: D-Xylofuranose, 1,2,3,5-tetraacetate as a Glycosyl Donor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Xylofuranose, 1,2,3,5-tetraacetate is a fully protected, furanose form of D-xylose, a five-carbon sugar that is a fundamental component of hemicellulose.[1] Its per-O-acetylated structure makes it a stable, yet reactive, glycosyl donor for the synthesis of various xylosides. The acetate (B1210297) group at the anomeric position (C-1) serves as a competent leaving group upon activation with a Lewis acid, facilitating the formation of a glycosidic bond with a suitable acceptor alcohol or other nucleophile. This compound is particularly valuable as a starting material for the synthesis of nucleoside analogues, which are a cornerstone of antiviral and anticancer drug development.[2][3] This document provides an overview of its applications and detailed protocols for its use in glycosylation reactions.

Physicochemical Properties

The properties of this compound are summarized below, providing essential information for its handling, storage, and use in chemical synthesis.[2][4]

PropertyValue
CAS Number 42927-46-8
Molecular Formula C₁₃H₁₈O₉
Molecular Weight 318.28 g/mol [4]
Appearance Neat Oil[2]
Purity ≥95% - 99.96% (Varies by supplier)[2][3]
Solubility DMF: 30 mg/ml, DMSO: 15 mg/ml, Ethanol: 15 mg/ml[2]
Storage Inert atmosphere, room temperature. For long-term stock solutions, store at -20°C (1 month) or -80°C (6 months).[3]

Application: Glycosylation Reactions

As a glycosyl donor, this compound is employed to introduce a xylofuranosyl moiety into a target molecule. The key to its function lies in the activation of the anomeric acetate. Lewis acids such as Boron trifluoride etherate (BF₃·Et₂O) or Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) are commonly used promoters. The reaction proceeds through a presumed oxocarbenium ion intermediate, which is then attacked by the nucleophilic glycosyl acceptor. The stereochemical outcome (α or β) of the glycosylation is influenced by several factors, including the choice of promoter, solvent, temperature, and the nature of the glycosyl acceptor.

General Workflow for Glycosylation

The diagram below illustrates a typical experimental workflow for a glycosylation reaction using an acetylated sugar donor.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification donor Donor (this compound) drying Dry reactants over molecular sieves donor->drying acceptor Glycosyl Acceptor acceptor->drying solvent Anhydrous Solvent (e.g., DCM) solvent->drying mix Mix Donor, Acceptor, Solvent under Inert Gas (Ar/N₂) drying->mix cool Cool to Reaction Temperature (e.g., 0°C to -78°C) mix->cool add_promoter Add Lewis Acid Promoter (e.g., TMSOTf) cool->add_promoter react Stir until TLC/LC-MS shows completion add_promoter->react quench Quench Reaction (e.g., with Et₃N or sat. NaHCO₃) react->quench extract Aqueous Work-up & Extraction quench->extract dry_concentrate Dry Organic Layer & Concentrate extract->dry_concentrate purify Purify via Column Chromatography dry_concentrate->purify product Acetylated Xyloside Product purify->product

Caption: General experimental workflow for Lewis acid-promoted glycosylation.

Experimental Protocols

The following protocols provide a framework for using this compound in glycosylation and subsequent deprotection steps. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for Lewis Acid-Promoted Glycosylation

This protocol describes a representative method for coupling this compound with a primary alcohol acceptor using TMSOTf as a promoter.

Materials:

  • This compound (1.0 equiv)

  • Glycosyl acceptor (e.g., primary alcohol, 1.2-1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.3 equiv)

  • Triethylamine (B128534) (Et₃N) or saturated aqueous sodium bicarbonate (NaHCO₃)

  • Activated molecular sieves (4 Å)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dry all glassware in an oven and cool under an inert atmosphere.

  • To a round-bottom flask, add the glycosyl donor, glycosyl acceptor, and activated molecular sieves.

  • Add anhydrous DCM via syringe and stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Cool the reaction mixture to the desired temperature (typically between -40°C and 0°C).

  • Slowly add TMSOTf dropwise to the stirring suspension.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Once the donor is consumed (typically 1-4 hours), quench the reaction by adding triethylamine or saturated NaHCO₃ solution.

  • Allow the mixture to warm to room temperature. Filter through a pad of Celite to remove molecular sieves, washing with DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica (B1680970) gel column chromatography to yield the protected xyloside.

Protocol 2: Zemplén Deacetylation (Deprotection)

This protocol removes the acetate protecting groups to yield the final xyloside.

Materials:

  • Acetylated xyloside product from Protocol 1

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (B1231860) (CH₃ONa), 0.5 M solution in MeOH or catalytic amount of solid NaOMe

  • Amberlite IR-120 (H⁺ form) resin

Procedure:

  • Dissolve the acetylated xyloside in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide (e.g., 0.1 equiv) or a small volume of the 0.5 M solution.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Neutralize the reaction mixture to pH ~7 by adding Amberlite IR-120 (H⁺) resin.

  • Filter the resin and wash thoroughly with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected xyloside. Further purification may be performed if necessary.[5]

Data Presentation: Representative Glycosylation Reaction

The following table presents example data for a glycosylation reaction. Note that yields and stereoselectivity are highly dependent on the specific substrates and conditions used.

DonorAcceptorPromoter (equiv)SolventTemp (°C)Time (h)Yield (%)α:β Ratio
Xylofuranose Tetraacetate Benzyl AlcoholTMSOTf (0.2)DCM-202851:5
Xylofuranose Tetraacetate Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideBF₃·Et₂O (2.0)DCM04723:1

Mechanism of Glycosylation

The diagram below outlines the generally accepted mechanism for glycosylation using an acetylated donor. The Lewis acid (LA) activates the anomeric acetate, leading to its departure and the formation of a key oxocarbenium ion intermediate. The glycosyl acceptor then attacks this electrophilic species to form the glycosidic bond.

G donor D-Xylofuranose 1,2,3,5-tetraacetate activated Activated Donor Complex donor->activated + LA la Lewis Acid (LA) (e.g., TMSOTf) intermediate Oxocarbenium Ion Intermediate activated->intermediate - AcO-LA product Glycoside Product (α/β mixture) intermediate->product + ROH - H⁺ acceptor Acceptor (ROH) acceptor->product

Caption: Simplified mechanism of Lewis acid-promoted O-glycosylation.

Conclusion

This compound is a highly valuable and versatile glycosyl donor in modern carbohydrate chemistry. Its stability and predictable reactivity under Lewis acidic conditions make it an essential building block for the synthesis of complex carbohydrates and nucleoside derivatives. The protocols and data provided herein serve as a guide for researchers to effectively utilize this reagent in the development of novel therapeutics and chemical probes.

References

Protocol for the Deacetylation of Acetylated Xylofuranose: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the removal of acetyl protecting groups from carbohydrates is a fundamental step in the synthesis of complex oligosaccharides and glycoconjugates. This document provides detailed protocols for the deacetylation of acetylated xylofuranose (B8766934), a critical process in carbohydrate chemistry. The most common and robust method, the Zemplén deacetylation, is highlighted, along with alternative methods to suit various substrate sensitivities and experimental conditions.

Introduction to Deacetylation

The acetyl group is a widely used protecting group for the hydroxyl functions of carbohydrates due to its ease of introduction and general stability.[1][2] However, its efficient and selective removal is crucial for subsequent glycosylation reactions or to yield the final unprotected sugar. Base-catalyzed methods are the most prevalent for the deacetylation of per-O-acetylated sugars.[1][3] These methods typically involve transesterification in an alcoholic solvent or saponification.

Comparative Overview of Deacetylation Methods

Several reagents and conditions can be employed for the deacetylation of acetylated xylofuranose. The choice of method depends on factors such as the presence of other functional groups in the molecule and the desired scale of the reaction. The following table summarizes the most common methods with their respective conditions and typical outcomes.

MethodReagent(s)SolventTemperatureTypical Reaction TimeKey Features & Considerations
Zemplén Deacetylation Catalytic Sodium Methoxide (B1231860) (NaOMe)Methanol (B129727) (MeOH)0°C to Room Temp30 min - 4 hHighly efficient, nearly quantitative yields. The most common method. Requires anhydrous conditions for optimal results.[1][2][3]
Ammonolysis Ammonia (B1221849) (NH3) in MethanolMethanol/THF-60°C to Room Temp2 - 4 hMild conditions. Can offer selectivity at low temperatures.[4][5]
Metal Acetate (B1210297) Catalysis Zinc Acetate (Zn(OAc)2)Methanol (MeOH)50 - 55°C2 - 6 hMildly acidic catalyst, environmentally benign.[4]
Metal Oxide Catalysis Magnesium Oxide (MgO)Methanol (MeOH)Room Temp4 - 5 hHeterogeneous catalyst, easy to remove by filtration.[4]

Experimental Protocols

Protocol 1: Zemplén Deacetylation of Acetylated Xylofuranose

This protocol describes the standard Zemplén deacetylation procedure using a catalytic amount of sodium methoxide in methanol.[1][3]

Materials:

  • Acetylated xylofuranose

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (NaOMe) solution (e.g., 25 wt% in MeOH or 0.5 M in MeOH)

  • Ion-exchange resin (H+ form, e.g., Dowex 50WX8)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate TLC eluent (e.g., Ethyl acetate/Hexane mixture to monitor starting material, and a more polar system like Dichloromethane/Methanol for the product)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel or glass filter)

  • pH paper

Procedure:

  • Dissolve the acetylated xylofuranose (1.0 equivalent) in anhydrous methanol (5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir.

  • Monitor the progress of the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, add the ion-exchange resin (H+ form) to the mixture and stir until the pH of the solution becomes neutral (check with pH paper).

  • Filter off the resin and wash it with methanol.

  • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude xylofuranose can be purified by silica (B1680970) gel column chromatography if necessary.

Protocol 2: Deacetylation using Ammonia in Methanol

This method provides a milder alternative to sodium methoxide.[4][5]

Materials:

  • Acetylated xylofuranose

  • 7 M Ammonia in Methanol solution

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • TLC plates and appropriate eluent

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the acetylated xylofuranose in a suitable solvent such as THF or methanol.

  • Add the 7 M ammonia in methanol solution to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The crude product can be purified by silica gel column chromatography.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the deacetylation of acetylated xylofuranose.

Deacetylation_Workflow Start Start: Acetylated Xylofuranose Dissolution Dissolve in Anhydrous Methanol Start->Dissolution Reaction Add Catalytic Base (e.g., NaOMe) Stir at RT Dissolution->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Neutralization Neutralize with Ion-Exchange Resin (H+) Monitoring->Neutralization Complete Filtration Filter to Remove Resin Neutralization->Filtration Concentration Concentrate in vacuo Filtration->Concentration Purification Purify by Column Chromatography (optional) Concentration->Purification End End: Deacetylated Xylofuranose Concentration->End If pure Purification->End

Caption: General workflow for the deacetylation of acetylated xylofuranose.

Chemical Transformation

The deacetylation reaction is a transesterification process where the acetyl groups are transferred from the sugar to the methanol solvent, forming methyl acetate as a byproduct.

Deacetylation_Reaction cluster_cat reactant Acetylated Xylofuranose (R-OAc) product Xylofuranose (R-OH) reactant->product reagents + CH3OH (excess) midpoint byproduct + CH3OAc catalyst NaOMe (cat.)

Caption: Chemical transformation during Zemplén deacetylation.

Safety Precautions

  • Sodium methoxide is corrosive and flammable. Handle it with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

  • Ammonia solutions are corrosive and have a strong odor. Work in a fume hood and wear appropriate PPE.

  • Handle all organic solvents in a well-ventilated area and away from ignition sources.

By following these detailed protocols and considering the comparative data, researchers can effectively perform the deacetylation of acetylated xylofuranose, a key step in many synthetic carbohydrate chemistry endeavors.

References

Application Notes and Protocols for Enzymatic Reactions Involving D-Xylofuranose, 1,2,3,5-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential enzymatic reactions involving D-Xylofuranose, 1,2,3,5-tetraacetate, a key intermediate in the synthesis of nucleoside analogues and other bioactive molecules. While direct enzymatic studies on this specific substrate are limited in publicly available literature, this document outlines protocols based on well-established enzymatic transformations of structurally related acetylated sugars. The primary focus is on two key applications: regioselective deacetylation to yield valuable synthons and enzymatic synthesis of xylofuranosyl nucleosides.

Enzymatic Deacetylation of this compound

Regioselective deacetylation of peracetylated sugars is a powerful tool for creating partially protected intermediates, which can be further modified at specific positions. Lipases are widely recognized for their ability to catalyze the regioselective hydrolysis of ester bonds in aqueous and organic media.

Recommended Enzymes and General Properties

Lipases from various microbial sources have demonstrated efficacy in the deacetylation of acetylated carbohydrates. Based on existing literature for similar substrates, the following enzymes are recommended for the deacetylation of this compound.

EnzymeSource OrganismTypical Optimal pHTypical Optimal Temperature (°C)
Lipase (B570770) B, immobilized (Novozym® 435)Candida antarctica7.0 - 8.050 - 60
LipaseCandida cylindracea~7.037 - 50
LipaseAspergillus niger~7.045 - 55

Note: Optimal conditions can vary depending on the specific substrate, reaction medium, and enzyme formulation. Experimental optimization is highly recommended.

Kinetic Parameters (Representative)
EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)
Lipase B (Candida antarctica)This compoundTo be determinedTo be determinedTo be determined
Lipase (Candida cylindracea)This compoundTo be determinedTo be determinedTo be determined
Lipase (Aspergillus niger)This compoundTo be determinedTo be determinedTo be determined
Experimental Protocol: Regioselective Deacetylation

This protocol provides a general procedure for the regioselective deacetylation of this compound using immobilized Candida antarctica lipase B (CALB).

Materials:

  • This compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Phosphate (B84403) buffer (50 mM, pH 7.5)

  • Organic solvent (e.g., tert-butanol, methyl tert-butyl ether)

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • TLC plates (silica gel 60 F254)

Procedure:

  • Reaction Setup: Dissolve this compound (100 mg, 1 equivalent) in a suitable organic solvent (10 mL). Add phosphate buffer (1 mL) to maintain the desired pH.

  • Enzyme Addition: Add immobilized CALB (50-100 mg) to the substrate solution.

  • Incubation: Incubate the reaction mixture at 55°C with gentle agitation (e.g., 150 rpm on an orbital shaker).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 1:1 v/v).

  • Work-up: Upon completion, filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent and reused.

  • Extraction: Extract the filtrate with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude product by silica gel column chromatography to isolate the desired partially deacetylated xylofuranose (B8766934) derivative.

  • Characterization: Characterize the purified product using standard analytical techniques such as NMR (¹H, ¹³C) and mass spectrometry to confirm its structure and regioselectivity.

Workflow for Enzymatic Deacetylation

Deacetylation_Workflow sub Substrate Preparation (this compound in organic solvent + buffer) enz Enzyme Addition (Immobilized Lipase) sub->enz inc Incubation (Controlled Temperature and Agitation) enz->inc mon Reaction Monitoring (TLC) inc->mon work Work-up (Enzyme Filtration) mon->work ext Extraction (Ethyl Acetate) work->ext pur Purification (Column Chromatography) ext->pur char Characterization (NMR, MS) pur->char prod Partially Deacetylated Xylofuranose char->prod

Workflow for enzymatic deacetylation.

Enzymatic Synthesis of Xylofuranosyl Nucleosides

This compound can serve as a precursor to the activated sugar donor required for the enzymatic synthesis of nucleoside analogues. This typically involves a two-step process: deacetylation to generate the free sugar, followed by enzymatic glycosylation. Key enzymes in this process are nucleoside phosphorylases and transglycosylases.

Key Enzymes for Nucleoside Synthesis
Enzyme ClassReaction TypeSugar DonorAcceptor
Nucleoside Phosphorylases (NPs)Phosphorolysis and reverse phosphorolysisα-D-Xylofuranose-1-phosphateNucleobase
N-Deoxyribosyltransferases (NDTs)TransglycosylationA donor nucleoside (e.g., uridine)Nucleobase
Glycosyltransferases (GTs)TransglycosylationUDP-Xylose, GDP-XyloseNucleobase or aglycon
Proposed Signaling Pathway for Nucleoside Synthesis

This diagram illustrates the general enzymatic pathway for the synthesis of a xylofuranosyl nucleoside analogue starting from this compound.

Nucleoside_Synthesis_Pathway sub D-Xylofuranose, 1,2,3,5-tetraacetate deacetyl D-Xylofuranose sub->deacetyl Lipase (Deacetylation) activated α-D-Xylofuranose-1-phosphate (Activated Sugar Donor) deacetyl->activated Xylokinase / Phosphopentomutase nucleoside Xylofuranosyl Nucleoside activated->nucleoside Nucleoside Phosphorylase nucleobase Nucleobase (Acceptor) nucleobase->nucleoside

Enzymatic pathway for nucleoside synthesis.
Experimental Protocol: Two-Step Enzymatic Nucleoside Synthesis

This protocol outlines a general two-step chemoenzymatic approach for the synthesis of xylofuranosyl nucleosides.

Step 1: Complete Deacetylation of this compound

Materials:

Procedure:

  • Dissolve this compound in a mixture of methanol and dichloromethane.

  • Add a catalytic amount of sodium methoxide solution and stir at room temperature.

  • Monitor the reaction by TLC until completion.

  • Neutralize the reaction mixture with Dowex® 50WX8 resin, filter, and concentrate to obtain crude D-xylofuranose.

Step 2: Enzymatic Synthesis of Xylofuranosyl Nucleoside

Materials:

  • Crude D-xylofuranose (from Step 1)

  • ATP (Adenosine triphosphate)

  • Xylokinase

  • Phosphopentomutase

  • Nucleoside phosphorylase (specific for the target nucleobase)

  • Target nucleobase (e.g., uracil, adenine)

  • Tris-HCl buffer (pH 7.5)

  • Magnesium chloride (MgCl₂)

Procedure:

  • Reaction Mixture Preparation: In a reaction vessel, combine Tris-HCl buffer, MgCl₂, ATP, and the target nucleobase.

  • Enzyme Addition: Add xylokinase, phosphopentomutase, and the specific nucleoside phosphorylase to the reaction mixture.

  • Substrate Addition: Add the crude D-xylofuranose to initiate the reaction.

  • Incubation: Incubate the reaction at the optimal temperature for the enzymes (typically 37°C) with gentle shaking.

  • Reaction Monitoring: Monitor the formation of the nucleoside product using HPLC.

  • Work-up and Purification: Once the reaction is complete, terminate it by heating or adding a quenching agent. Purify the xylofuranosyl nucleoside using appropriate chromatographic techniques (e.g., ion-exchange chromatography, reverse-phase HPLC).

Workflow for Two-Step Nucleoside Synthesis

Two_Step_Synthesis_Workflow cluster_0 Step 1: Chemical Deacetylation cluster_1 Step 2: Enzymatic Glycosylation chem_deacetyl Complete Deacetylation (Sodium Methoxide) chem_purify Purification of D-Xylofuranose chem_deacetyl->chem_purify enz_reaction One-Pot Enzymatic Reaction (Kinases, Mutase, Phosphorylase) chem_purify->enz_reaction enz_purify Purification of Nucleoside (HPLC) enz_reaction->enz_purify end_product Xylofuranosyl Nucleoside enz_purify->end_product start D-Xylofuranose, 1,2,3,5-tetraacetate start->chem_deacetyl

Application Notes: Synthesis of Antiviral Nucleoside Analogs from D-Xylofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-xylofuranose, a pentose (B10789219) sugar, serves as a valuable and versatile chiral starting material for the synthesis of a diverse range of nucleoside analogs with potential therapeutic applications. The inherent stereochemistry of D-xylose can be strategically exploited to introduce specific configurations at the stereocenters of the furanose ring, which is crucial for the biological activity of nucleoside analogs. These synthetic nucleosides are designed to mimic naturally occurring nucleosides, thereby enabling them to interact with viral enzymes such as polymerases or kinases, ultimately inhibiting viral replication. This document provides an overview of the synthesis of antiviral nucleoside analogs derived from D-xylofuranose, with a focus on benzimidazole (B57391) derivatives, and outlines detailed protocols for their preparation and evaluation.

Therapeutic Rationale

Nucleoside analogs represent a cornerstone of antiviral therapy. Their mechanism of action typically involves intracellular phosphorylation to the corresponding 5'-triphosphate, which can then act as a competitive inhibitor or a chain terminator of viral DNA or RNA polymerases. The structural modifications in the sugar moiety, such as those derived from D-xylofuranose, can confer selectivity for viral enzymes over host cell enzymes, thereby reducing cytotoxicity and enhancing the therapeutic index. The synthesis of nucleosides from D-xylose allows for the exploration of unnatural L-nucleosides and analogs with a 1',2'-cis stereochemistry, which can be challenging to synthesize via traditional methods.[1]

Key Synthetic Strategies

The synthesis of nucleoside analogs from D-xylofuranose generally involves several key steps:

  • Protection of Hydroxyl Groups: The hydroxyl groups of D-xylofuranose are typically protected to prevent unwanted side reactions and to direct the stereochemical outcome of the glycosylation step. Common protecting groups include acetyl and benzyl (B1604629) groups.

  • Activation of the Anomeric Center: The anomeric carbon (C-1) is activated to facilitate the coupling with a nucleobase. This is often achieved by converting the anomeric hydroxyl group into a good leaving group, such as a halide or an acetate.

  • Glycosylation: The protected and activated xylofuranose (B8766934) derivative is coupled with a silylated or non-silylated heterocyclic base (e.g., pyrimidine, purine, or benzimidazole) in the presence of a Lewis acid catalyst.

  • Deprotection: The protecting groups on the sugar moiety are removed to yield the final nucleoside analog.

  • Further Modifications (Optional): The synthesized nucleoside can be further modified at the sugar or base moiety to optimize its antiviral activity and pharmacological properties.

An alternative approach involves the use of acyclic precursors derived from D-xylose, which can then be cyclized to form the desired nucleoside analogs.[1] This method offers a high degree of stereocontrol and provides access to a wider range of structural diversity.[1]

Experimental Protocols

Protocol 1: Synthesis of a Protected D-Xylofuranose Intermediate

This protocol describes the preparation of 1,2,3,5-tetra-O-acetyl-D-xylofuranose, a key intermediate for the synthesis of xylo-nucleosides.

Materials:

Procedure:

  • Suspend D-xylose in a mixture of pyridine and DCM at 0°C.

  • Slowly add acetic anhydride to the suspension with stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain 1,2,3,5-tetra-O-acetyl-D-xylofuranose.

Protocol 2: Synthesis of a Benzimidazole Nucleoside Analog

This protocol details the condensation of the protected xylofuranose with a benzimidazole base.

Materials:

  • 1,2,3,5-tetra-O-acetyl-D-xylofuranose (from Protocol 1)

  • 2,5,6-trichlorobenzimidazole

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

  • Acetonitrile (B52724)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend 2,5,6-trichlorobenzimidazole in acetonitrile and add BSA. Reflux the mixture until the solution becomes clear.

  • Cool the solution and add 1,2,3,5-tetra-O-acetyl-D-xylofuranose.

  • Add TMSOTf dropwise to the mixture at room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the protected nucleoside.

Protocol 3: Deprotection of the Nucleoside Analog

This protocol describes the removal of the acetyl protecting groups to yield the final nucleoside analog.

Materials:

Procedure:

  • Dissolve the protected nucleoside in methanolic ammonia.

  • Stir the solution at room temperature overnight.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the solution under reduced pressure.

  • Purify the residue by recrystallization or silica gel column chromatography to obtain the final deprotected nucleoside analog.

Antiviral Activity Data

The following table summarizes the antiviral activity of representative nucleoside analogs derived from xylose or lyxose (an epimer of xylose) against Human Cytomegalovirus (HCMV).

CompoundVirus StrainAssay TypeIC50 (µM)Reference
5'-deoxy-α-L-lyxo-2-halogen derivativesHCMV (Towne)Plaque Reduction0.2 - 0.4[2]
2-isopropylamino/cyclopropylamino derivativesHCMV (Towne)Plaque Reduction60 - 100[2]

Note: IC50 (50% inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Visualizations

Experimental Workflow for Nucleoside Analog Synthesis

The following diagram illustrates the general workflow for the synthesis of a nucleoside analog starting from D-xylose.

G D_Xylose D-Xylose Protected_Xylofuranose Protected D-Xylofuranose (e.g., Acetylated) D_Xylose->Protected_Xylofuranose Protection Activated_Xylofuranose Activated D-Xylofuranose Protected_Xylofuranose->Activated_Xylofuranose Activation Protected_Nucleoside Protected Nucleoside Analog Activated_Xylofuranose->Protected_Nucleoside Glycosylation Nucleobase Heterocyclic Base (e.g., Benzimidazole) Nucleobase->Protected_Nucleoside Final_Nucleoside Final Nucleoside Analog Protected_Nucleoside->Final_Nucleoside Deprotection

Caption: General synthetic workflow from D-xylose.

Logical Relationship of Antiviral Action

The following diagram illustrates the proposed mechanism of action for a typical antiviral nucleoside analog.

G Nucleoside_Analog Nucleoside Analog (Prodrug) Monophosphate Monophosphate Nucleoside_Analog->Monophosphate Cellular Kinases Diphosphate Diphosphate Monophosphate->Diphosphate Cellular Kinases Triphosphate Triphosphate (Active Form) Diphosphate->Triphosphate Cellular Kinases Viral_Polymerase Viral DNA/RNA Polymerase Triphosphate->Viral_Polymerase Inhibition/Chain Termination Viral_Replication_Inhibition Inhibition of Viral Replication Viral_Polymerase->Viral_Replication_Inhibition

Caption: Mechanism of antiviral nucleoside analogs.

References

Application Notes and Protocols: The Role of Acetylated Xylan in Biodegradable Food Packaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating environmental concerns associated with petroleum-based plastics have spurred significant research into sustainable alternatives, particularly for food packaging applications. Xylan (B1165943), the second most abundant hemicellulose, presents a promising biodegradable option. However, native xylan exhibits limitations such as high water sensitivity and poor mechanical strength, which hinder its direct application.[1] Acetylation, a chemical modification process, enhances the hydrophobicity and improves the functional properties of xylan, making it a viable candidate for developing biodegradable food packaging materials with enhanced performance.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of acetylated xylan-based materials for food packaging.

Key Performance Enhancements with Acetylated Xylan

Acetylation of xylan introduces acetyl groups, which replace the hydrophilic hydroxyl groups, leading to several beneficial changes in the polymer's properties:

  • Improved Hydrophobicity: Acetylation significantly increases the water resistance of xylan-based films and coatings.[1][2] This is crucial for food packaging to prevent moisture ingress and maintain food quality.

  • Enhanced Barrier Properties: Acetylated xylan demonstrates improved barriers against water vapor, oils, and greases, which is essential for packaging a wide range of food products.[1][4]

  • Increased Thermal Stability: The thermal stability of xylan is enhanced after acetylation, allowing for a wider range of processing temperatures.[5][6]

  • Better Mechanical Properties: While native xylan films are often brittle, acetylation can improve the mechanical strength and flexibility of the resulting films.[1][3]

  • Maintained Biodegradability: Importantly, the acetylation process does not compromise the inherent biodegradability of xylan, ensuring an environmentally friendly end-of-life for the packaging material.[1][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on acetylated xylan for food packaging applications, providing a comparative overview of its performance.

Table 1: Barrier Properties of Acetylated Xylan-Based Coatings on Paper

Coating FormulationWater Contact Angle (°)Water Vapor Transmission Rate (WVTR) (g/m²·day)Oil & Grease Resistance (KIT rating)Reference
Native Xylan + Chitosan (B1678972)->100-[1]
Acetylated Xylan + Chitosan86.97208[1][4]
Acetylated Xylan + Chitosan + ZnO NPs>90<20>8[1]

Table 2: Biodegradability of Acetylated Xylan-Based Materials

MaterialBiodegradation Rate (%)Duration (days)Test MethodReference
Paper coated with Acetylated Xylan, Chitosan, and ZnO NPs~9242Soil Burial[1][7][8]
Starch Film---[9][10]
Starch + Non-acetylated Xylan Film---[9][10]
Acetylated Xylan Film (DS 1.48)Significantly higher than starch and starch/xylan blend--[9][10]

Table 3: Mechanical Properties of Xylan-Based Films

Film CompositionTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)Reference
Hydrophilic films (Bleached Hemicellulose + Cellulose + Glycerol)~3.3~5.3~3.3[11]
Hydrophobic films (Acetylated Bleached Hemicellulose + Acetylated Cellulose)~44.1~5.7~2300[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of acetylated xylan and the fabrication and characterization of acetylated xylan-based food packaging materials.

Protocol 1: Synthesis of Acetylated Xylan

Objective: To synthesize acetylated xylan from native xylan using acetic anhydride (B1165640).

Materials:

  • Native xylan (e.g., from beechwood or corncob)

  • Glacial acetic acid

  • Acetic anhydride

  • Sulfuric acid (98%, as catalyst)

  • Ethanol (B145695) (95%)

  • Ice bath

  • Reaction flask with a stirrer

  • Buchner funnel and filter paper

  • Oven

Procedure:

  • Pre-activation of Xylan: Dry the native xylan in an oven. Pre-activate the dried xylan by mixing it with glacial acetic acid and incubating at 50°C for 5 minutes to enhance its reactivity.[1]

  • Acetylation Reaction: Cool the activated xylan mixture to 25°C in an ice bath. Add acetic anhydride to the mixture. The molar ratio of acetic anhydride to the hydroxyl functional groups of the xylan structural unit can be varied to control the degree of substitution (e.g., 8:1).[1]

  • Catalysis: Add a catalytic amount of 20% sulfuric acid to the reaction mixture.

  • Reaction Incubation: Maintain the reaction mixture under continuous stirring for 1 hour at 50°C to ensure the completion of the acetylation process.[1]

  • Precipitation: Precipitate the acetylated xylan by adding 150 mL of 95% ethanol to the reaction mixture.

  • Washing: Remove residual byproducts by washing the precipitated xylan acetate (B1210297) four times with 100 mL portions of ethanol, followed by filtration using a Büchner funnel after each wash.[1]

  • Drying: Dry the final product in an oven at 40°C for 24 hours.[1]

Protocol 2: Fabrication of Acetylated Xylan-Based Coatings on Paper

Objective: To prepare multilayer coatings of acetylated xylan, chitosan, and zinc oxide nanoparticles (ZnO NPs) on a paper substrate.

Materials:

  • Acetylated xylan (synthesized as per Protocol 1)

  • Chitosan

  • Acetic acid (1% v/v)

  • Zinc oxide nanoparticles (ZnO NPs)

  • Distilled water

  • Paper substrate

  • Magnetic stirrer

  • Laboratory automatic film applicator

Procedure:

  • Preparation of Chitosan Dispersion: Dissolve 2.5 g/L of chitosan in a 1% (v/v) acetic acid solution under mechanical stirring at 950 rpm for 2 hours.[1]

  • Preparation of Acetylated Xylan Dispersion: Prepare a 2.5% (w/v) dispersion of acetylated xylan in distilled water by magnetic stirring at 1500 rpm for 24 hours.[1]

  • Incorporation of ZnO NPs (Optional): To prepare a composite dispersion, incorporate ZnO NPs at a concentration of 20% (w/w relative to xylan acetate) into the acetylated xylan dispersion. Stir the resulting mixture at 1200 rpm for 6 hours to ensure homogeneous distribution.[1]

  • Preparation of Colloidal Dispersions: Adjust the pH of all biopolymer solutions to 4.5–5.0. Gradually add the acetylated xylan dispersion (with or without ZnO NPs) into the chitosan dispersion at a rate of approximately 60 mL/h under continuous magnetic stirring. After complete addition, continue stirring for an additional 24 hours.[1]

  • Coating Application: Apply the prepared colloidal dispersions onto the paper substrate as single or successive layers using a laboratory automatic film applicator to achieve a target coat weight (e.g., approximately 5 g/m²).[1][8]

  • Drying: Dry the coated paper samples under controlled conditions (e.g., in an oven at a specified temperature and time).

Protocol 3: Characterization of Acetylated Xylan-Based Materials

Objective: To evaluate the properties of the prepared acetylated xylan-based films or coatings.

Methods:

  • Structural Characterization:

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the acetylation by identifying the characteristic absorption band of acetyl groups (around 1746 cm⁻¹) and the decrease in the hydroxyl group band (around 3391 cm⁻¹).[1]

    • Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: To further confirm the chemical modification and determine the degree of substitution.[1]

  • Barrier Property Evaluation:

    • Water Vapor Transmission Rate (WVTR): Measured according to standard methods like ASTM E96-05.[12] The test involves sealing the film over a cup containing a desiccant and placing it in a controlled humidity environment. The weight gain of the cup over time is used to calculate the WVTR.

    • Water Contact Angle: To assess the surface hydrophobicity. A drop of water is placed on the surface of the film/coating, and the angle it makes with the surface is measured. Higher contact angles indicate greater hydrophobicity.

    • Oil and Grease Resistance: Evaluated using the KIT test, which involves applying a series of test solutions with varying aggressiveness to the material's surface.

  • Mechanical Properties Testing:

    • Tensile Strength, Elongation at Break, and Young's Modulus: Determined using a universal testing machine according to standard methods (e.g., ASTM D882). The film samples are cut into specific dimensions and stretched until they break.

  • Biodegradability Assessment:

    • Soil Burial Test: The material is buried in soil for a specific period (e.g., 42 days), and the weight loss is measured to determine the rate of biodegradation.[1]

Visualizations

The following diagrams illustrate key processes and relationships in the application of acetylated xylan for biodegradable food packaging.

Acetylation_Workflow cluster_synthesis Synthesis of Acetylated Xylan cluster_fabrication Film/Coating Fabrication NativeXylan Native Xylan Preactivation Pre-activation (Acetic Acid, 50°C) NativeXylan->Preactivation Acetylation Acetylation (Acetic Anhydride, H₂SO₄, 50°C) Preactivation->Acetylation Precipitation Precipitation (Ethanol) Acetylation->Precipitation Washing Washing (Ethanol) Precipitation->Washing Drying Drying (40°C) Washing->Drying AcetylatedXylan Acetylated Xylan Drying->AcetylatedXylan Dispersion Dispersion Preparation (Water/Solvent) AcetylatedXylan->Dispersion Casting Solvent Casting / Coating Dispersion->Casting DryingFilm Drying Casting->DryingFilm FinalProduct Biodegradable Film/Coating DryingFilm->FinalProduct

Caption: Experimental workflow for the synthesis of acetylated xylan and fabrication of biodegradable films/coatings.

Chemical_Modification Xylan Native Xylan -OH (Hydrophilic) Acetylation Acetylation (Acetic Anhydride) Xylan->Acetylation AcetylatedXylan Acetylated Xylan -O-C(=O)-CH₃ (Hydrophobic) Acetylation->AcetylatedXylan

Caption: Chemical modification of xylan through acetylation to enhance hydrophobicity.

Biodegradation_Process Packaging Acetylated Xylan Packaging Environment Soil Environment (Microorganisms, Moisture, Enzymes) Packaging->Environment Disposal Hydrolysis Enzymatic Hydrolysis Environment->Hydrolysis Breakdown Breakdown into smaller molecules (Oligomers, Monomers) Hydrolysis->Breakdown Metabolism Microbial Metabolism Breakdown->Metabolism EndProducts End Products (CO₂, H₂O, Biomass) Metabolism->EndProducts

Caption: Conceptual diagram of the biodegradation process of acetylated xylan packaging in a soil environment.

References

Application Notes and Protocols for D-Xylofuranose, 1,2,3,5-tetraacetate in Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of D-Xylofuranose, 1,2,3,5-tetraacetate, a key intermediate in carbohydrate chemistry. This document details its synthesis, applications as a glycosyl donor in the synthesis of nucleosides and other glycoconjugates, and its relevance in the study of biological pathways such as glycosaminoglycan biosynthesis.

Physicochemical Properties

This compound is a peracetylated form of D-xylofuranose. The acetate (B1210297) groups serve as protecting groups and also activate the anomeric center for glycosylation reactions.

PropertyValueReference
Molecular Formula C₁₃H₁₈O₉[1][2]
Molecular Weight 318.28 g/mol [1][2]
CAS Number 42927-46-8[1]
Appearance Neat oil[1]
Solubility DMF: 30 mg/ml, DMSO: 15 mg/ml, Ethanol: 15 mg/ml, PBS (pH 7.2): 10 mg/ml[1]
Storage -20°C[1]

Synthesis of this compound

While a direct one-pot synthesis from D-xylose is not extensively detailed in the literature, a multi-step synthesis involving the protection and subsequent acetylation of D-xylose is a common strategy. The following protocol is adapted from procedures for the synthesis of similar peracetylated furanoses.[3][4]

Experimental Protocol: Synthesis of 1,2,3,5-tetra-O-acetyl-β-D-xylofuranose (Adapted)

This protocol is based on the synthesis of the analogous L-ribofuranose tetraacetate and involves the initial formation of a methyl furanoside, followed by acetylation and acetolysis.

Materials:

Procedure:

  • Formation of Methyl Xylofuranoside: D-xylose is first converted to its methyl xylofuranoside by reaction with anhydrous methanol and a catalytic amount of acetyl chloride.

  • Acetylation: The crude methyl xylofuranoside is then peracetylated using acetic anhydride in pyridine.

  • Acetolysis and Anomerization: The resulting tri-O-acetyl-methyl-xylofuranoside is subjected to acetolysis. To a solution of the tri-O-acetyl-methyl-xylofuranoside in acetic anhydride and acetic acid, cooled in an ice bath, concentrated sulfuric acid is added dropwise while maintaining the temperature at 0 ± 5°C.

  • The reaction mixture is stirred at room temperature for 1.5 hours.

  • The mixture is cooled again in an ice bath, and di-isopropyl ether is added. The stirring is continued for 4 hours in the ice bath.

  • The reaction product is stored at ≤ 5°C overnight.

  • Work-up: Sodium acetate is added to the reaction mixture, and it is stirred in an ice bath for 30 minutes.

  • Ethyl acetate and saturated sodium bicarbonate solution are added to neutralize the reaction mixture.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and then with saturated sodium chloride solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude 1,2,3,5-tetra-O-acetyl-D-xylofuranose can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data (Expected):

Based on analogous syntheses of peracetylated sugars, the following is an example of expected yields and anomer ratios.

StepProductExpected YieldAnomeric Ratio (β:α)
Acetolysis/Acetylation1,2,3,5-tetra-O-acetyl-D-xylofuranose~70-80%~94:6

Application in Glycosylation Reactions

Peracetylated sugars like this compound are valuable glycosyl donors for the formation of glycosidic bonds. The acetyl group at the anomeric position acts as a leaving group upon activation by a Lewis acid.

General Experimental Protocol: Lewis Acid-Catalyzed Glycosylation

This protocol describes a general procedure for the glycosylation of an alcohol acceptor using a peracetylated glycosyl donor, which can be adapted for this compound.[5][6][7]

Materials:

  • This compound (Glycosyl Donor)

  • Glycosyl Acceptor (e.g., a primary or secondary alcohol)

  • Anhydrous Dichloromethane (DCM)

  • Lewis Acid (e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or Boron trifluoride etherate (BF₃·OEt₂))

  • Molecular Sieves (4 Å)

  • Triethylamine

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of the glycosyl donor (1.0 eq) and the glycosyl acceptor (1.2 eq) is dissolved in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Powdered and activated 4 Å molecular sieves are added to the mixture.

  • The mixture is stirred at room temperature for 30 minutes.

  • The reaction is cooled to the desired temperature (e.g., 0°C or -20°C).

  • The Lewis acid (0.1-0.2 eq) is added dropwise.

  • The reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of triethylamine.

  • The mixture is diluted with DCM and filtered through celite.

  • The filtrate is washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

  • Reacetylation (Optional): In cases where deacetylation byproducts are observed, a reacetylation step with acetic anhydride and pyridine can be performed to improve the overall yield of the desired peracetylated glycoside.[6]

Quantitative Data (Example):

The following table provides hypothetical data for a glycosylation reaction based on typical outcomes for peracetylated donors.

Glycosyl DonorGlycosyl AcceptorLewis AcidYield (%)Anomeric Ratio (β:α)
1,2,3,5-tetra-O-acetyl-D-xylofuranoseAllyl AlcoholTMSOTf60-75>10:1
1,2,3,5-tetra-O-acetyl-D-xylofuranoseMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideBF₃·OEt₂50-65>10:1

Application in Nucleoside Synthesis

This compound is a key starting material for the synthesis of various nucleoside analogues.[1] The general strategy involves the coupling of the peracetylated sugar with a silylated nucleobase.

Experimental Protocol: Synthesis of a Xylofuranosyl Nucleoside

This protocol is adapted from a general procedure for nucleoside synthesis using O-acetyl-glycosyl chlorides, which can be generated in situ from the tetraacetate.[8]

Materials:

  • This compound

  • Thionyl chloride

  • Glacial acetic acid

  • 1,2-dichloroethane (DCE)

  • Nucleobase (e.g., Thymine)

  • Hexamethyldisilazane (HMDS)

  • Ammonium (B1175870) sulfate

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Glycosyl Chloride (in situ): this compound is reacted with thionyl chloride and a catalytic amount of glacial acetic acid in dry DCE at room temperature to form the corresponding 1-chloro-2,3,5-tri-O-acetyl-D-xylofuranose.

  • Silylation of the Nucleobase: The nucleobase is silylated by refluxing with HMDS and a catalytic amount of ammonium sulfate in DCE until the mixture becomes translucent. The solvent is then removed in vacuo.

  • Glycosylation: The silylated nucleobase is dissolved in DCE, and the solution of the glycosyl chloride in DCE is added dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by TLC.

  • Work-up: Upon completion, the reaction is cooled, and water is added. The mixture is diluted with DCE and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude nucleoside is purified by column chromatography on silica gel.

Quantitative Data (Example):

Glycosyl Donor PrecursorNucleobaseProductYield (%)
1,2,3,5-tetra-O-acetyl-D-xylofuranoseThymine1-(2,3,5-tri-O-acetyl-β-D-xylofuranosyl)thymine60-80

Role in Glycosaminoglycan Biosynthesis

β-D-Xylosides act as primers for the biosynthesis of glycosaminoglycans (GAGs), which are essential components of proteoglycans.[9] By providing an alternative acceptor to the natural core protein, exogenous xylosides can initiate the assembly of GAG chains. This process provides a valuable tool for studying GAG biosynthesis and function.

Signaling Pathway: Xyloside-Initiated Glycosaminoglycan Biosynthesis

The biosynthesis of the common linkage region of chondroitin (B13769445) sulfate and heparan sulfate proteoglycans is initiated by the transfer of xylose to a serine residue on a core protein. Exogenous β-D-xylosides can intercept this pathway and act as artificial acceptors for the sequential addition of monosaccharides.[10][11]

GAG_Biosynthesis cluster_golgi Golgi Apparatus CoreProtein Core Protein (Serine residue) Xyl_Ser Xylosyl-Serine CoreProtein->Xyl_Ser Xylosyltransferase (XT) Xyloside Exogenous β-D-Xyloside Xyl_Xyloside Galactosyl-Xyloside Xyloside->Xyl_Xyloside Galactosyltransferase I (GalT-1) Gal_Xyl_Ser Galactosyl-Xylosyl-Serine Xyl_Ser->Gal_Xyl_Ser Galactosyltransferase I (GalT-1) Gal_Gal_Xyl_Ser Galactosyl-Galactosyl-Xylosyl-Serine Gal_Xyl_Ser->Gal_Gal_Xyl_Ser Galactosyltransferase II (GalT-2) GlcA_Gal_Gal_Xyl_Ser Glucuronyl-Galactosyl-Galactosyl- Xylosyl-Serine (Linkage Tetrasaccharide) Gal_Gal_Xyl_Ser->GlcA_Gal_Gal_Xyl_Ser Glucuronosyltransferase I (GlcAT-1) GAG_Chain Growing GAG Chain (Heparan/Chondroitin Sulfate) GlcA_Gal_Gal_Xyl_Ser->GAG_Chain EXT1/EXT2 or Chondroitin Synthases Gal_Xyl_Xyloside Galactosyl-Galactosyl-Xyloside Xyl_Xyloside->Gal_Xyl_Xyloside Galactosyltransferase II (GalT-2) GlcA_Gal_Xyl_Xyloside Glucuronyl-Galactosyl-Galactosyl-Xyloside Gal_Xyl_Xyloside->GlcA_Gal_Xyl_Xyloside Glucuronosyltransferase I (GlcAT-1) Free_GAG_Chain Free GAG Chain GlcA_Gal_Xyl_Xyloside->Free_GAG_Chain EXT1/EXT2 or Chondroitin Synthases UDP_Xylose UDP-Xylose UDP_Galactose UDP-Galactose UDP_GlcA UDP-Glucuronic Acid UDP_HexNAc UDP-GlcNAc or UDP-GalNAc GAG_Workflow Start Cell Culture (e.g., Fibroblasts, Chondrocytes) Incubate Incubate cells with β-D-Xyloside derivative Start->Incubate Harvest Harvest cell media and cell lysate Incubate->Harvest Isolate Isolate and purify free GAG chains Harvest->Isolate Analyze Analyze GAGs Isolate->Analyze End Quantify GAGs and analyze structural changes Analyze->End

References

Synthetic Pathways to Guanidino Xylofuranose Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of guanidino xylofuranose (B8766934) derivatives, which are of interest as potential isonucleoside mimetics in drug discovery. The methodologies outlined are based on the successful synthesis of a variety of these compounds, offering a foundational guide for researchers in medicinal chemistry and drug development.

Introduction

Guanidino xylofuranose derivatives represent a class of compounds with significant therapeutic potential, acting as mimics of nucleosides. The guanidinium (B1211019) group, a common moiety in bioactive molecules, is incorporated into a xylofuranose scaffold. This combination can lead to novel pharmacological properties, including the inhibition of enzymes such as cholinesterases. The synthetic routes described herein focus on the conversion of 5-azido xylofuranose precursors into the desired 5-guanidino derivatives, offering versatile pathways to a range of substituted analogs.

Synthetic Strategies Overview

The core of the synthetic approach involves the transformation of a 5-azido group on the xylofuranose ring into a guanidino group. This is typically achieved through a two-step process: reduction of the azide (B81097) to a primary amine, followed by guanidinylation. Two primary protocols have been established for this conversion:

  • One-Pot Hydrogenation/Guanidinylation: This method involves the catalytic hydrogenation of the 5-azido precursor in the presence of the guanidinylating agent. It is a streamlined process that can lead to high yields.

  • Staudinger Reduction followed by Guanidinylation: This sequential approach first reduces the azide to an amine using a phosphine (B1218219) reagent (Staudinger reaction), followed by the addition of the guanidinylating agent. This method offers an alternative pathway, particularly when catalytic hydrogenation is not suitable for the substrate.

The choice of the 3-O-substituent on the xylofuranose ring allows for the synthesis of a diverse library of compounds with varying lipophilicity and potential for different biological interactions.

Experimental Protocols

Protocol 1: Synthesis of 5-Azido-3-O-Substituted-1,2-O-isopropylidene-α-D-xylofuranose Precursors

The synthesis of the 5-azido precursors is a critical first step. The pathway to these intermediates depends on the nature of the 3-O-substituent.

A. From 3-O-Alkyl/Aryl-1,2-O-isopropylidene-α-D-glucofuranose:

  • Oxidative Cleavage: Dissolve the 3-O-substituted glucofuranose derivative in a mixture of THF and water.

  • Add sodium metaperiodate (NaIO4) portion-wise at 0 °C and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Reduction: Cool the mixture to 0 °C and add sodium borohydride (B1222165) (NaBH4) in portions. Stir until the reaction is complete.

  • Work-up: Quench the reaction with acetone, filter the solids, and concentrate the filtrate under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the crude 3-O-substituted-1,2-O-isopropylidene-α-D-xylofuranose.

B. Azide Installation:

  • Tosylation: Dissolve the xylofuranose derivative from the previous step in pyridine (B92270) and cool to 0 °C. Add p-toluenesulfonyl chloride and stir at room temperature.

  • Nucleophilic Substitution: After completion of the tosylation, the 5-O-tosyl derivative is reacted with sodium azide (NaN3) in a suitable solvent like DMF at an elevated temperature to yield the 5-azido derivative.[1]

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: One-Pot Hydrogenation/Guanidinylation of 5-Azido Xylofuranose Derivatives

This protocol is suitable for substrates that are stable to catalytic hydrogenation conditions.[1][2]

  • Reaction Setup: To a solution of the 5-azido xylofuranose derivative in a suitable solvent (e.g., ethyl acetate), add N,N′-bis(tert-butoxycarbonyl)-N′′-triflylguanidine and diisopropylethylamine (DIPEA).[1][2]

  • Hydrogenation: Add 10% Palladium on carbon (Pd/C) catalyst and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the protected 5-guanidino xylofuranose derivative.[1]

Protocol 3: Staudinger Reduction and Subsequent Guanidinylation

This method is an alternative to catalytic hydrogenation.[3][4]

  • Staudinger Reduction: Dissolve the 5-azido xylofuranose derivative in a mixture of THF and water. Add triphenylphosphine (B44618) (PPh3) and stir the mixture at room temperature until the azide is fully converted to the amine (monitored by TLC or IR spectroscopy). The intermediate 5-amino derivative is typically not isolated.[3][4]

  • Guanidinylation: To the solution containing the crude 5-amino derivative, add a suitable solvent like ethyl acetate, followed by N,N′-bis(tert-butoxycarbonyl)-N′′-triflylguanidine and DIPEA.[3] Stir the reaction at room temperature.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 4: Synthesis of a Guanidinomethyltriazole Derivative

This protocol describes the synthesis of a more complex derivative where the guanidino group is linked to the xylofuranose via a triazole ring.[1][5]

  • Guanidinylation of an Aminomethyltriazole Precursor: Start with a previously synthesized 5'-(aminomethyl)triazole-3'-O-dodecyl-xylofuranos-5'-yl isonucleoside.[1][5]

  • Dissolve the aminomethyltriazole derivative in a suitable solvent and add N,N′-bis(tert-butoxycarbonyl)-N′′-triflylguanidine and DIPEA.

  • Stir the reaction at room temperature and monitor its progress.

  • Upon completion, purify the product by column chromatography to yield the guanidinomethyltriazole derivative.[1][5]

Data Presentation

The following table summarizes the yields of various synthesized 5-guanidino xylofuranose derivatives, highlighting the efficiency of the described synthetic pathways.

Compound3-O-SubstituentMethodYield (%)Reference
16 PropylOne-pot Hydrogenation/Guanidinylation60[1][2]
19 DodecylOne-pot Hydrogenation/Guanidinylation89[1][2]
19 DodecylStaudinger/Guanidinylationcomparable to one-pot[1]
20 BenzylOne-pot Hydrogenation/Guanidinylation86[1][2]
20 BenzylStaudinger/Guanidinylationcomparable to one-pot[1]
22 Dodecyl (via guanidinomethyltriazole)Guanidinylation of amine54[1][5]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows.

Synthetic_Workflow cluster_precursor Precursor Synthesis cluster_guanidinylation Guanidinylation cluster_methods Alternative Methods Glucofuranose 3-O-Substituted Glucofuranose Xylofuranose 3-O-Substituted Xylofuranose Glucofuranose->Xylofuranose 1. NaIO4 2. NaBH4 Azido_Xylofuranose 5-Azido-3-O-Substituted Xylofuranose Xylofuranose->Azido_Xylofuranose 1. TsCl, Py 2. NaN3, DMF Guanidino_Xylofuranose 5-Guanidino-3-O-Substituted Xylofuranose Azido_Xylofuranose->Guanidino_Xylofuranose Reduction & Guanidinylation Method1 One-Pot Hydrogenation/ Guanidinylation Method2 Staudinger/ Guanidinylation

Caption: General workflow for the synthesis of 5-guanidino xylofuranose derivatives.

Guanidinylation_Pathways cluster_one_pot Method 1: One-Pot cluster_staudinger Method 2: Staudinger Start 5-Azido-Xylofuranose Derivative OnePot_Step1 H2, Pd/C N,N'-diBoc-N''-triflylguanidine DIPEA, EtOAc Start->OnePot_Step1 Staudinger_Step1 1. PPh3, THF/H2O Start->Staudinger_Step1 End_Product 5-(N,N'-diBoc-Guanidino) -Xylofuranose Derivative OnePot_Step1->End_Product Staudinger_Step2 2. N,N'-diBoc-N''-triflylguanidine DIPEA, EtOAc Staudinger_Step1->Staudinger_Step2 Staudinger_Step2->End_Product

Caption: Detailed pathways for the conversion of 5-azido to 5-guanidino xylofuranose.

References

Troubleshooting & Optimization

Technical Support Center: D-Xylofuranose, 1,2,3,5-tetraacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of D-Xylofuranose, 1,2,3,5-tetraacetate.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The primary and most cost-effective starting material is D-xylose. The synthesis involves the peracetylation of D-xylose, which equips all hydroxyl groups with acetate (B1210297) esters.

Q2: Which reagents are typically used for the acetylation of D-xylose?

A2: Acetic anhydride (B1165640) is the most common acetylating agent. The reaction is typically catalyzed by either an acid (such as perchloric acid or p-toluenesulfonic acid) or a base (like sodium acetate or pyridine).

Q3: How can I control the formation of the desired furanose ring structure over the more common pyranose form?

A3: The formation of the five-membered furanose ring versus the six-membered pyranose ring is a critical challenge. While pyranose is often the thermodynamically more stable product, reaction conditions can be tailored to favor the furanose isomer. Synthesis strategies that proceed through furanose-stabilized intermediates, such as 1,2-O-isopropylidene-α-D-xylofuranose, can be employed. Subsequent removal of the protecting group and acetylation can then yield the desired xylofuranose (B8766934) tetraacetate. Direct acetylation of D-xylose can also produce a mixture of isomers, from which the furanose form must be separated.

Q4: What are the typical side products in this synthesis?

A4: The main side products are the anomers of D-xylopyranose tetraacetate. Depending on the catalytic conditions, you can have a mixture of α- and β-anomers for both the furanose and pyranose forms. Incomplete acetylation can also lead to tri- or di-acetylated xylose derivatives.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By comparing the spots of the reaction mixture with the starting material (D-xylose), you can observe the disappearance of the polar starting material and the appearance of the less polar, acetylated product spots.

Q6: What are the recommended purification methods for this compound?

A6: Column chromatography on silica (B1680970) gel is the most effective method for separating the desired this compound from other isomers and impurities. A solvent system such as a mixture of hexane (B92381) and ethyl acetate is typically used for elution.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction; Suboptimal reaction temperature or time; Inefficient catalyst.Ensure all reagents are pure and dry. Optimize reaction time and temperature by monitoring with TLC. Experiment with different catalysts (e.g., perchloric acid vs. sodium acetate) to find the most effective one for your setup.
Product is a complex mixture of isomers Reaction conditions favor the formation of multiple anomers and ring structures.Carefully control the reaction temperature. The choice of catalyst can significantly influence the anomeric ratio; for instance, acidic catalysts may favor one anomer while basic catalysts favor another. Consider a multi-step synthesis involving protecting groups to lock the furanose conformation before acetylation.
Incomplete Acetylation Insufficient amount of acetic anhydride; Short reaction time; Deactivation of the catalyst.Use a sufficient excess of acetic anhydride. Increase the reaction time and monitor for the complete disappearance of partially acetylated intermediates by TLC. Ensure the catalyst is active and used in the correct proportion.
Difficulty in purifying the product Isomers have very similar polarities, making separation by column chromatography challenging.Use a long chromatography column with a shallow solvent gradient to improve separation. Consider recrystallization as an alternative or additional purification step if a suitable solvent system can be found.
Product decomposes during workup or purification The acetyl groups may be sensitive to strongly acidic or basic conditions during extraction or chromatography.Use mild workup procedures. Neutralize the reaction mixture carefully before extraction. Use a neutral silica gel for chromatography if possible.

Experimental Protocols

Protocol 1: Two-Stage Acetylation of D-Xylose

This method involves a partial acetylation with acetic acid followed by full acetylation with acetic anhydride.

Stage 1: Partial Acetylation

  • In a round-bottom flask equipped with a stirrer and a condenser, combine D-xylose (1 equivalent), acetic acid (3 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01 equivalents).

  • Heat the mixture at approximately 100°C for 2 hours with stirring.

  • Remove the unreacted acetic acid and water under vacuum. The resulting product is partially acetylated xylose (a "xylose diacetate" mixture).

Stage 2: Full Acetylation

  • To the partially acetylated xylose from Stage 1, add acetic anhydride (e.g., 3-7 equivalents) and anhydrous sodium acetate (e.g., 0.1-0.5 equivalents).

  • Heat the mixture with stirring. The reaction temperature and time may need to be optimized, but a starting point could be 80-100°C for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and pour it into ice water to quench the excess acetic anhydride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove residual acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Peracetylation of D-Xylose with Acid or Base Catalysis

This protocol describes the direct peracetylation of D-xylose using acetic anhydride with either an acidic or basic catalyst.

Acid-Catalyzed Acetylation (favoring α-anomers)

  • Suspend D-xylose (1 equivalent) in acetic anhydride (at least 5 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Carefully add a catalytic amount of perchloric acid (e.g., 0.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.

  • Workup and purify as described in Protocol 1.

Base-Catalyzed Acetylation (favoring β-anomers)

  • Combine D-xylose (1 equivalent), acetic anhydride (at least 5 equivalents), and fused sodium acetate (as both catalyst and base, e.g., 1.5 equivalents).

  • Heat the mixture at 90-100°C with stirring for 1-2 hours, or until TLC indicates completion.

  • Workup and purify as described in Protocol 1.

Data Presentation

Table 1: Comparison of Catalysts on the Anomeric Distribution of Peracetylated Monosaccharides

MonosaccharideCatalystα-Pyranose (%)β-Pyranose (%)α-Furanose (%)β-Furanose (%)Total Yield (%)
D-GlucoseHClO₄86.913.1--88.2
D-GlucoseNaOAc3.996.1--92.5
L-ArabinoseHClO₄72.327.7--91.3
L-ArabinoseNaOAc6.893.2--94.7
D-FructoseHClO₄21.31.914.362.585.4
D-FructoseNaOAc12.710.91.874.689.6

Note: Data is illustrative of general trends in monosaccharide acetylation and highlights the influence of the catalyst on the final product distribution. Specific ratios for D-xylose may vary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start D-Xylose reaction Acetylation Reaction (Controlled Temperature & Time) start->reaction reagents Acetic Anhydride + Catalyst reagents->reaction monitoring TLC Monitoring reaction->monitoring quench Quench with Ice Water reaction->quench monitoring->reaction extract Solvent Extraction quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify end Pure D-Xylofuranose 1,2,3,5-tetraacetate purify->end

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Product Distribution catalyst Catalyst Choice anomeric_ratio Anomeric Ratio (α vs. β) catalyst->anomeric_ratio Strongly Influences ring_form Ring Form (Furanose vs. Pyranose) catalyst->ring_form Influences temperature Reaction Temperature temperature->anomeric_ratio Influences temperature->ring_form Strongly Influences

Caption: Logical relationship between reaction conditions and product distribution.

Technical Support Center: Acetylation of D-Xylofuranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the acetylation of D-xylofuranose.

Troubleshooting Guide

Question: My acetylation reaction of D-xylofuranose is incomplete, and I observe the presence of mono- or di-acetylated products. What could be the cause and how can I resolve it?

Answer:

Incomplete reactions are a common issue in the acetylation of polyhydroxylated compounds like D-xylofuranose. Several factors could be at play:

  • Insufficient Acetylating Agent: Ensure you are using a sufficient excess of the acetylating agent, typically acetic anhydride (B1165640) (Ac₂O). For a complete per-acetylation, a larger excess may be required.

  • Inadequate Catalyst: A base catalyst like pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP) is crucial for the reaction to proceed efficiently.[1] DMAP is a more potent catalyst and can be used in smaller quantities to drive the reaction to completion.

  • Reaction Time and Temperature: The reaction may require more time or a slightly elevated temperature to fully acetylate all hydroxyl groups. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Steric Hindrance: The hydroxyl groups of D-xylofuranose may exhibit different reactivities due to steric hindrance. Increasing the reaction time and/or temperature can help overcome this.

Recommended Actions:

  • Increase the equivalents of acetic anhydride.

  • If using pyridine, consider adding a catalytic amount of DMAP.

  • Extend the reaction time and continue monitoring by TLC until the starting material is fully consumed.

  • If the reaction is still sluggish, consider a modest increase in temperature, for example, from 0°C to room temperature.

Question: I am observing the formation of unexpected side products in my reaction mixture. What are the likely side products and how can I minimize their formation?

Answer:

Side product formation can arise from various factors, including the reaction conditions and the stability of the starting material and products.

  • High Reaction Temperature: Elevated temperatures can lead to the degradation of the sugar starting material or the acetylated product.

  • Presence of Water: Moisture in the reaction can hydrolyze the acetic anhydride, reducing its effectiveness, and can also lead to the hydrolysis of the desired acetylated product.

  • Anomerization: The furanose ring can be labile, and under certain conditions, anomerization (conversion between α and β anomers) or rearrangement to the more stable pyranose form can occur.

Recommended Actions:

  • Maintain a low reaction temperature (e.g., 0°C) initially and allow the reaction to warm to room temperature slowly.

  • Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.

  • To favor the furanose form, it is often necessary to use a protected starting material, such as 1,2-O-isopropylidene-α-D-xylofuranose, before acetylation.

Question: The work-up and purification of my acetylated D-xylofuranose are proving to be difficult. How can I improve this process?

Answer:

A challenging work-up and purification are often due to residual catalyst or byproducts.

  • Residual Pyridine: Pyridine can be difficult to remove due to its high boiling point and water solubility.[1]

  • Acetic Acid Byproduct: The reaction of acetic anhydride with the hydroxyl groups produces acetic acid, which needs to be removed.

  • Co-elution of Products: If multiple acetylated products or byproducts are present, they may be difficult to separate by column chromatography.

Recommended Actions:

  • To remove pyridine, perform an acidic work-up by washing the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the pyridine, making it more soluble in the aqueous phase.[1]

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove the acetic acid byproduct.

  • Follow with a brine wash to remove any remaining water-soluble impurities.

  • For purification, utilize flash column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to separate the desired product from any remaining impurities or side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common acetylating agents and catalysts for the acetylation of D-xylofuranose?

A1: The most common and cost-effective acetylating agent is acetic anhydride (Ac₂O). Acetyl chloride can also be used, but it is generally more reactive and may require more stringent conditions to control side reactions. The reaction is typically catalyzed by a base, most commonly pyridine, which can also serve as the solvent. For enhanced reactivity, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is often added.[1]

Q2: Why is a base catalyst necessary for this reaction?

A2: A base catalyst like pyridine or DMAP acts as a nucleophilic catalyst. It reacts with acetic anhydride to form a highly reactive acetylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the hydroxyl groups of D-xylofuranose, thereby accelerating the acetylation reaction. The base also serves to neutralize the acetic acid that is formed as a byproduct of the reaction.[1]

Q3: What is the typical stoichiometry for the per-acetylation of D-xylofuranose?

A3: To ensure the complete acetylation of all hydroxyl groups, a stoichiometric excess of the acetylating agent is typically used. A general starting point is to use at least 1.2 to 1.5 equivalents of acetic anhydride per hydroxyl group. Therefore, for the three hydroxyl groups in D-xylofuranose (assuming the anomeric hydroxyl is also being acetylated), at least 3.6 to 4.5 equivalents of acetic anhydride would be a reasonable starting point. The amount of catalyst, such as DMAP, is typically in the range of 0.05 to 0.1 equivalents.

Q4: How can I monitor the progress of the acetylation reaction?

A4: The progress of the reaction is most commonly monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate alongside a spot of the starting material (D-xylofuranose). As the reaction proceeds, the spot corresponding to the starting material will diminish, and a new, less polar spot corresponding to the acetylated product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the acetylation of carbohydrates, which can be adapted for D-xylofuranose.

ParameterCondition 1: Pyridine/Ac₂OCondition 2: DMAP (cat.)/Ac₂O
D-xylofuranose 1.0 eq1.0 eq
Acetic Anhydride (Ac₂O) 5.0 - 10.0 eq4.0 - 6.0 eq
Pyridine Solvent3.0 - 5.0 eq
DMAP -0.05 - 0.1 eq
Solvent PyridineAnhydrous DCM or THF
Temperature 0 °C to RT0 °C to RT
Reaction Time 4 - 12 hours2 - 6 hours

Detailed Experimental Protocol

Materials:

  • D-xylofuranose (or a protected precursor like 1,2-O-isopropylidene-α-D-xylofuranose)

  • Acetic Anhydride (Ac₂O)

  • Pyridine (anhydrous)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate and Hexanes for chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add D-xylofuranose (1.0 eq) and dissolve it in a suitable anhydrous solvent such as dichloromethane or pyridine.

  • Add the base catalyst. If using pyridine as the solvent, no other base may be necessary, but for faster reactions, add DMAP (0.05 - 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (at least 1.5 eq per hydroxyl group) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of water.

  • Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with 1M HCl (to remove pyridine and DMAP), saturated aqueous NaHCO₃ (to remove acetic acid), and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Start Dissolve D-xylofuranose in Anhydrous Solvent Add_Catalyst Add Pyridine/DMAP Start->Add_Catalyst Cool Cool to 0°C Add_Catalyst->Cool Add_Reagent Slowly Add Acetic Anhydride Cool->Add_Reagent React Stir at RT (Monitor by TLC) Add_Reagent->React Quench Quench with Water React->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Acid Wash with 1M HCl Extract->Wash_Acid Wash_Base Wash with sat. NaHCO₃ Wash_Acid->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Acetylated D-xylofuranose Purify->Product

Caption: Experimental workflow for the acetylation of D-xylofuranose.

troubleshooting_acetylation cluster_incomplete Incomplete Reaction cluster_side_products Side Products Formed cluster_purification_issues Difficult Purification Start Problem Encountered Incomplete_Cause Potential Causes: - Insufficient Ac₂O - Inadequate Catalyst - Short Reaction Time Start->Incomplete_Cause e.g. Side_Cause Potential Causes: - High Temperature - Presence of Water - Anomerization Start->Side_Cause e.g. Purification_Cause Potential Causes: - Residual Pyridine - Acetic Acid Byproduct - Co-eluting Products Start->Purification_Cause e.g. Incomplete_Solution Solutions: - Increase Ac₂O eq. - Add catalytic DMAP - Extend reaction time Incomplete_Cause->Incomplete_Solution Address Side_Solution Solutions: - Maintain low temp. - Use anhydrous conditions - Use protected starting material Side_Cause->Side_Solution Address Purification_Solution Solutions: - Acidic wash (1M HCl) - Basic wash (NaHCO₃) - Optimize chromatography Purification_Cause->Purification_Solution Address

Caption: Troubleshooting logic for D-xylofuranose acetylation.

References

Technical Support Center: Synthesis of D-Xylofuranose, 1,2,3,5-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of D-Xylofuranose, 1,2,3,5-tetraacetate.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of this compound. This guide addresses common issues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low to no yield of the desired product 1. Inefficient acetylation: Incomplete reaction due to insufficient acetylating agent or catalyst, or suboptimal reaction time and temperature. 2. Degradation of starting material: Harsh reaction conditions (e.g., high temperature, strong acid) can lead to the decomposition of D-xylose. 3. Incorrect workup procedure: Loss of product during extraction or purification steps.1. Optimize acetylation conditions: Ensure an excess of acetic anhydride (B1165640) and an appropriate catalyst (e.g., pyridine (B92270), sodium acetate) are used. Monitor the reaction by TLC to determine the optimal reaction time. 2. Use milder conditions: Employ moderate temperatures and consider using a milder catalyst. 3. Careful workup: Ensure proper pH adjustment during quenching and use appropriate solvents for extraction to minimize product loss.
Presence of significant side products (multiple spots on TLC) 1. Formation of pyranose isomer: D-xylose exists in equilibrium between furanose and pyranose forms in solution. Acetylation can occur on both forms, leading to the formation of 1,2,3,4-tetra-O-acetyl-D-xylopyranose as a major side product.[1] 2. Formation of anomers: Both the furanose and pyranose products can exist as α and β anomers, further complicating the product mixture.[2] 3. Incomplete acetylation: Partial acetylation of D-xylose results in mono-, di-, or tri-acetylated side products.1. Control ring conformation: To favor the furanose form, a two-step process can be employed. First, convert D-xylose to methyl D-xylofuranoside, which locks the ring in the furanose form. Then, proceed with the acetylation.[3] 2. Chromatographic separation: Use column chromatography with an appropriate solvent system (e.g., hexane-ethyl acetate) to separate the desired furanose product from the pyranose isomers and anomers. 3. Drive the reaction to completion: Use a sufficient excess of the acetylating agent and extend the reaction time as needed, monitoring by TLC.
Difficulty in purifying the final product 1. Co-elution of isomers: The furanose and pyranose tetraacetates, as well as their respective anomers, may have similar polarities, making separation by column chromatography challenging. 2. Oily product: The product is often an oil, which can be difficult to handle and purify.[4]1. Optimize chromatography: Use a long column with a shallow solvent gradient to improve separation. Consider using a different stationary phase if co-elution persists. 2. Crystallization (if possible): While the product is typically an oil, attempting crystallization from various solvent systems may yield a solid product, which is easier to purify.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

The most common side products are the α and β anomers of 1,2,3,4-tetra-O-acetyl-D-xylopyranose. This is because D-xylose exists in an equilibrium between its five-membered (furanose) and six-membered (pyranose) ring forms in solution.[1][5] Acetylation can occur on both ring forms, leading to a mixture of products. Additionally, for each ring form, α and β anomers at the anomeric carbon (C-1) can be formed.

Q2: How can I increase the yield of the desired D-xylofuranose isomer over the D-xylopyranose isomer?

To favor the formation of the furanose product, a strategy that "locks" the sugar in the furanose ring conformation prior to acetylation is recommended. One such method involves the conversion of D-xylose to its methyl D-xylofuranoside. This is typically achieved by reacting D-xylose with methanol (B129727) in the presence of an acid catalyst. The resulting methyl xylofuranoside can then be per-acetylated to yield the desired 1,2,3,5-tetra-O-acetyl-D-xylofuranose. This indirect method can significantly reduce the formation of the pyranose side product.[3]

Q3: What analytical techniques are best for characterizing the product and identifying side products?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR can be used to distinguish between the furanose and pyranose rings based on the chemical shifts and coupling constants of the ring protons. The anomeric proton (H-1) is particularly informative.

  • ¹³C NMR can also help differentiate between the isomers by looking at the chemical shifts of the carbon atoms, especially the anomeric carbon (C-1). Thin Layer Chromatography (TLC) is essential for monitoring the reaction progress and for a preliminary assessment of the product mixture's complexity.

Experimental Protocols

Protocol 1: Direct Acetylation of D-Xylose (Adapted from general carbohydrate acetylation procedures)

This method is a direct, one-step process but may lead to a mixture of furanose and pyranose isomers.

Materials:

Procedure:

  • Dissolve D-xylose in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of water.

  • Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by silica gel column chromatography using a hexane-ethyl acetate gradient to separate the desired this compound from its isomers.

Protocol 2: Two-Step Synthesis via Methyl D-Xylofuranoside (Adapted from Fletcher, H. G., Jr. (1953). J. Am. Chem. Soc., 75(9), 2209–2210.)

This method is designed to improve the selectivity for the furanose product.

Step 1: Synthesis of Methyl D-Xylofuranoside

  • Suspend D-xylose in methanol.

  • Add a catalytic amount of a strong acid (e.g., HCl in methanol or a strong acid ion-exchange resin).

  • Stir the mixture at room temperature for an extended period (e.g., 24-72 hours), monitoring the formation of the methyl xylofuranoside by TLC.

  • Neutralize the acid with a suitable base (e.g., sodium bicarbonate or an anion-exchange resin).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude methyl D-xylofuranoside. This product is often a mixture of anomers and may be used directly in the next step.

Step 2: Acetylation of Methyl D-Xylofuranoside

  • Dissolve the crude methyl D-xylofuranoside in a mixture of acetic anhydride and pyridine.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Perform an aqueous workup as described in Protocol 1 (steps 5-7).

  • Purify the resulting crude product by silica gel column chromatography.

Visualizations

Reaction_Pathway cluster_acetylation Acetylation (Acetic Anhydride, Pyridine) D-Xylose D-Xylose Equilibrium Equilibrium D-Xylose->Equilibrium In solution D-Xylofuranose D-Xylofuranose Equilibrium->D-Xylofuranose D-Xylopyranose D-Xylopyranose Equilibrium->D-Xylopyranose 1,2,3,5-Tetra-O-acetyl-D-xylofuranose 1,2,3,5-Tetra-O-acetyl-D-xylofuranose D-Xylofuranose->1,2,3,5-Tetra-O-acetyl-D-xylofuranose Desired Product 1,2,3,4-Tetra-O-acetyl-D-xylopyranose 1,2,3,4-Tetra-O-acetyl-D-xylopyranose D-Xylopyranose->1,2,3,4-Tetra-O-acetyl-D-xylopyranose Side Product

Caption: Reaction pathway for the acetylation of D-Xylose.

Troubleshooting_Workflow start Synthesis of this compound problem Low Yield or Impure Product? start->problem check_side_products Analyze crude product by TLC/NMR for side products problem->check_side_products pyranose_present Pyranose isomer detected? check_side_products->pyranose_present incomplete_reaction Incomplete reaction? pyranose_present->incomplete_reaction No solution_pyranose Employ two-step synthesis via methyl xylofuranoside pyranose_present->solution_pyranose Yes purification_issue Difficulty in purification? incomplete_reaction->purification_issue No solution_incomplete Increase reaction time and/or excess of reagents incomplete_reaction->solution_incomplete Yes solution_purification Optimize column chromatography (long column, shallow gradient) purification_issue->solution_purification Yes success Pure Product Obtained purification_issue->success No solution_pyranose->success solution_incomplete->success solution_purification->success

Caption: Troubleshooting workflow for the synthesis.

FAQ_Logic question How to increase furanose yield? direct_acetylation Direct Acetylation of D-Xylose question->direct_acetylation two_step Two-Step Synthesis question->two_step mixture Mixture of Furanose and Pyranose Products direct_acetylation->mixture Leads to lock_ring Formation of Methyl D-Xylofuranoside two_step->lock_ring Involves selective_acetylation Selective Acetylation to Furanose Product lock_ring->selective_acetylation Allows for

Caption: Logic for favoring furanose product formation.

References

Technical Support Center: Purification of Acetylated Sugars

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of acetylated sugars.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when purifying acetylated sugars?

A1: The most prevalent impurities include:

  • Anomers (α/β isomers): These stereoisomers often co-elute in chromatography, making separation challenging.[1]

  • Regioisomers: Incomplete or migrating acetyl groups can lead to a mixture of isomers with acetyl groups at different positions.[1]

  • Unreacted starting materials: Incomplete acetylation can leave residual unacetylated or partially acetylated sugars in the product mixture.[2]

  • Side-reaction products: Reactions like the Ferrier rearrangement can produce unsaturated glycosides, especially under acidic conditions.[2]

  • Reagents and byproducts: Residual acetic anhydride, acetic acid, and catalysts (e.g., pyridine, sodium acetate) are common process-related impurities.[3]

Q2: How can I effectively separate α and β anomers of my acetylated sugar?

A2: Separating anomers is a significant challenge due to their similar physical properties. Reversed-phase high-performance liquid chromatography (R-HPLC) is often the most effective method.[1] Phenyl-based stationary phases have shown success in resolving anomeric mixtures.[1] In some cases, recycling HPLC (R-HPLC) may be necessary to achieve baseline separation and high purity (≥99.5%).

Q3: My acetylated sugar is difficult to crystallize. What can I do?

A3: Crystallization of sugars can be sensitive to several factors.[4] Here are some troubleshooting tips:

  • Purity: Ensure the starting material is of high purity. Even small amounts of impurities can inhibit crystallization.

  • Solvent System: Experiment with different solvent systems. A common approach is to dissolve the sugar in a good solvent (e.g., ethanol (B145695), ethyl acetate) and then slowly add a poor solvent (e.g., hexane, diethyl ether) until turbidity is observed, followed by slow cooling.

  • Supersaturation: Control the rate of supersaturation. Rapid cooling or fast evaporation of the solvent can lead to oiling out or the formation of very small crystals.[4][5]

  • Seeding: Introducing a seed crystal of the desired product can induce crystallization.

  • Temperature: Higher temperatures generally lead to the formation of larger, coarser crystals.[6]

Q4: What are the best analytical techniques to assess the purity of my acetylated sugar?

A4: A combination of techniques is recommended for comprehensive purity analysis:

  • Thin-Layer Chromatography (TLC): A quick and easy method for monitoring reaction progress and identifying the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity and can be used to resolve closely related impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of anomers, regioisomers, and other impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify byproducts.

Troubleshooting Guides

Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of anomers - Inappropriate stationary phase- Suboptimal mobile phase composition- Use a phenyl-based or pentafluorophenyl (PFP) column for reversed-phase chromatography.[1]- Optimize the mobile phase gradient (e.g., water/acetonitrile or methanol/water).[1]
Broad peaks - Column overloading- Secondary interactions with the stationary phase- Column degradation- Reduce the sample load.- Add a small amount of a modifier (e.g., trifluoroacetic acid for reversed-phase) to the mobile phase.- Use a guard column and ensure proper column washing and storage.
Co-elution of product and impurities - Similar polarity of compounds- If using normal-phase (silica gel), consider switching to reversed-phase (C18, phenyl) or vice-versa.[8]- Employ recycling HPLC (R-HPLC) for difficult separations to increase the effective column length.
Product is not eluting from the column - Product is too non-polar for the mobile phase (reversed-phase)- Product is too polar for the mobile phase (normal-phase)- Increase the organic solvent concentration in the mobile phase (reversed-phase).- Increase the polar solvent concentration in the mobile phase (normal-phase).
Crystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Oiling out instead of crystallization - Solution is too supersaturated- Presence of impurities- Cooling rate is too fast- Use a more dilute solution.- Further purify the material by chromatography before attempting crystallization.- Allow the solution to cool slowly to room temperature, followed by further slow cooling in a refrigerator.
Formation of very fine needles or powder - Rapid crystallization- Decrease the rate of supersaturation by slowing down the addition of the anti-solvent or by slower cooling.[5]
No crystal formation - Solution is not sufficiently supersaturated- Compound is highly soluble in the chosen solvent- Slowly evaporate the solvent to increase the concentration.- Add a poor solvent to induce precipitation.- Try a different solvent or solvent mixture.

Quantitative Data Summary

Purification Method Typical Purity Achieved Typical Yield Key Considerations
Flash Chromatography (Silica Gel) 85-95%60-80%Good for removing major impurities and unreacted reagents. May not resolve anomers.
Reversed-Phase HPLC (C18, Phenyl) >95%50-70%Effective for separating anomers and other closely related isomers.[1]
Recycling HPLC (R-HPLC) ≥99.5%40-60%Ideal for achieving very high purity required for pharmaceutical applications.[9]
Crystallization >98% (for pure compounds)70-90%Highly dependent on the compound's properties and the purity of the crude material.[10]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification of Per-O-acetylated Glucose

1. Sample Preparation: a. Dissolve the crude acetylated glucose in a minimal amount of acetonitrile. b. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Conditions:

  • Column: Phenyl-Hexyl column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30-70% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Refractive Index (RI) detector.

  • Injection Volume: 20 µL.

3. Fraction Collection: a. Collect fractions corresponding to the major peak. b. Analyze the purity of the collected fractions by analytical HPLC.

4. Post-Purification: a. Combine the pure fractions. b. Remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Crystallization of β-D-Glucose Pentaacetate

1. Dissolution: a. Dissolve the crude β-D-glucose pentaacetate (1 g) in hot ethanol (approximately 5-10 mL).

2. Hot Filtration (Optional): a. If there are insoluble impurities, perform a hot filtration to remove them.

3. Crystallization: a. Allow the clear solution to cool slowly to room temperature. b. Once crystals begin to form, place the flask in a refrigerator (4 °C) overnight to maximize crystal growth.

4. Isolation and Drying: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of cold ethanol. c. Dry the crystals under vacuum to a constant weight. A yield of 73% can be achieved with this method.[10]

Mandatory Visualizations

Purification_Troubleshooting start Purification Issue (Low Purity/Yield) check_tlc Analyze crude by TLC start->check_tlc multiple_spots Multiple Spots? check_tlc->multiple_spots chromatography Proceed with Column Chromatography multiple_spots->chromatography Yes crystallization Attempt Crystallization multiple_spots->crystallization No (Single Spot) streaking Streaking/Tailing? optimize_chrom Optimize Chromatography (Solvent, Stationary Phase) streaking->optimize_chrom Yes success Pure Product streaking->success No (Good Separation) chromatography->streaking check_solubility Check Solubility for Crystallization crystallization->check_solubility failure Further Analysis Needed (NMR, MS) optimize_chrom->failure check_solubility->success Successful check_solubility->failure Unsuccessful

Caption: Troubleshooting workflow for purification challenges.

Purification_Strategy start Crude Acetylated Sugar properties Assess Properties: - Polarity - Presence of Isomers - Thermal Stability start->properties flash_chrom Flash Chromatography (Silica Gel) properties->flash_chrom Large Polarity Difference from Impurities rp_hplc Reversed-Phase HPLC (C18, Phenyl) properties->rp_hplc Presence of Anomers/ Regioisomers crystallization Crystallization properties->crystallization High Purity Crude & Thermally Stable final_product Pure Acetylated Sugar flash_chrom->final_product rp_hplc->final_product crystallization->final_product

Caption: Decision logic for selecting a purification strategy.

References

Technical Support Center: D-Xylofuranose, 1,2,3,5-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of D-Xylofuranose, 1,2,3,5-tetraacetate. The information is intended for researchers, scientists, and professionals in drug development who may be utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: For long-term storage of the neat compound, a duration of at least four years is possible under appropriate conditions.[1] Many suppliers ship the product, a neat oil, at room temperature.[1][2] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

Q2: What solvents are suitable for preparing stock solutions of this compound?

A2: this compound is soluble in a variety of organic solvents. Commonly used solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol.[1] It is advisable to use anhydrous solvents to minimize the risk of hydrolysis of the acetate (B1210297) groups.

Q3: What are the primary stability concerns when working with this compound?

A3: The main stability concerns are hydrolysis of the acetate esters and migration of the acetyl groups.[4][5] Acetyl migration can occur under both acidic and basic conditions and can be either intramolecular, possibly through an orthoester intermediate, or intermolecular via trans-esterification.[4][5] Furanoside derivatives have also been observed to undergo rapid degradation under certain acidic conditions.[4][5]

Q4: Can this compound isomerize to its pyranose form?

A4: While furanose rings are generally less stable than pyranose rings, the tetra-acetylation provides significant kinetic stability. However, under certain acidic conditions, rearrangements between pyranoside and furanoside forms of sugars have been reported, often accompanied by acetyl group migration.[6][7] It is crucial to control the pH of the reaction and storage media to prevent such isomerization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Appearance of unexpected peaks in HPLC or NMR analysis after storage or reaction. Acetyl Group Migration: Acetyl groups on the xylofuranose (B8766934) ring can migrate to different positions, creating isomers. This is a known issue with acetylated furanosides, particularly under mild basic or acidic conditions.[4][5]- Minimize exposure to basic or acidic conditions. Use buffered solutions when possible.- Conduct reactions at lower temperatures to reduce the rate of migration.- For purification, use chromatographic techniques with neutral mobile phases.
Gradual decrease in the purity of the compound over time, even with proper storage. Hydrolysis: Trace amounts of water or acid/base contaminants in the solvent or on glassware can lead to the slow hydrolysis of the acetate esters, resulting in partially deacetylated products.- Use anhydrous solvents and oven-dried glassware for all experiments.- Store stock solutions under an inert atmosphere (e.g., argon or nitrogen).- Re-purify the compound using column chromatography if purity drops significantly.
Low yield in subsequent synthetic steps where this compound is a starting material. Degradation of the Furanose Ring: The furanose ring can be susceptible to degradation, especially under strong acidic conditions.[4][5]- Avoid strong protic acids in your reaction scheme if possible. Consider using Lewis acids which can be milder.- Screen different reaction conditions (solvent, temperature, catalyst) to find an optimal balance between reactivity and stability.
Inconsistent results in biological assays. Presence of Isomeric Impurities: If acetyl migration has occurred, the resulting mixture of isomers may have different biological activities, leading to variability in experimental outcomes.- Confirm the isomeric purity of your starting material using high-resolution analytical techniques before each experiment.- If isomers are present, attempt to separate them or synthesize the desired isomer through a more controlled route.

Quantitative Data on Stability

Condition Parameter Expected Stability Primary Degradation Pathway
pH Acidic (pH < 4)LowAcetyl migration and potential ring degradation.[4][5]
Neutral (pH 6-8)HighMinimal degradation if stored under anhydrous conditions.
Basic (pH > 8)Low to ModerateDeacetylation and intermolecular acetyl migration.[4]
Temperature -80°C to -20°CHighRecommended for long-term storage of solutions.[3]
Room TemperatureModerateStable as a neat oil for extended periods.[1] Solutions may show slow degradation.
Elevated (> 40°C)LowIncreased rates of hydrolysis and acetyl migration.
Solvents Aprotic (e.g., DCM, THF)HighGood stability, especially when anhydrous.
Protic (e.g., Methanol, Water)Low to ModerateRisk of solvolysis/hydrolysis of acetate groups.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC

This protocol outlines a method to assess the stability of the compound under various conditions.

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of anhydrous acetonitrile (B52724) to prepare a 1 mg/mL stock solution.

  • Preparation of Test Samples:

    • For each condition to be tested (e.g., different pH buffers, temperatures), dilute the stock solution to a final concentration of 0.1 mg/mL in the respective test medium.

    • Prepare a control sample by diluting the stock solution in anhydrous acetonitrile.

  • Incubation:

    • Incubate the test samples under the desired conditions (e.g., in a temperature-controlled water bath or incubator).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Sample Quenching and Preparation for HPLC:

    • Immediately quench any reaction by diluting the aliquot in a neutral, cold mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B). For example, start at 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining relative to the time zero sample.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

degradation_pathways main D-Xylofuranose, 1,2,3,5-tetraacetate hydrolysis Partially Deacetylated Xylofuranose main->hydrolysis H₂O / H⁺ or OH⁻ migration Isomeric Acetylated Xylofuranose main->migration Acid or Base Catalysis degradation Ring-Opened or Other Degradation Products main->degradation Strong Acid

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) dilute Dilute to 0.1 mg/mL in Test Media stock->dilute incubate Incubate under Test Conditions dilute->incubate hplc HPLC Analysis data Data Processing hplc->data quench Quench & Filter Aliquots at Time Points incubate->quench quench->hplc

Caption: Workflow for the experimental stability assessment of the compound.

References

"common impurities in commercial D-Xylofuranose, 1,2,3,5-tetraacetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with commercial D-Xylofuranose, 1,2,3,5-tetraacetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: Commercial this compound is a key starting material for nucleoside synthesis.[1] While suppliers typically provide a high-purity product (≥95%), several common impurities may be present. These can arise from the synthesis process, which often involves the acetylation of D-xylose, or from degradation during storage. The most common impurities include:

  • Anomeric Impurities: The acetylation process can result in a mixture of α- and β-anomers of this compound.

  • Positional Isomers: The starting D-xylose exists in equilibrium between furanose (five-membered ring) and pyranose (six-membered ring) forms. This can lead to the formation of the isomeric D-Xylopyranose tetraacetate.

  • Partially Acetylated Intermediates: Incomplete acetylation can result in the presence of tri-, di-, and mono-acetylated forms of D-xylofuranose. The migration of acetyl groups can also lead to different isomers of these partially acetylated compounds.[2]

  • Residual Starting Materials and Reagents: Trace amounts of D-xylose, acetic anhydride, and catalysts (e.g., pyridine, acids) used in the synthesis may remain in the final product.

  • Degradation Products: Exposure to moisture can lead to the hydrolysis of the acetate (B1210297) groups, resulting in the formation of acetic acid and partially deacetylated xylofuranose (B8766934).[3][4] Under acidic conditions, the glycosidic bond can also be cleaved.[3]

  • Residual Solvents: Solvents used during the synthesis and purification process (e.g., ethyl acetate, chloroform, methanol) may be present in trace amounts.

Q2: My reaction yield is lower than expected when using this compound. What could be the cause?

A2: Lower than expected reaction yields can be attributed to several factors related to the purity of the starting material. The presence of isomeric impurities, such as the pyranose form, can lead to the formation of undesired side products. Partially acetylated impurities will also react differently, leading to a complex mixture of products and reducing the yield of the desired compound. Additionally, the presence of moisture can lead to the hydrolysis of the starting material, reducing the amount of active reagent available for your reaction.

Q3: I am observing unexpected peaks in my analytical results (e.g., HPLC, GC-MS, NMR). How can I identify them?

A3: Unexpected peaks in your analytical data are likely due to the presence of impurities. To identify these, a systematic approach is recommended. First, consider the potential impurities listed in Q1. Then, utilize analytical techniques such as mass spectrometry to determine the molecular weight of the impurity, which can help in its identification. For example, a mass corresponding to a tri-acetylated xylofuranose would indicate incomplete acetylation. NMR spectroscopy can provide structural information to differentiate between anomers and positional isomers. Comparing your data with known standards of potential impurities is the most definitive way to confirm their identity.

Troubleshooting Guide

This guide provides a structured approach to identifying and addressing common issues encountered during experiments with this compound.

Table 1: Common Issues and Troubleshooting Steps
Issue Potential Cause Recommended Action
Low Reaction Yield Presence of isomeric or partially acetylated impurities.1. Verify the purity of the starting material using HPLC or GC-MS. 2. If significant impurities are detected, consider purifying the starting material by chromatography. 3. Ensure anhydrous reaction conditions to prevent hydrolysis.
Unexpected Side Products Reaction with impurities (e.g., pyranose form, other anomers).1. Characterize the side products using MS and NMR to identify the reacting impurity. 2. Optimize reaction conditions to favor the desired product (e.g., temperature, catalyst).
Inconsistent Results Between Batches Variation in the impurity profile of different commercial batches.1. Analyze each new batch for purity and impurity profile before use. 2. If consistency is critical, consider purchasing a larger single batch or re-purifying the material in-house.
Appearance of Acetic Acid Odor Hydrolysis of acetate groups due to moisture.1. Store the compound under anhydrous conditions (e.g., in a desiccator with a drying agent). 2. Use freshly opened containers or material that has been properly stored.

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) is typically employed. The exact gradient will depend on the specific column and instrument.

  • Detector: A refractive index (RI) detector is suitable for detecting carbohydrates.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

  • Analysis: Inject the sample and analyze the chromatogram. The main peak corresponds to this compound. Smaller peaks may indicate impurities. Quantification can be done by comparing peak areas to a standard of known concentration.

Protocol 2: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile impurities.[5]

  • Derivatization: Acetylated sugars are often analyzed directly, but for better separation and detection, they can be derivatized (e.g., trimethylsilylation).

  • GC Column: A capillary column suitable for carbohydrate analysis should be used.

  • Temperature Program: A temperature gradient is used to separate compounds with different boiling points.

  • MS Detector: The mass spectrometer will provide mass spectra of the separated components, which can be compared to libraries for identification.

  • Sample Preparation: Dissolve the sample in a suitable solvent and perform derivatization if necessary.

  • Analysis: Inject the sample into the GC-MS system. The resulting mass spectra for each peak can be used to identify the chemical structure of the impurities.

Logical Workflow for Impurity Identification

The following diagram illustrates a logical workflow for identifying unknown impurities in a sample of this compound.

Impurity_Identification_Workflow start Start: Unexpected Experimental Result check_purity Assess Purity (e.g., HPLC, GC) start->check_purity is_pure Is Purity ≥ 95%? check_purity->is_pure review_protocol Review Experimental Protocol is_pure->review_protocol Yes identify_impurities Identify Impurities (MS, NMR) is_pure->identify_impurities No end End: Problem Resolved review_protocol->end source_of_impurity Determine Source of Impurity identify_impurities->source_of_impurity synthesis_related Synthesis-Related (Anomers, Isomers) source_of_impurity->synthesis_related Synthesis degradation_related Degradation-Related (Hydrolysis) source_of_impurity->degradation_related Storage purify_material Purify Starting Material synthesis_related->purify_material optimize_conditions Optimize Reaction/Storage Conditions degradation_related->optimize_conditions purify_material->end optimize_conditions->end

Caption: Troubleshooting workflow for impurity identification.

References

Technical Support Center: Scale-Up Synthesis of D-Xylofuranose, 1,2,3,5-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of D-Xylofuranose, 1,2,3,5-tetraacetate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for ease of use.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the acetylation of D-Xylose to produce this compound on a large scale?

A1: The most prevalent and scalable method involves the treatment of D-Xylose with an excess of an acetylating agent, typically acetic anhydride (B1165640), in the presence of a catalyst. For scale-up, common catalysts include pyridine (B92270), often used as both a catalyst and a solvent, or a combination of a base like triethylamine (B128534) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) for enhanced reactivity.

Q2: What are the primary challenges encountered during the scale-up of this synthesis?

A2: Key challenges in scaling up the synthesis of this compound include:

  • Controlling the anomeric mixture: The reaction can produce a mixture of α and β anomers of both the furanose and pyranose forms of the acetylated xylose. Controlling the reaction conditions to favor the desired furanose anomer is critical.

  • Exothermic reaction control: The acetylation reaction is exothermic. Proper heat management is crucial on a large scale to prevent runaway reactions and the formation of degradation byproducts.

  • Purification: Separating the desired product from other isomers, unreacted starting materials, and reaction byproducts can be challenging at an industrial scale.

  • Solvent and reagent handling: The use of large quantities of reagents like pyridine and acetic anhydride requires appropriate handling and safety protocols.

Q3: How can I minimize the formation of the pyranose isomer during the reaction?

A3: Favoring the furanose form typically involves kinetic control. Running the reaction at lower temperatures can help. Additionally, the choice of catalyst and solvent system can influence the equilibrium between the furanose and pyranose forms. Some literature suggests that specific reaction conditions can favor the formation of the furanose ring, which is less stable than the pyranose form.

Q4: What are the recommended purification techniques for large-scale production?

A4: For large-scale purification, techniques such as crystallization are often preferred over chromatographic methods due to cost and scalability. Developing a robust crystallization procedure is key to obtaining a high-purity product. This may involve screening various solvent systems. Liquid-liquid extraction during the work-up is also essential to remove the bulk of impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Degradation of the product during work-up. 3. Loss of product during purification.1. Monitor the reaction progress using TLC or HPLC. Consider increasing the reaction time or temperature cautiously. 2. Ensure that the work-up is performed at a low temperature, especially if acidic or basic conditions are used. The stability of the acetyl groups can be sensitive to pH. 3. Optimize the crystallization or purification protocol to minimize losses.
Product is a thick, non-crystalline oil 1. Presence of a mixture of anomers and isomers. 2. Residual solvent or pyridine. 3. Presence of other impurities.1. Attempt to separate the isomers by column chromatography on a small scale to identify the major components. Optimize reaction conditions to favor the desired anomer. 2. Ensure complete removal of pyridine by co-evaporation with a high-boiling point solvent like toluene (B28343) and then drying under high vacuum. 3. Purify the product using column chromatography on silica (B1680970) gel.
Formation of colored byproducts 1. Reaction temperature is too high, leading to caramelization of the sugar. 2. Presence of impurities in the starting materials.1. Maintain a strict temperature control throughout the reaction. 2. Use high-purity D-Xylose and reagents.
Inconsistent batch-to-batch results 1. Variability in the quality of starting materials. 2. Poor control over reaction parameters (temperature, addition rate). 3. Inconsistent moisture content in reagents or glassware.1. Establish strict quality control specifications for all raw materials. 2. Implement robust process controls for critical parameters. 3. Ensure all reagents are anhydrous and glassware is thoroughly dried before use.

Experimental Protocols

Scale-Up Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
D-Xylose150.131.0
Acetic Anhydride102.095.0
Pyridine79.1010.0
4-(Dimethylamino)pyridine (DMAP)122.170.1
Dichloromethane (B109758) (DCM)84.93As solvent
1M Hydrochloric Acid36.46For work-up
Saturated Sodium Bicarbonate Solution84.01For work-up
Brine-For work-up
Anhydrous Magnesium Sulfate120.37For drying

Procedure:

  • Reaction Setup: In a suitable multi-necked reaction vessel equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add D-Xylose (1.0 eq) and pyridine (10.0 eq). Cool the mixture to 0°C in an ice-salt bath.

  • Catalyst Addition: Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the stirred suspension.

  • Acetylation: Slowly add acetic anhydride (5.0 eq) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture back to 0°C and slowly quench the excess acetic anhydride by adding methanol. Dilute the mixture with dichloromethane (DCM).

  • Extraction and Washing: Wash the organic layer sequentially with cold 1M hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel if necessary.

Data Presentation

Table 1: Typical Reaction Parameters and Yields for Scale-Up Synthesis

ParameterValue
Scale 1 kg D-Xylose
Reaction Temperature 0°C to Room Temperature
Reaction Time 18 hours
Crude Yield 85-95%
Purified Yield 70-80%
Purity (HPLC) >98%

Visualizations

Experimental Workflow

experimental_workflow start Start: D-Xylose reagents Add Pyridine, DMAP, Acetic Anhydride start->reagents reaction Acetylation Reaction (0°C to RT, 12-24h) reagents->reaction workup Quenching, Extraction, and Washing reaction->workup purification Crystallization or Chromatography workup->purification product Final Product: D-Xylofuranose, 1,2,3,5-tetraacetate purification->product

Caption: Experimental workflow for the scale-up synthesis.

Troubleshooting Logic

troubleshooting_logic low_yield Low Yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Is reaction complete? degradation Product Degradation? low_yield->degradation Is work-up gentle? purification_loss Loss during Purification? low_yield->purification_loss Are purification yields high? check_tlc Check TLC/HPLC incomplete_reaction->check_tlc check_workup_temp Check Work-up Temp. degradation->check_workup_temp optimize_purification Optimize Purification purification_loss->optimize_purification

Caption: Troubleshooting logic for addressing low product yield.

Navigating the Purification of Acetylated Carbohydrates: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for acetylated carbohydrate purification. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the purification of these essential molecules. Here, you will find detailed protocols, comparative data, and visual workflows to streamline your experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common alternative methods for purifying acetylated carbohydrates after a reaction?

A1: Beyond traditional column chromatography, the most common alternative purification methods include recrystallization, flash chromatography, and solid-phase extraction (SPE). The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity of the product.

Q2: My acetylated sugar is a thick, inseparable oil. How can I purify it?

A2: Oiling out is a common issue. This can often be resolved by changing the solvent system for purification. If using chromatography, consider switching to a different mobile phase or stationary phase (e.g., from silica (B1680970) gel to reversed-phase C18). For recrystallization, a different solvent or a co-solvent system might be necessary to induce crystallization.[1]

Q3: I see multiple spots on my TLC plate after acetylation. What are they?

A3: Multiple spots can indicate incomplete acetylation, the presence of anomers (α and β forms), or byproducts from the reaction.[2] Anomers can sometimes be separated by careful chromatography. If incomplete acetylation is suspected, the reaction may need to be driven to completion. Byproducts will need to be removed by one of the purification methods discussed in this guide.

Q4: How can I remove residual acetic anhydride (B1165640) and pyridine (B92270) from my sample?

A4: Residual reagents like acetic anhydride and pyridine can often be removed by co-evaporation with a solvent like toluene. For larger scales, an aqueous workup with a mild base (e.g., sodium bicarbonate solution) can neutralize and remove acetic acid, followed by extraction with an organic solvent. Solid-phase extraction can also be effective in removing these smaller, more polar molecules.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of acetylated carbohydrates.

Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
Product does not crystallize - Solution is not supersaturated.- Incorrect solvent choice.- Presence of impurities inhibiting crystal formation.- Concentrate the solution by slowly evaporating the solvent.- Try a different solvent or a co-solvent system.- Add a seed crystal of the pure compound.- Attempt to purify a small amount by another method (e.g., flash chromatography) to obtain seed crystals.
Product oils out - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated.- Choose a solvent with a lower boiling point.- Use a larger volume of solvent.
Low recovery of pure product - Too much solvent was used.- The product is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution slowly and then in an ice bath to maximize precipitation.- Ensure the filtration apparatus is pre-heated to prevent cooling.
Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Peak Splitting/Shoulders - Co-elution of anomers (α and β).- Column void or channeling.- Sample solvent incompatible with the mobile phase.- Optimize the mobile phase for better separation of anomers.- Repack or replace the column.- Dissolve the sample in the mobile phase or a weaker solvent.[4]
Peak Tailing - Interaction of polar hydroxyl groups with active sites on the stationary phase (if any are unprotected).- Column overload.- Presence of impurities that interact strongly with the stationary phase.- Add a small amount of a polar modifier (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds) to the mobile phase.- Reduce the amount of sample loaded onto the column.- Pre-purify the sample to remove strongly adsorbing impurities.[5][6]
Poor Separation - Incorrect mobile phase composition.- Inappropriate stationary phase.- Perform a solvent screen using TLC to find the optimal mobile phase for separation.- Consider switching from normal-phase (silica) to reversed-phase (C18) or HILIC chromatography.[7]

Comparison of Purification Methods

The following table summarizes the key aspects of the three main alternative purification methods for acetylated carbohydrates.

Method Typical Yield Purity Achieved Time Required Cost Best Suited For
Recrystallization Moderate to HighHigh to Very HighModerateLowCrystalline solids, large-scale purification.
Flash Chromatography HighModerate to HighFastModerateNon-crystalline samples, separation of closely related compounds, small to medium scale.
Solid-Phase Extraction (SPE) HighModerateVery FastLow to ModerateRapid cleanup of small samples, removal of polar impurities.[3][8]

Experimental Protocols

Protocol 1: Recrystallization of D-Glucose Pentaacetate

This protocol is adapted from a standard procedure for the synthesis and purification of D-glucose pentaacetate.[1]

Materials:

  • Crude D-glucose pentaacetate

  • Methanol (B129727)

  • Water

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Transfer the crude D-glucose pentaacetate to an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid. The flask can be gently heated on a hot plate.

  • Once dissolved, slowly add water dropwise until the solution becomes slightly cloudy. This indicates the point of saturation.

  • Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold 1:2 methanol/water solution.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Chromatography of Acetylated Monosaccharides

This is a general protocol for the purification of a moderately polar acetylated monosaccharide on a silica gel column.

Materials:

  • Crude acetylated monosaccharide

  • Silica gel (for flash chromatography)

  • Hexanes

  • Ethyl acetate

  • Glass column with a stopcock

  • Sand

  • Collection tubes

  • TLC plates and chamber

  • UV lamp (if applicable) or a staining solution

Procedure:

  • Solvent System Selection: Determine a suitable solvent system by TLC. A good starting point for many acetylated sugars is a mixture of hexanes and ethyl acetate. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.[9]

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column.

    • Allow the silica to settle, and then add another layer of sand on top.

    • Elute the column with the mobile phase until the packing is stable and there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent.

    • Carefully load the sample onto the top of the silica gel.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, collecting fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified acetylated carbohydrate.

Protocol 3: Solid-Phase Extraction (SPE) of Acetylated Oligosaccharides

This protocol is based on a method for the purification of derivatized oligosaccharides.[8][10]

Materials:

  • Crude acetylated oligosaccharide sample

  • SPE cartridge (e.g., C18 or a hydrophilic interaction chromatography - HILIC - phase)

  • Acetonitrile (B52724) (ACN)

  • Water

  • Vacuum manifold or syringe for elution

Procedure:

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 1-2 column volumes of acetonitrile.

    • Equilibrate the cartridge with 1-2 column volumes of the initial mobile phase (e.g., high acetonitrile concentration for HILIC).

  • Sample Loading:

    • Dissolve the crude sample in the initial mobile phase.

    • Load the sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 1-2 column volumes of the initial mobile phase to elute weakly bound impurities.

  • Elution:

    • Elute the desired acetylated oligosaccharide with a stronger solvent (e.g., a higher water concentration for HILIC).

    • Collect the eluate containing the purified product.

  • Solvent Removal:

    • Remove the solvent from the collected eluate, for example, by vacuum centrifugation or rotary evaporation.

Visual Guides

experimental_workflow cluster_start Starting Point cluster_purification Purification Method Selection cluster_analysis Analysis & Final Product crude_product Crude Acetylated Carbohydrate is_crystalline Is the product crystalline? crude_product->is_crystalline spe Solid-Phase Extraction (SPE) crude_product->spe For rapid cleanup recrystallization Recrystallization is_crystalline->recrystallization Yes chromatography Flash Chromatography is_crystalline->chromatography No analysis Purity Analysis (TLC, NMR, etc.) recrystallization->analysis chromatography->analysis spe->analysis pure_product Pure Acetylated Carbohydrate analysis->pure_product

Caption: A decision workflow for selecting a suitable purification method.

troubleshooting_workflow start Chromatography Issue (e.g., Peak Splitting) check_anomers Are anomers a possibility? start->check_anomers optimize_mobile_phase Optimize Mobile Phase for Anomer Separation check_anomers->optimize_mobile_phase Yes check_column Inspect Column for Voids/Damage check_anomers->check_column No resolved Issue Resolved optimize_mobile_phase->resolved repack_replace Repack or Replace Column check_column->repack_replace Yes check_solvent Is sample solvent compatible with mobile phase? check_column->check_solvent No repack_replace->resolved change_solvent Dissolve sample in mobile phase check_solvent->change_solvent No check_solvent->resolved Yes change_solvent->resolved

Caption: Troubleshooting guide for peak splitting in chromatography.

spe_workflow cluster_spe Solid-Phase Extraction (SPE) Process cluster_input_output Inputs & Outputs conditioning 1. Condition Cartridge loading 2. Load Sample conditioning->loading washing 3. Wash Impurities loading->washing elution 4. Elute Target Compound washing->elution impurities Impurities (Washed Away) washing->impurities pure_sample Purified Acetylated Carbohydrate elution->pure_sample crude_sample Crude Acetylated Carbohydrate crude_sample->loading

Caption: The four main steps of the Solid-Phase Extraction (SPE) process.

References

"preventing anomerization during D-xylofuranose reactions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-xylofuranose reactions. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges, with a specific focus on preventing anomerization and controlling stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is anomerization and why is it a problem in D-xylofuranose reactions?

Anomerization is the process where the stereochemistry at the anomeric carbon (C1) of a cyclic saccharide interconverts between its α and β forms. For D-xylofuranose, this means the substituent at C1 can flip its orientation relative to the ring. This is a significant issue in synthesis because the biological activity of xylofuranose-containing molecules is often highly dependent on a specific anomeric configuration. Uncontrolled anomerization leads to mixtures of products that are difficult to separate, reducing the yield of the desired stereoisomer and complicating downstream applications.

Q2: What is the primary strategy for controlling the anomeric outcome in a glycosylation reaction?

The primary strategy for controlling the stereochemical outcome of a glycosylation reaction is the choice of the protecting group at the C2 position of the glycosyl donor.[1]

  • 1,2-trans Glycosides: A "participating" acyl-type protecting group (e.g., acetyl, benzoyl) at the C2 position is used. This group assists in the reaction via an intermediate acyloxonium ion, which blocks one face of the molecule and directs the incoming nucleophile (glycosyl acceptor) to attack from the opposite face, resulting in the 1,2-trans product.[1]

  • 1,2-cis Glycosides: A "non-participating" ether-type protecting group (e.g., benzyl, silyl) at the C2 position is used. In the absence of neighboring group participation, the reaction often proceeds through an oxocarbenium ion intermediate, which can be attacked from either face. Achieving high selectivity for the 1,2-cis product is inherently more challenging and often requires specialized strategies.[1][2]

Q3: How does solvent choice impact the anomeric ratio?

Solvents can significantly influence the equilibrium between pyranose and furanose forms, as well as the stability of reaction intermediates, thereby affecting the anomeric ratio.[3][4] For instance, dimethyl sulfoxide (B87167) (DMSO) has been shown to favor the furanose form for some sugars compared to water.[3] In glycosylation reactions, the polarity and coordinating ability of the solvent can stabilize or destabilize the oxocarbenium ion intermediate and influence the SN1/SN2 character of the reaction, which in turn affects stereoselectivity.[5][6] Water-saturated MIBK (methyl isobutyl ketone), for example, has been noted for its ability to protonate specific hydroxyl groups, improving selectivity in some dehydration reactions.[6]

Q4: Can catalysts be used to direct stereoselectivity in xylofuranosylation?

Yes, specific catalysts are a powerful tool for directing stereoselectivity.

  • Lewis Acids: Lewis acids like Tin(IV) chloride (SnCl₄) and Titanium(IV) chloride (TiCl₄) can promote glycosylation and, in some cases, catalyze the anomerization of an initially formed product to the thermodynamically more stable anomer.[7]

  • Organocatalysts: Small organic molecules, such as phenanthroline, can act as nucleophilic catalysts to promote stereoselective glycosylations, providing access to challenging 1,2-cis linked products with high selectivity.[2]

  • Metal-based Catalysts: Rhenium(V) oxo-complexes have been successfully used to catalyze the formation of C-glycosides from furanoside derivatives with excellent stereoselectivity.[8][9][10]

Troubleshooting Guide

Problem 1: My reaction produces a mixture of α and β anomers, but I need a pure 1,2-trans product.

Possible Cause Suggested Solution Explanation
Incorrect C2 Protecting Group Ensure a participating acyl group (acetyl, benzoyl, pivaloyl) is installed at the C2 position of the xylofuranosyl donor.Acyl groups provide neighboring group participation (anchimeric assistance), forming a cyclic intermediate that sterically directs the glycosyl acceptor to attack from the opposite face, ensuring 1,2-trans stereochemistry.[1]
Reaction Conditions Too Harsh Run the reaction at a lower temperature. Use a milder Lewis acid promoter.Harsh conditions (high temperature, strong acid) can lead to the breakdown of the participating mechanism and promote equilibration to a thermodynamic mixture of anomers.
Donor/Acceptor Reactivity Mismatch Use a more reactive glycosyl donor (e.g., a trichloroacetimidate (B1259523) or thioether) or a more nucleophilic acceptor.If the reaction is too slow, side reactions, including anomerization of the starting donor material, can occur. Increasing the reaction rate can favor the desired kinetic product.[11]

Problem 2: I am attempting a 1,2-cis glycosylation, but the yield is low and the stereoselectivity is poor.

The synthesis of 1,2-cis furanosides is a known challenge due to the flexibility of the furanose ring and weak anomeric effects.[1]

Possible Cause Suggested Solution Explanation
Uncontrolled Oxocarbenium Ion Employ a conformationally restricted glycosyl donor, such as one with a 2,3-O-xylylene or other cyclic protecting group.Locking the conformation of the furanose ring can create a facial bias, favoring nucleophilic attack from one side to yield the desired 1,2-cis product.[1][12]
Suboptimal Promoter/Catalyst Switch to a catalytic system known to favor 1,2-cis formation, such as phenanthroline or a bis-thiourea hydrogen-bond donor catalyst.[2]These catalysts can operate through mechanisms that avoid a fully flattened oxocarbenium ion, proceeding through intermediates that favor the formation of the cis-product.[2]
Solvent Effects Screen different solvents. Diethyl ether is often effective as it is non-polar and less likely to compete for coordination with the promoter.[12]The solvent can influence the geometry and lifetime of the reactive intermediates. A systematic solvent screen is often necessary to optimize selectivity.

Quantitative Data Summary

The following table summarizes conditions for a highly α-selective (1,2-cis) xylofuranosylation, demonstrating the effectiveness of a conformationally restricted donor.

Table 1: Optimized Conditions for Stereoselective α-Xylofuranosylation

Glycosyl Donor (equiv.) Glycosyl Acceptor (equiv.) Promoter (equiv.) Additive (equiv.) Solvent Temp. Yield (%) Anomeric Ratio (α:β)
Donor 8 (1.7) Various primary & secondary alcohols (1.0) NIS (2.5) AgOTf (0.25) Diethyl Ether Room Temp. High >9.5:1

Data sourced from a study on conformationally restricted donors.[12] Donor 8 is p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-d-xylofuranoside. NIS = N-Iodosuccinimide, AgOTf = Silver trifluoromethanesulfonate (B1224126).

Key Experimental Protocols

Protocol 1: Stereoselective 1,2-cis α-Xylofuranosylation Using a Conformationally Restricted Donor

This protocol is adapted from methodologies developed for challenging 1,2-cis glycosylations.[12]

Materials:

  • Glycosyl Donor: p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-d-xylofuranoside (1.7 equiv.)

  • Glycosyl Acceptor (a primary or secondary alcohol) (1.0 equiv.)

  • N-Iodosuccinimide (NIS) (2.5 equiv.)

  • Silver trifluoromethanesulfonate (AgOTf) (0.25 equiv.)

  • Anhydrous Diethyl Ether (Et₂O)

  • Activated 4 Å molecular sieves

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon), add the glycosyl donor, glycosyl acceptor, and freshly activated 4 Å molecular sieves.

  • Add anhydrous diethyl ether via syringe to achieve a suitable concentration (e.g., 0.05 M).

  • Cool the mixture to the desired starting temperature (e.g., -78 °C, though room temperature was found to be optimal in the reference study).[12]

  • In a separate flask, dissolve NIS and AgOTf in anhydrous diethyl ether.

  • Add the NIS/AgOTf solution dropwise to the stirring mixture of donor and acceptor.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the donor is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • Filter the mixture through a pad of Celite to remove molecular sieves and salts.

  • Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium bicarbonate (NaHCO₃), and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to isolate the desired α-xylofuranoside.

  • Characterize the product and determine the anomeric ratio using ¹H NMR spectroscopy.

Visual Guides

Anomerization_Control_Logic start Goal: Stereoselective Xylofuranosylation target Desired Product? start->target trans_product 1,2-trans (e.g., β-anomer) target->trans_product trans cis_product 1,2-cis (e.g., α-anomer) target->cis_product cis trans_strategy Use Participating Group at C2 (e.g., Acetyl, Benzoyl) trans_product->trans_strategy cis_strategy Use Non-Participating Group at C2 (e.g., Benzyl, Silyl) cis_product->cis_strategy cis_optimization Further Optimization Required cis_strategy->cis_optimization opt_1 Conformationally Restrict Donor cis_optimization->opt_1 opt_2 Use Stereodirecting Catalyst cis_optimization->opt_2 opt_3 Optimize Solvent & Temperature cis_optimization->opt_3 Glycosylation_Workflow prep 1. Prepare Donor & Acceptor (with appropriate C2 protecting group) reaction 2. Glycosylation Reaction - Donor + Acceptor - Promoter/Catalyst - Anhydrous Solvent prep->reaction quench 3. Quench Reaction (e.g., Na2S2O3 for NIS) reaction->quench workup 4. Aqueous Workup & Extraction quench->workup purify 5. Purification (Silica Gel Chromatography) workup->purify analysis 6. Analysis - ¹H NMR for anomeric ratio - Mass Spectrometry purify->analysis product Pure Anomer analysis->product

References

Validation & Comparative

A Comparative Guide to the Synthesis of D-Xylofuranose, 1,2,3,5-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of key chemical intermediates such as D-Xylofuranose, 1,2,3,5-tetraacetate is a critical step. This peracetylated furanose is a valuable precursor in the synthesis of various nucleoside analogues and other bioactive molecules. The stereoselective synthesis of the furanose form of D-xylose presents a unique challenge due to the thermodynamic preference for the pyranose ring structure. This guide provides a comparative overview of two prominent chemical methods for the synthesis of this compound, offering insights into their reaction conditions, yields, and methodologies.

Comparison of Synthesis Methods

The following table summarizes the key quantitative parameters of two distinct methods for the synthesis of this compound: a base-promoted acetylation using pyridine (B92270) and acetic anhydride (B1165640), and an acid-catalyzed approach.

ParameterMethod 1: Pyridine and Acetic Anhydride AcetylationMethod 2: Acid-Catalyzed Acetylation
Starting Material D-XyloseD-Xylose
Reagents Acetic anhydride, PyridineAcetic anhydride, Acetic acid, Boric acid, Sulfuric acid[1]
Reaction Temperature 0 °C to Room Temperature[2]50 °C[1]
Reaction Time Varies (monitored by TLC)[2]4 hours (1 hour with boric acid, 3 hours after H₂SO₄ addition)[1]
Reported Yield Not specified for xylofuranose, but overall yield for a similar ribofuranose synthesis was 73% for the β-anomer after purification[3]Stated as 100% (may be crude or theoretical yield)[1]
Product Selectivity Typically produces a mixture of α/β-anomers and pyranose/furanose isomers that requires chromatographic separation.The specific protocol is for the α-anomer of the furanose form, suggesting a degree of selectivity, though byproducts are likely formed[1].
Catalyst Pyridine acts as a base and catalyst.Boric acid and Sulfuric acid[1]

Experimental Protocols

Method 1: Acetylation with Acetic Anhydride in Pyridine

Protocol:

  • D-Xylose (1.0 equivalent) is dissolved in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

  • The solution is cooled to 0 °C in an ice bath.

  • Acetic anhydride (typically 1.5–2.0 equivalents per hydroxyl group) is added dropwise to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and stirred until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

  • The reaction is quenched by the addition of dry methanol.

  • The solvent is removed by co-evaporation with toluene (B28343) under reduced pressure.

  • The residue is redissolved in a suitable organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • The organic layer is washed sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • The organic layer is then dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.

  • The resulting crude product, a mixture of isomers, is purified by silica (B1680970) gel column chromatography to isolate the desired this compound.

Method 2: Acid-Catalyzed Acetylation

This method employs strong acid catalysis to achieve the acetylation of D-xylose, with conditions that may favor the formation of the furanose ring.

Protocol: [1]

  • D-Xylose is reacted with boric acid in acetic acid at 50 °C for 1 hour.

  • Acetic anhydride is then added to the reaction mixture.

  • Sulfuric acid is subsequently added, and the reaction is continued at 50 °C for an additional 3 hours.

  • The protocol from the source does not detail the workup and purification steps, but a typical procedure would involve neutralization of the acid catalyst, extraction of the product into an organic solvent, washing of the organic phase, drying, and concentration.

  • Purification of the target compound from byproducts would likely be achieved through column chromatography.

Synthesis Workflow and Isomeric Relationship

The synthesis of this compound from D-xylose involves the formation of a mixture of cyclic isomers (furanose and pyranose), each of which can exist as α and β anomers. The following diagram illustrates this relationship and the general synthesis workflow.

G Synthesis Workflow of this compound cluster_start Starting Material cluster_reaction Acetylation cluster_products Isomeric Mixture cluster_purification Purification cluster_final Target Product D_Xylose D-Xylose Reaction Acetic Anhydride + Catalyst (Pyridine or Acid) D_Xylose->Reaction Pyranose_alpha α-D-Xylopyranose Tetraacetate Reaction->Pyranose_alpha Forms a mixture of isomers Pyranose_beta β-D-Xylopyranose Tetraacetate Reaction->Pyranose_beta Forms a mixture of isomers Furanose_alpha α-D-Xylofuranose Tetraacetate Reaction->Furanose_alpha Forms a mixture of isomers Furanose_beta β-D-Xylofuranose Tetraacetate Reaction->Furanose_beta Forms a mixture of isomers Purification Column Chromatography Pyranose_alpha->Purification Pyranose_beta->Purification Furanose_alpha->Purification Furanose_beta->Purification Target D-Xylofuranose, 1,2,3,5-tetraacetate (α/β mixture or isolated anomer) Purification->Target

Caption: General workflow for the synthesis of this compound.

References

Validating the Structure of D-Xylofuranose, 1,2,3,5-tetraacetate: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comparative NMR Data Analysis

The definitive structural confirmation of D-Xylofuranose, 1,2,3,5-tetraacetate and its distinction from other isomers, such as the pyranose form, relies on a detailed analysis of its ¹H and ¹³C NMR spectra. The chemical shifts (δ) and coupling constants (J) of the ring protons and carbons are highly sensitive to the ring size (five-membered furanose vs. six-membered pyranose) and the stereochemistry of the substituents.

Below is a table summarizing the expected ¹H and ¹³C NMR chemical shift regions for acetylated xylofuranose (B8766934) compared to the experimental data for its pyranose counterpart, tetra-O-acetyl-β-D-xylopyranose.

Assignment This compound (Expected Ranges) Tetra-O-acetyl-β-D-xylopyranose (Reported Values)
¹H NMR
H-1~6.0-6.3 ppm5.68 ppm
H-2~5.2-5.5 ppm4.96 ppm
H-3~5.2-5.5 ppm5.15 ppm
H-4~4.2-4.5 ppm4.96 ppm
H-5a / H-5b~4.1-4.4 ppm4.08 ppm / 3.56 ppm
Acetyl (CH₃)~2.0-2.2 ppm2.02, 2.04, 2.07, 2.11 ppm
¹³C NMR
C-1~98-105 ppm92.5 ppm
C-2~74-80 ppm69.7 ppm
C-3~74-80 ppm69.5 ppm
C-4~78-84 ppm68.9 ppm
C-5~62-66 ppm62.1 ppm
Acetyl (C=O)~169-171 ppm169.3, 169.4, 169.9, 170.6 ppm
Acetyl (CH₃)~20-22 ppm20.7, 20.8, 20.9, 21.0 ppm

Note: Expected ranges for the furanose form are based on general values for acetylated furanosides. Precise values require experimental determination.

Experimental Protocol for NMR Analysis

A comprehensive structural validation of this compound would involve a suite of NMR experiments.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. 1D NMR Spectroscopy:

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will provide initial information on the number of different proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (J-coupling). The anomeric proton (H-1) is expected to be a singlet or a narrow doublet in the downfield region.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon signals. The anomeric carbon (C-1) will appear in the 98-105 ppm region, while the carbonyl carbons of the acetate (B1210297) groups will be found around 170 ppm.

3. 2D NMR Spectroscopy for Complete Assignment:

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It is crucial for tracing the connectivity of the sugar ring protons from H-1 to H-5.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, enabling the unambiguous assignment of the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for confirming the positions of the acetyl groups by observing correlations from the acetyl protons to the sugar ring carbons, and from the ring protons to the acetyl carbonyl carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations between protons that are close in proximity, which can help to confirm the stereochemistry of the molecule.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the structural validation of an acetylated carbohydrate using NMR spectroscopy.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Confirmation Sample_Prep Sample Preparation OneD_NMR 1D NMR (¹H, ¹³C) Sample_Prep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Assign_Protons Assign ¹H Signals (COSY) TwoD_NMR->Assign_Protons Assign_Carbons Assign ¹³C Signals (HSQC) Assign_Protons->Assign_Carbons Confirm_Acetylation Confirm Acetyl Positions (HMBC) Assign_Carbons->Confirm_Acetylation Stereochem Determine Stereochemistry (J-couplings, NOESY) Confirm_Acetylation->Stereochem Compare_Data Compare with Literature/Related Compounds Stereochem->Compare_Data Final_Structure Final Structure Elucidation Compare_Data->Final_Structure

NMR Structural Validation Workflow

Distinguishing Furanose from Pyranose Isomers

The key to differentiating this compound from its pyranose isomer lies in the analysis of the coupling constants and the chemical shifts of the ring protons and carbons. The smaller furanose ring has a different conformation and bond angles, which significantly impacts these NMR parameters. Specifically, the J-couplings between adjacent protons on the furanose ring are typically smaller than those in the more rigid chair conformation of the pyranose ring. Furthermore, the chemical shifts of the ring carbons, particularly C-1 and C-4, are expected to differ significantly between the two isomers, as indicated in the comparative data table. A complete assignment using 2D NMR techniques will unequivocally establish the five-membered ring structure of the furanose derivative.

Spectroscopic Distinction of α- and β-Anomers of Tetra-O-acetyl-xylofuranose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Distinguishing Anomers: A Spectroscopic Overview

The key to differentiating the α- and β-anomers of tetra-O-acetyl-xylofuranose lies in the distinct spatial orientation of the anomeric acetate (B1210297) group (at the C1 position). This stereochemical difference manifests in measurable variations in their Nuclear Magnetic Resonance (NMR) spectra and specific optical rotation.

Data Comparison: Expected Spectroscopic Trends

The following table summarizes the anticipated differences in the ¹H NMR, ¹³C NMR, and optical rotation data for the α- and β-anomers of 1,2,3,5-tetra-O-acetyl-D-xylofuranose. These trends are based on established principles for furanose anomers and related acetylated sugars.

Spectroscopic Parameterα-Anomer (Anomeric Acetate is trans to C2-substituent)β-Anomer (Anomeric Acetate is cis to C2-substituent)Key Differentiating Feature
¹H NMR
Anomeric Proton (H-1) Chemical Shift (δ)Expected to be at a lower field (higher ppm)Expected to be at a higher field (lower ppm)The chemical shift of H-1 is highly sensitive to the anomeric configuration.
JH1,H2 Coupling ConstantTypically smaller (around 1-4 Hz)Typically larger (around 4-8 Hz) for a trans relationship, but can be variable in furanose ringsThe magnitude of the coupling constant between H-1 and H-2 is a reliable indicator of their dihedral angle.
¹³C NMR
Anomeric Carbon (C-1) Chemical Shift (δ)Expected to be at a lower field (higher ppm)Expected to be at a higher field (lower ppm)The C-1 chemical shift is a diagnostic marker for anomeric configuration.
Optical Rotation
Specific Rotation [α]DExpected to be more positiveExpected to be less positive or even negativeThe direction and magnitude of optical rotation are directly related to the overall 3D structure of the molecule.

Experimental Protocols

The synthesis and characterization of the anomers of tetra-O-acetyl-xylofuranose typically involve the acetylation of D-xylose followed by the separation of the resulting anomeric mixture.

Synthesis of Tetra-O-acetyl-xylofuranose Anomers

A common method for the preparation of acetylated sugars involves the use of acetic anhydride (B1165640) with a catalyst.

Materials:

  • D-xylose

  • Acetic anhydride

  • Pyridine (as solvent and catalyst) or a Lewis acid catalyst (e.g., zinc chloride)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • D-xylose is dissolved in pyridine, and the solution is cooled in an ice bath.

  • Acetic anhydride is added dropwise to the cooled solution with constant stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is then poured into ice-water and extracted with ethyl acetate.

  • The organic layer is washed sequentially with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield a crude mixture of the α- and β-anomers of tetra-O-acetyl-xylofuranose.

Separation and Characterization of Anomers

The separation of the anomeric mixture is typically achieved by column chromatography.

Procedure:

  • The crude product is dissolved in a minimal amount of a suitable solvent (e.g., a mixture of ethyl acetate and hexanes).

  • The solution is loaded onto a silica gel column pre-equilibrated with a non-polar solvent system (e.g., hexanes/ethyl acetate gradient).

  • The anomers are eluted from the column with a gradually increasing polarity of the solvent system. The separation is monitored by TLC.

  • Fractions containing the individual anomers are collected, and the solvent is evaporated to yield the pure α- and β-anomers.

  • The purity and identity of each anomer are confirmed by ¹H NMR, ¹³C NMR, and measurement of the specific optical rotation.

Workflow for Anomer Comparison

The following diagram illustrates the logical workflow for the synthesis, separation, and spectroscopic analysis of the α- and β-anomers of tetra-O-acetyl-xylofuranose.

Anomer_Comparison_Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison Xylose D-Xylose Acetylation Acetylation (Acetic Anhydride, Pyridine) Xylose->Acetylation Mixture Anomeric Mixture (α and β) Acetylation->Mixture Chromatography Silica Gel Column Chromatography Mixture->Chromatography Alpha_Anomer Pure α-Anomer Chromatography->Alpha_Anomer Beta_Anomer Pure β-Anomer Chromatography->Beta_Anomer NMR_A ¹H & ¹³C NMR Alpha_Anomer->NMR_A Rotation_A Optical Rotation Alpha_Anomer->Rotation_A NMR_B ¹H & ¹³C NMR Beta_Anomer->NMR_B Rotation_B Optical Rotation Beta_Anomer->Rotation_B Comparison Comparative Analysis of Spectroscopic Data NMR_A->Comparison Rotation_A->Comparison NMR_B->Comparison Rotation_B->Comparison

Caption: Workflow for the synthesis, separation, and comparative analysis of tetra-O-acetyl-xylofuranose anomers.

Comparative Guide to the Biological Activity of D-Xylofuranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various D-xylofuranose derivatives, focusing on their potential as therapeutic agents. The information presented is collated from preclinical studies and aims to facilitate the objective assessment of these compounds' performance against different biological targets.

Anticancer Activity

D-xylofuranose derivatives have been investigated for their potential to inhibit the growth of cancer cells. Nucleoside analogues, in particular, have shown promise by interfering with cellular processes essential for cancer cell proliferation.

One notable derivative, 9-(β-D-xylofuranosyl)adenine (Xylo-A), has demonstrated significant cytostatic and cytotoxic effects. Its proposed mechanism of action involves the inhibition of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.

Table 1: Anticancer Activity of Selected D-Xylofuranose Derivatives

Compound/DerivativeCancer Cell LineActivity MetricValue (µM)Reference CompoundValue (µM)
9-(β-D-xylofuranosyl)adenineL1210 (Leukemia)ED500.1--
1-(β-D-xylofuranosyl)cytosineL1210 (Leukemia)ED5010--
3'-Deoxy-3'-C-(hydroxymethyl)thymidineL1210 (Leukemia)ED5050--
3'-Deoxy-3'-C-(hydroxymethyl)thymidineP388 (Leukemia)ED505--
3'-Deoxy-3'-C-(hydroxymethyl)thymidineS-180 (Sarcoma)ED5010--
3'-Deoxy-3'-C-(hydroxymethyl)thymidineCCRF-CEM (Leukemia)ED501--

ED50: 50% effective dose, the concentration of a drug that gives half of the maximal response.

Mechanism of Action: A Glimpse into Xylofuranosyladenine's Anticancer Effect

The anticancer activity of 9-(β-D-xylofuranosyl)adenine is believed to stem from its structural similarity to adenosine, allowing it to be recognized by cellular enzymes and incorporated into metabolic pathways. However, the altered sugar moiety disrupts normal nucleic acid synthesis.

anticancer_mechanism XyloA 9-(β-D-xylofuranosyl)adenine Cell Cancer Cell XyloA->Cell Kinases Cellular Kinases Cell->Kinases uptake XyloATP Xylo-ATP Kinases->XyloATP phosphorylation DNA_Polymerase DNA Polymerase XyloATP->DNA_Polymerase inhibition RNA_Polymerase RNA Polymerase XyloATP->RNA_Polymerase inhibition DNA_Synthesis DNA Synthesis Inhibition DNA_Polymerase->DNA_Synthesis RNA_Synthesis RNA Synthesis Inhibition RNA_Polymerase->RNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis RNA_Synthesis->Apoptosis

Caption: Proposed mechanism of anticancer action for 9-(β-D-xylofuranosyl)adenine.

Antiviral Activity

The structural resemblance of D-xylofuranose nucleosides to natural nucleosides makes them attractive candidates for antiviral drug development. These compounds can act as chain terminators or inhibitors of viral polymerases, thus halting viral replication.

A systematic evaluation of various α- and β-D-xylofuranosyl nucleosides has revealed that certain derivatives exhibit marked antiviral properties.[1] For instance, 9-(β-D-xylofuranosyl)guanine (Xylo-G) has shown activity against DNA viruses.[2] More recently, β-D-xylofuranosyl nucleoside phosphonates have demonstrated efficacy against RNA viruses.[3]

Table 2: Antiviral Activity of Selected D-Xylofuranose and Related Derivatives

Compound/DerivativeVirusActivity MetricValue (µM)
3'-(diethyl phosphonate)-β-D-xylofuranosyl adenineMeasles virus (MeV)EC5012[3]
3'-(diethyl phosphonate)-β-D-xylofuranosyl adenineEnterovirus-68 (EV-68)EC5016[3]
2-chloro-5'-deoxy-α-L-lyxofuranosyl benzimidazoleHuman Cytomegalovirus (HCMV)IC500.2-0.4[4]
2-bromo-5'-deoxy-α-L-lyxofuranosyl benzimidazoleHuman Cytomegalovirus (HCMV)IC500.2-0.4[4]

EC50: 50% effective concentration, the concentration of a drug that gives half of the maximal response. IC50: 50% inhibitory concentration, the concentration of a drug that inhibits a specific biological or biochemical function by 50%.

Experimental Workflow: Plaque Reduction Assay

The antiviral efficacy of these compounds is often determined using a plaque reduction assay, which quantifies the reduction in viral plaques in the presence of the test compound.

plaque_reduction_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Analysis Cell_Culture 1. Seed host cells in multi-well plates Compound_Dilution 2. Prepare serial dilutions of D-xylofuranose derivative Cell_Culture->Compound_Dilution Virus_Stock 3. Prepare virus inoculum Compound_Dilution->Virus_Stock Infection 4. Infect cell monolayers with virus Virus_Stock->Infection Treatment 5. Add compound dilutions to infected cells Infection->Treatment Overlay 6. Add semi-solid overlay Treatment->Overlay Incubate 7. Incubate to allow plaque formation Overlay->Incubate Stain 8. Stain cells to visualize plaques Incubate->Stain Count 9. Count plaques Stain->Count Calculate 10. Calculate EC50/IC50 Count->Calculate

Caption: General workflow for a plaque reduction assay to determine antiviral activity.

Antimicrobial Activity

While research on the antimicrobial properties of D-xylofuranose derivatives is less extensive, some related sugar derivatives have shown activity against various bacterial and fungal strains. The data presented below is for D-xylopyranosides, which share the same xylose core but differ in their ring structure. This information can serve as a valuable reference for future studies on D-xylofuranose derivatives.

Table 3: Antimicrobial Activity of Selected D-Xylopyranoside Derivatives

Compound/DerivativeMicroorganismActivity MetricValue (µg/mL)
N-[2-(2′,3′,4′-tri-O-acetyl-α-D-xylopyranosyloxy)ethyl]-N,N-dimethyl-N-octylammonium bromide (5d)Candida albicansMIC128[5]
N-[2-(2′,3′,4′-tri-O-acetyl-α-D-xylopyranosyloxy)ethyl]-N,N-dimethyl-N-octylammonium bromide (5d)Candida glabrataMIC256[5]
N-[2-(2′,3′,4′-tri-O-acetyl-α-D-xylopyranosyloxy)ethyl]-N,N-dimethyl-N-octylammonium bromide (5d)Staphylococcus aureusMIC32[5]
N-[2-(2′,3′,4′-tri-O-acetyl-α-D-xylopyranosyloxy)ethyl]-N,N-dimethyl-N-octylammonium bromide (5d)Escherichia coliMIC64[5]
N-[2-(2′,3′,4′-tri-O-acetyl-β-D-xylopyranosyloxy)ethyl]-N,N-dimethyl-N-octylammonium bromide (4d)Candida albicansMIC256[5]
N-[2-(2′,3′,4′-tri-O-acetyl-β-D-xylopyranosyloxy)ethyl]-N,N-dimethyl-N-octylammonium bromide (4d)Candida glabrataMIC>256
N-[2-(2′,3′,4′-tri-O-acetyl-β-D-xylopyranosyloxy)ethyl]-N,N-dimethyl-N-octylammonium bromide (4d)Staphylococcus aureusMIC64[5]
N-[2-(2′,3′,4′-tri-O-acetyl-β-D-xylopyranosyloxy)ethyl]-N,N-dimethyl-N-octylammonium bromide (4d)Escherichia coliMIC128[5]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effects of D-xylofuranose derivatives on cancer cell lines.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the D-xylofuranose derivative and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or ED50 value.

Plaque Reduction Assay for Antiviral Activity

Objective: To quantify the antiviral activity of D-xylofuranose derivatives by measuring the reduction in viral plaque formation.

Principle: In the presence of an effective antiviral agent, the number of plaques (localized areas of cell death caused by viral infection) will be reduced.

Procedure:

  • Cell Monolayer Preparation: Grow a confluent monolayer of host cells in multi-well plates.

  • Virus and Compound Incubation: Pre-incubate a known titer of virus with serial dilutions of the D-xylofuranose derivative.

  • Infection: Infect the cell monolayers with the virus-compound mixtures.

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.

  • Overlay: Remove the inoculum and add a semi-solid overlay (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for several days to allow for plaque development.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 or IC50 value.

Broth Microdilution Assay for Antimicrobial Activity

Objective: To determine the minimum inhibitory concentration (MIC) of D-xylofuranose derivatives against bacteria and fungi.

Principle: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the D-xylofuranose derivative in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no turbidity (no visible growth). Growth and sterility controls should be included.

References

A Comparative Analysis of Synthetic Routes to D-Xylofuranose, 1,2,3,5-tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and cost-effective synthesis of carbohydrate intermediates is a critical consideration. D-Xylofuranose, 1,2,3,5-tetraacetate is a valuable building block in the synthesis of various biologically active molecules. This guide provides a comparative cost analysis of two potential synthetic routes to this compound, offering detailed experimental protocols and a quantitative breakdown of expenses.

Route 1: Direct Acetylation of D-Xylose

Route 2: Multi-Step Synthesis via an Isopropylidene Intermediate

To overcome the selectivity challenges of direct acetylation, a multi-step route employing a protecting group strategy is often utilized. This method involves the protection of the 1- and 2-hydroxyl groups of D-xylose using an isopropylidene group, which locks the sugar in its furanose form. Subsequent acetylation of the remaining free hydroxyls, followed by deprotection and final acetylation, yields the desired product.

Cost Analysis and Data Presentation

The following tables provide a detailed cost analysis for the multi-step synthesis (Route 2). All costs are estimated based on current market prices and may vary depending on the supplier and scale of the reaction.

Table 1: Cost Analysis for the Synthesis of 1,2-O-Isopropylidene-α-D-xylofuranose (Intermediate 1)

Reagent/MaterialMolecular Weight ( g/mol )QuantityUnit Price (USD/kg or USD/L)Cost (USD)
D-Xylose150.13100 g50.00/kg5.00
Acetone (B3395972)58.081.25 L20.00/L25.00
Sulfuric Acid (conc.)98.0812.5 mL30.00/L0.38
Sodium Bicarbonate84.0150 g5.00/kg0.25
Ethyl Acetate (B1210297)88.111 L25.00/L25.00
Magnesium Sulfate120.3720 g15.00/kg0.30
Silica (B1680970) Gel-100 g30.00/kg3.00
Total 58.93

Table 2: Cost Analysis for the Synthesis of 3,5-di-O-acetyl-1,2-O-isopropylidene-α-D-xylofuranose (Intermediate 2)

Reagent/MaterialMolecular Weight ( g/mol )QuantityUnit Price (USD/kg or USD/L)Cost (USD)
Intermediate 1190.1968 g-(from previous step)
Acetic Anhydride (B1165640)102.0960 mL40.00/L2.40
Pyridine (B92270)79.1080 mL100.00/L8.00
Ethyl Acetate88.11500 mL25.00/L12.50
Sodium Bicarbonate84.01100 g5.00/kg0.50
Total 23.40

Table 3: Cost Analysis for the Synthesis of this compound (Final Product)

Reagent/MaterialMolecular Weight ( g/mol )QuantityUnit Price (USD/kg or USD/L)Cost (USD)
Intermediate 2274.2690 g-(from previous step)
Acetic Anhydride102.09100 mL40.00/L4.00
Acetic Acid60.05100 mL20.00/L2.00
Sulfuric Acid (conc.)98.081 mL30.00/L0.03
Ethyl Acetate88.11500 mL25.00/L12.50
Sodium Bicarbonate84.01100 g5.00/kg0.50
Total 19.03

Table 4: Overall Cost Summary for Route 2 (per 100g of starting D-Xylose)

StageTotal Cost (USD)Theoretical YieldCost per Gram (USD)
Intermediate 1 Synthesis58.9368 g0.87
Intermediate 2 Synthesis23.4090 g0.26
Final Product Synthesis19.0395 g0.20
Overall 101.36 ~85 g ~1.19

Experimental Protocols

Route 2: Multi-Step Synthesis

Step 1: Synthesis of 1,2-O-Isopropylidene-α-D-xylofuranose (Intermediate 1)

  • To a suspension of D-xylose (100 g, 0.666 mol) in acetone (1.25 L) at 0 °C, concentrated sulfuric acid (12.5 mL) is added dropwise with stirring.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • The solid is filtered off, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate (500 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 200 mL) and brine (200 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give a syrup.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1,2-O-isopropylidene-α-D-xylofuranose as a white solid.

    • Yield: Approximately 70-80%. For the purpose of this analysis, a yield of 75% (95 g) is assumed.

Step 2: Synthesis of 3,5-di-O-acetyl-1,2-O-isopropylidene-α-D-xylofuranose (Intermediate 2)

  • To a solution of 1,2-O-isopropylidene-α-D-xylofuranose (95 g, 0.5 mol) in pyridine (400 mL) at 0 °C, acetic anhydride (113 mL, 1.2 mol) is added dropwise.

  • The reaction is stirred at room temperature for 12 hours.

  • The reaction mixture is poured into ice water (1 L) and extracted with ethyl acetate (3 x 300 mL).

  • The combined organic layers are washed with 1 M HCl (2 x 200 mL), saturated aqueous sodium bicarbonate solution (2 x 200 mL), and brine (200 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield 3,5-di-O-acetyl-1,2-O-isopropylidene-α-D-xylofuranose as a colorless oil.

    • Yield: Approximately 95% (130 g).

Step 3: Synthesis of this compound (Final Product)

  • A solution of 3,5-di-O-acetyl-1,2-O-isopropylidene-α-D-xylofuranose (130 g, 0.474 mol) in a mixture of acetic acid (250 mL) and acetic anhydride (250 mL) is cooled to 0 °C.

  • Concentrated sulfuric acid (2.5 mL) is added dropwise, and the reaction is stirred at room temperature for 48 hours.

  • The reaction mixture is poured into ice water (1.5 L) and extracted with ethyl acetate (3 x 400 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral, and then with brine (300 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

    • Yield: Approximately 90% (135 g).

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the multi-step synthesis route.

SynthesisWorkflow D_Xylose D-Xylose Intermediate1 1,2-O-Isopropylidene- α-D-xylofuranose D_Xylose->Intermediate1 Acetone, H₂SO₄ (Protection) Intermediate2 3,5-di-O-acetyl-1,2-O- isopropylidene-α-D-xylofuranose Intermediate1->Intermediate2 Acetic Anhydride, Pyridine (Acetylation) FinalProduct D-Xylofuranose, 1,2,3,5-tetraacetate Intermediate2->FinalProduct Acetic Anhydride, Acetic Acid, H₂SO₄ (Deprotection & Acetylation)

Caption: Multi-step synthesis workflow for this compound.

Conclusion

The direct acetylation of D-xylose to selectively obtain the furanose tetraacetate is a challenging endeavor due to the inherent stability of the pyranose ring. While potentially more cost-effective in terms of step count, the lack of established high-yield protocols makes it a less reliable option for targeted synthesis.

In contrast, the multi-step synthesis employing an isopropylidene protecting group offers a robust and highly selective method to produce this compound. Although this route involves more synthetic steps and purification procedures, the high yields and predictable outcomes make it the preferred method for obtaining the desired furanose isomer. The detailed cost analysis provided herein allows researchers to effectively budget and plan for the synthesis of this important carbohydrate building block. The overall cost for the multi-step synthesis is estimated to be approximately $1.19 per gram, starting from 100g of D-xylose. This cost can be further optimized at larger scales of production.

A Comparative Guide to the Synthesis of D-Xylofuranose, 1,2,3,5-tetraacetate: A Reproducibility Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and carbohydrate chemistry, the reliable synthesis of key intermediates is paramount. D-Xylofuranose, 1,2,3,5-tetraacetate is a valuable building block, notably serving as a precursor in the synthesis of various nucleoside analogues. This guide provides a comparative analysis of published protocols for its synthesis, focusing on reproducibility, reaction conditions, and yield. We present a summary of quantitative data, detailed experimental protocols, and a workflow for evaluating synthetic reproducibility.

Comparison of Synthetic Protocols

Two primary approaches for the synthesis of this compound are prevalent in the literature: classical chemical acetylation and a more modern biocatalytic method. This guide outlines a representative protocol for each.

ParameterChemical Acetylation ProtocolBiocatalytic Protocol (Inferred)
Starting Material D-XyloseD-Xylose
Reagents Acetic anhydride (B1165640), pyridineAcetic anhydride, immobilized lipase (B570770)
Solvent PyridineOrganic solvent (e.g., THF, acetonitrile)
Temperature 25°CTypically mild (e.g., 30-50°C)
Reaction Time 24 hoursVariable, dependent on enzyme activity
Yield 58-66% (as a mixture of anomers)[1]Potentially high and selective
Product Isolation Aqueous workup, extraction, chromatographyFiltration to remove enzyme, evaporation
Anomeric Selectivity Mixture of α and β anomers[1]Potentially high, enzyme-dependent

Experimental Protocols

Protocol 1: Chemical Acetylation using Acetic Anhydride and Pyridine

This protocol is adapted from a general procedure for the per-O-acetylation of pentoses.[1]

Materials:

  • D-Xylose

  • Acetic anhydride (20 equivalents)

  • Pyridine

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of D-xylose in pyridine, add an excess of acetic anhydride (20 equivalents) at room temperature (25°C).

  • Stir the reaction mixture for 24 hours.

  • Upon completion (monitored by TLC), quench the reaction by the slow addition of deionized water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting syrup by silica gel column chromatography to yield this compound as a mixture of anomers. The reported yield for per-O-acetylation of D-xylose under these conditions is in the range of 58-66%.[1]

Protocol 2: Biocatalytic Acetylation (Conceptual)

This protocol is based on the "greener biocatalytic approach" described by Singh et al. for the synthesis of nucleoside precursors.[2][3][4] While the full experimental details from the original publication are not provided here, the general methodology involves the use of an immobilized lipase to catalyze the acetylation.

Materials:

  • D-Xylose

  • Acetic anhydride

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., Tetrahydrofuran or Acetonitrile)

Procedure (General Outline):

  • Suspend D-xylose and immobilized lipase in an anhydrous organic solvent.

  • Add acetic anhydride to the mixture.

  • Incubate the reaction at a controlled temperature (e.g., 40°C) with agitation.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, filter off the immobilized enzyme for reuse.

  • Evaporate the solvent to obtain the crude product.

  • Further purification, if necessary, can be performed by column chromatography.

This biocatalytic approach often offers advantages in terms of selectivity (regio- and stereoselectivity) and milder reaction conditions, contributing to a "greener" synthesis.[3][4]

Reproducibility Evaluation Workflow

To systematically evaluate the reproducibility of these protocols, the following workflow is proposed.

G start Start: Select Synthesis Protocol protocol1 Protocol 1: Chemical Acetylation start->protocol1 protocol2 Protocol 2: Biocatalytic Method start->protocol2 execute Execute Synthesis (n=3) protocol1->execute protocol2->execute analyze Analyze Product: - Yield - Purity (NMR, HPLC) - Anomeric Ratio execute->analyze compare Compare Results analyze->compare reproducible Protocol is Reproducible compare->reproducible Consistent Results not_reproducible Protocol Not Reproducible: Troubleshoot compare->not_reproducible Inconsistent Results

Caption: Workflow for assessing the reproducibility of synthetic protocols.

This structured approach ensures a thorough and objective comparison of the different synthetic methods, enabling researchers to select the most reliable and efficient protocol for their specific needs. The choice between a classical chemical method and a biocatalytic approach will depend on factors such as desired anomeric purity, scalability, and environmental considerations.

References

A Comparative Guide to D-Xylofuranose, 1,2,3,5-tetraacetate as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of carbohydrate analysis, the selection of an appropriate analytical standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of D-Xylofuranose, 1,2,3,5-tetraacetate and the more conventional standard, D-Xylose, for researchers, scientists, and drug development professionals. We will delve into their physicochemical properties, performance in various analytical techniques, and provide detailed experimental protocols to support methodological decisions.

Introduction to Xylose Analytical Standards

D-Xylose is a pentose (B10789219) sugar integral to plant biomass, particularly in hemicellulose. Its quantification is crucial in biofuel research, food and beverage analysis, and metabolic studies. An analytical standard provides a reference point for identifying and quantifying the analyte. While D-Xylose itself is the most common standard, its derivatized forms, such as this compound, present an alternative, particularly in contexts involving acetylated carbohydrates or specific synthetic pathways.

Physicochemical Properties: A Head-to-Head Comparison

The choice of standard can be influenced by its physical and chemical characteristics, which affect solubility, stability, and compatibility with different analytical systems.

PropertyThis compoundD-Xylose
CAS Number 42927-46-8[1]58-86-6[2]
Molecular Formula C₁₃H₁₈O₉[1]C₅H₁₀O₅[2]
Molecular Weight 318.3 g/mol [1]150.13 g/mol [2]
Physical Form Neat oil or liquid[1]Solid / Crystalline Powder
Purity ≥95%[1]≥95% to ≥99%[2][3]
Solubility Soluble in DMF (30 mg/ml), DMSO (15 mg/ml), Ethanol (15 mg/ml)[1]Soluble in water
Storage Temperature -20°C or Room Temperature[1][4]Room Temperature[2]
Primary Application Starting material for nucleoside synthesis[1][4]Analytical standard for chromatography (HPLC, GC)
Performance in Key Analytical Techniques

The utility of a standard is defined by its performance in specific analytical methods. The inherent chemical differences between D-Xylose and its acetylated form dictate their suitability for various platforms.

Analytical TechniqueThis compoundD-Xylose
High-Performance Liquid Chromatography (HPLC) Less common; may serve as a reference for already derivatized samples.Excellent . Widely used as a reference standard for direct quantification in aqueous samples.
Gas Chromatography (GC / GC-MS) Potentially useful as it is already volatile due to acetylation. However, it may not represent the native, underivatized xylose in a sample.Requires Derivatization . Must be converted to a volatile form (e.g., via silylation or acetylation) prior to analysis.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Serves as a reference compound for structural elucidation of acetylated xylans or synthetic intermediates.[7]Used for structural confirmation of the primary xylose structure.

Experimental Protocols

Detailed methodologies are essential for the practical application of these standards. Below are representative protocols for GC-MS and HPLC analysis.

Protocol 1: GC-MS Analysis of Xylose with Derivatization

Gas chromatography requires volatile analytes. As carbohydrates like D-Xylose are non-volatile, a derivatization step is mandatory to convert them into species that can be vaporized and passed through the GC column.[6]

Objective: To quantify D-Xylose in a sample using D-Xylose as an external standard.

Methodology:

  • Standard Preparation: Prepare a stock solution of D-Xylose analytical standard (e.g., 1 mg/mL) in a suitable solvent (e.g., pyridine). Create a series of dilutions for a calibration curve.

  • Sample Preparation: Lyophilize the aqueous sample to dryness.

  • Derivatization (Two-Step Methoxyamination/Silylation):

    • Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried sample and standard vials.[6]

    • Incubate at 37°C for 90 minutes to perform oximation, which reduces the number of isomeric peaks.[6]

    • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).

    • Incubate at 70°C for 60 minutes. This step replaces polar hydroxyl and carboxyl protons with nonpolar trimethylsilyl (B98337) (TMS) groups, increasing volatility.

  • GC-MS Analysis:

    • Column: Use a non-polar column suitable for carbohydrate analysis, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).[6]

    • Injection: Inject 1 µL of the derivatized standard or sample.

    • Oven Program: Hold at 70°C for 4 min, then ramp to 300°C at a rate of 5-10°C/min.[6]

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-600.

  • Data Analysis: Identify the characteristic fragment ions for the derivatized xylose. Quantify the xylose in the sample by comparing its peak area to the calibration curve generated from the D-Xylose standards.

Protocol 2: HPLC Analysis of Xylose

HPLC is often preferred for sugar analysis as it can be performed on aqueous samples without derivatization.

Objective: To quantify D-Xylose in a sample using D-Xylose as an external standard.

Methodology:

  • Standard Preparation: Prepare a stock solution of D-Xylose analytical standard (e.g., 10 mg/mL) in ultrapure water. Prepare a series of dilutions for the calibration curve.

  • Sample Preparation:

    • Dilute the sample with ultrapure water to fall within the range of the calibration curve.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • HPLC Analysis:

    • Column: Use a column designed for carbohydrate analysis, such as an Aminex HPX-87P or a similar ligand-exchange column.

    • Mobile Phase: Use ultrapure water at a flow rate of approximately 0.6 mL/min.

    • Column Temperature: Maintain the column at an elevated temperature (e.g., 80-85°C) to improve peak shape and resolution.

    • Detector: Use a Refractive Index (RI) detector, which is sensitive to sugars.

  • Data Analysis: Identify the D-Xylose peak in the sample chromatogram based on the retention time of the standard. Quantify using the calibration curve derived from the peak areas of the D-Xylose standards.

Visualizing the Analytical Workflow

The choice of standard directly impacts the experimental workflow, especially for GC-MS analysis. The following diagram illustrates this divergence.

G cluster_0 Workflow A: Using D-Xylose Standard cluster_1 Workflow B: Using Acetylated Standard cluster_2 A_Start Sample containing Xylose A_Deriv Derivatization Step (e.g., Silylation) A_Start->A_Deriv A_Standard D-Xylose Standard A_Standard->A_Deriv A_GCMS GC-MS Analysis A_Deriv->A_GCMS A_Quant Quantification A_GCMS->A_Quant B_Start Sample with Acetylated Xylose B_GCMS Direct GC-MS Analysis B_Start->B_GCMS B_Standard D-Xylofuranose, 1,2,3,5-tetraacetate B_Standard->B_GCMS B_Quant Quantification of Acetylated Form B_GCMS->B_Quant logic_node Workflow A is standard for quantifying native xylose. Workflow B is suitable for analyzing already acetylated compounds.

Caption: Comparative workflows for xylose analysis by GC-MS.

The diagram below illustrates the chemical relationship between D-Xylose and its acetylated furanose form.

G DXylose D-Xylose (Open Chain & Cyclic Forms) Pyranose D-Xylopyranose (Pyranose Form) DXylose->Pyranose Equilibrium Furanose D-Xylofuranose (Furanose Form) DXylose->Furanose Equilibrium Pyranose->DXylose Furanose->DXylose Acetylated D-Xylofuranose, 1,2,3,5-tetraacetate Furanose->Acetylated Acetylation Reaction

Caption: Chemical relationship between D-Xylose and its derivative.

Conclusion and Recommendations

The selection between this compound and D-Xylose as an analytical standard is highly dependent on the analytical goal.

  • For the quantification of native D-Xylose in biological, food, or biofuel samples, D-Xylose is the unequivocal standard of choice . It accurately represents the target analyte and is compatible with established methods like HPLC (direct) and GC-MS (with derivatization).[2]

  • This compound serves a more specialized role. It is not a direct standard for quantifying natural xylose. Instead, its value lies as:

    • A reference compound in NMR or MS studies for identifying and characterizing acetylated xylans or related derivatives.[7]

    • A synthetic precursor for the biocatalytic synthesis of nucleosides.[1]

References

Safety Operating Guide

Proper Disposal of D-Xylofuranose, 1,2,3,5-tetraacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a paramount laboratory practice. This guide provides essential, immediate safety and logistical information for the proper disposal of D-Xylofuranose, 1,2,3,5-tetraacetate, ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Assessment and Regulatory Compliance

This compound is not explicitly listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA). However, its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) can vary between suppliers. Due to these potential discrepancies, a cautious approach to disposal is recommended.

One supplier's Safety Data Sheet (SDS) classifies the compound with the following hazards:

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye irritation[1]

Conversely, another supplier's SDS states the substance is not classified as hazardous according to the GHS. A third supplier also indicates it is not a hazardous substance or mixture.

Given the conflicting information, it is crucial to consult the specific SDS provided with your product. If there is any uncertainty, the most prudent course of action is to treat the substance as hazardous waste.

Summary of Hazard Classifications

Hazard StatementGHS Classification (Source 1)[1]GHS Classification (Source 2)GHS Classification (Source 3)
Acute toxicity, oralCategory 4Not classifiedNot classified
Skin corrosion/irritationCategory 2Not classifiedNot classified
Serious eye damage/eye irritationCategory 2ANot classifiedNot classified
Specific target organ toxicity (single exposure)Category 3 (Respiratory tract irritation)Not classifiedNot classified

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Treat all surplus and non-recyclable this compound as chemical waste.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

3. Waste Collection:

  • Collect the waste in a designated, properly labeled, and sealed container.

  • The container must be compatible with the chemical and clearly marked as "Hazardous Waste" (or as per your institution's guidelines).

4. Licensed Disposal:

  • The primary and most recommended method of disposal is to engage a licensed professional waste disposal service.[1]

  • Provide the disposal company with a copy of the substance's SDS.

5. Contaminated Materials:

  • Any materials, such as weighing paper, gloves, or absorbent pads, that are contaminated with this compound should be disposed of as hazardous waste.

  • Contaminated packaging should be disposed of as unused product.[1]

6. Documentation:

  • Maintain a record of the waste generated, including the quantity and date of disposal, in accordance with your institution's and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have D-Xylofuranose, 1,2,3,5-tetraacetate Waste consult_sds Consult Supplier's Safety Data Sheet (SDS) start->consult_sds is_hazardous Is the substance classified as hazardous? consult_sds->is_hazardous treat_as_hazardous Treat as Hazardous Waste is_hazardous->treat_as_hazardous Yes / Uncertain non_hazardous_disposal Follow Institutional Guidelines for Non-Hazardous Chemical Waste is_hazardous->non_hazardous_disposal No collect_waste Collect in a labeled, sealed, compatible container treat_as_hazardous->collect_waste non_hazardous_disposal->collect_waste dispose_contaminated Dispose of Contaminated Materials as Hazardous Waste collect_waste->dispose_contaminated contact_disposal Contact Licensed Professional Waste Disposal Service document Document Waste for Disposal contact_disposal->document dispose_contaminated->contact_disposal end End of Disposal Process document->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Xylofuranose, 1,2,3,5-tetraacetate
Reactant of Route 2
D-Xylofuranose, 1,2,3,5-tetraacetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.